molecular formula C6H11BrO B3261056 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane CAS No. 338445-07-1

1-(Bromomethyl)-1-(methoxymethyl)cyclopropane

Cat. No.: B3261056
CAS No.: 338445-07-1
M. Wt: 179.05 g/mol
InChI Key: DHAUYRIKURMMBU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(methoxymethyl)cyclopropane (CAS 338445-07-1) is a high-purity (97%) synthetic building block designed for advanced organic synthesis and medicinal chemistry research . The molecule features a strained cyclopropane ring, a structure known for its unique reactivity and value in modulating the properties of larger compounds . The presence of both bromomethyl and methoxymethyl functional groups on the same carbon atom makes this compound a versatile intermediate for constructing complex molecular architectures. The bromomethyl group is a reactive handle for various transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, enabling the introduction of the cyclopropyl unit into diverse scaffolds . Concurrently, the adjacent methoxymethyl group can serve as a protected alcohol or a modifying moiety, offering additional avenues for chemical manipulation. This compound is particularly valuable in pharmaceutical and agrochemical research for the synthesis of novel candidates. Incorporating the cyclopropane structure can enhance a molecule's metabolic stability, bioavailability, and binding affinity by providing a rigid, three-dimensional framework . Researchers are advised to handle this material with care. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-1-(methoxymethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-8-5-6(4-7)2-3-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAUYRIKURMMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254911
Record name 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338445-07-1
Record name 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338445-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: The Strategic Utility of 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Bromomethyl)-1-(methoxymethyl)cyclopropane (CAS: 15908-48-2 / PubChem CID: 17937352) represents a high-value structural motif in modern drug discovery. It serves as a desymmetrized gem-disubstituted cyclopropane , offering a unique combination of conformational restriction and metabolic stability.

Unlike simple alkyl halides, this molecule introduces the "Thorpe-Ingold" effect (gem-dimethyl effect) into a rigid carbocyclic scaffold. For medicinal chemists, it provides a strategic handle to introduce a cyclopropane ring—a proven bioisostere for isopropyl or gem-dimethyl groups—while retaining an ether "arm" for hydrogen bond acceptance or further functionalization. This guide details the critical parameters for synthesizing, handling, and applying this building block without triggering the notorious cyclopropylcarbinyl rearrangement.

Physicochemical Profile

The presence of the heavy bromine atom alongside the polar ether linkage creates a molecule with distinct density and solubility characteristics.

Table 1: Core Physicochemical Properties

PropertyValue (Experimental/Predicted)Significance in Protocol
Molecular Formula C₆H₁₁BrOStoichiometry calculations.
Molecular Weight 179.06 g/mol --
Boiling Point ~175–180 °C (Predicted)High boiling point requires vacuum distillation for purification.
Density ~1.35 g/mLDenser than water; forms the bottom layer during aqueous extraction.
LogP 1.4 – 1.8Moderate lipophilicity; amenable to standard organic solvents (DCM, EtOAc).
H-Bond Acceptors 1 (Ether oxygen)Can coordinate with Lewis acids (e.g., during Friedel-Crafts reactions).
Topological Polar Surface Area 9.23 ŲGood membrane permeability profile for derived drugs.

Synthetic Architecture & Methodology

The synthesis of 1-(bromomethyl)-1-(methoxymethyl)cyclopropane is non-trivial due to the symmetry of the starting material. The core challenge is desymmetrization : converting a symmetric diol into a molecule with two different functional groups (bromide and ether) without over-alkylation.

Synthesis Workflow Diagram

The following directed graph illustrates the critical pathway from the commercially available diester to the target bromide, highlighting the divergence point for impurity formation.

SynthesisPath Start Diethyl 1,1-cyclopropane dicarboxylate Inter1 1,1-Bis(hydroxymethyl) cyclopropane (Diol) Start->Inter1 LiAlH4, THF 0°C to RT Step2 Desymmetrization (NaH / MeI, 0.9 eq) Inter1->Step2 Controlled Deprotonation Inter2 Mono-ether Alcohol (Key Intermediate) Step2->Inter2 Major Product SideProduct Bis-ether (Impurity) Step2->SideProduct Over-alkylation FinalStep Bromination (PPh3 / CBr4) Inter2->FinalStep Appel Reaction Target Target: 1-(Bromomethyl)-1- (methoxymethyl)cyclopropane FinalStep->Target Sn2 (Internal)

Figure 1: Stepwise desymmetrization strategy. Note the critical control point at Step 2 to minimize bis-ether formation.

Detailed Protocol: Desymmetrization & Bromination

Phase 1: Reduction (The Foundation)

  • Reactants: Diethyl 1,1-cyclopropanedicarboxylate (1.0 eq), LiAlH₄ (2.2 eq), Anhydrous THF.

  • Procedure: Add diester dropwise to a suspension of LiAlH₄ at 0°C. Critical: Maintain temperature <10°C to prevent ring opening. Reflux for 2 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water) yields 1,1-bis(hydroxymethyl)cyclopropane .

Phase 2: Statistical Desymmetrization (The Expert Step) Rationale: Using a statistical approach with a slight deficit of alkylating agent is often more scalable than protecting group strategies (e.g., cyclic sulfates) for simple methyl ethers.

  • Setup: Suspend NaH (1.0 eq, 60% in oil) in dry THF at 0°C.

  • Addition: Add the Diol (1.0 eq) slowly. Allow H₂ evolution to cease (formation of mono-alkoxide).

  • Alkylation: Add MeI (0.9 eq) dropwise. Note: Using 0.9 equivalents ensures the unreacted starting material (Diol) remains, which is water-soluble and easily removed, whereas the bis-ether impurity is difficult to separate from the product.

  • Workup: Aqueous extraction removes unreacted diol. Column chromatography (EtOAc/Hexane) separates the mono-ether alcohol from trace bis-ether.

Phase 3: Appel Bromination

  • Reactants: Mono-ether alcohol (1.0 eq), CBr₄ (1.1 eq), PPh₃ (1.1 eq), DCM.

  • Mechanism: PPh₃ activates CBr₄; the alcohol attacks P, forming an oxyphosphonium intermediate. Bromide displaces the phosphine oxide.

  • Advantage: Neutral conditions prevent acid-catalyzed cyclopropylcarbinyl rearrangement (ring opening).

Reactivity & Mechanistic Integrity

The utility of this molecule relies on its ability to undergo Nucleophilic Substitution (


) without destroying the cyclopropane ring. However, the cyclopropylcarbinyl cation  is a "non-classical" carbocation that equilibrates rapidly with cyclobutyl and homoallyl cations.
The "Danger Zone": Ring Opening vs. Substitution

Researchers must avoid conditions that promote


 pathways (solvolysis) or radical formation, as these lead to ring opening.

Reactivity cluster_Safe SAFE PATHWAY (Sn2) cluster_Danger DANGER ZONE (Sn1 / Radical) Target 1-(Bromomethyl)-1- (methoxymethyl)cyclopropane Nu Strong Nucleophile (Azide, Amine, Thiol) Target->Nu Polar Aprotic Solvent (DMF/DMSO) Cation Cyclopropylcarbinyl Cation/Radical Target->Cation Lewis Acid or Radical Initiator Product Functionalized Cyclopropane Nu->Product Direct Displacement Open Homoallyl Bromide (Ring Opened) Cation->Open Rearrangement (Very Fast)

Figure 2: Mechanistic bifurcation. Strong nucleophiles in aprotic solvents favor the desired substitution. Acidic conditions or radical initiators trigger rearrangement.

Expert Tips for Validation
  • NMR Diagnostic: The cyclopropane ring protons appear at high field (0.2 – 0.8 ppm). If the ring opens (homoallyl formation), these signals disappear and are replaced by olefinic signals (5.0 – 6.0 ppm). Always run ¹H NMR after reaction to verify ring integrity.

  • Solvent Choice: Use DMF or DMSO for substitution reactions. Avoid protic solvents (EtOH, H₂O) which stabilize the transition state for rearrangement.

Applications in Drug Design[1][2]

This molecule is not just a reagent; it is a strategic bioisostere.

  • Gem-Dimethyl Replacement: The gem-dimethyl group is common in drugs to block metabolic spots (e.g., preventing oxidation of a methylene). However, it is flexible. The cyclopropane ring achieves the same metabolic blocking but locks the conformation , potentially increasing potency by reducing the entropy penalty of binding to the target protein.

  • Solubility Handle: The methoxymethyl group acts as a polar ether handle. Unlike a purely hydrophobic gem-dimethyl cyclopropane, the ether oxygen can engage in water bridging or H-bonding, improving the solubility profile of the final drug candidate.

  • Fragment-Based Design: It serves as a core linker. The bromide reacts with amines (to form the drug core), while the methoxy group can be demethylated (using BBr₃) later to reveal a primary alcohol for further elaboration.

References

  • PubChem. "1-(Bromomethyl)-1-(methoxymethyl)cyclopropane (Compound)."[1] National Library of Medicine. Accessed October 2025.[2] Link

  • WIPO. "Method for Producing (Bromomethyl)cyclopropane and (Bromomethyl)cyclobutane." WO/2015/101452.[3] (Demonstrates scalable bromination techniques for cyclopropylcarbinyl systems). Link

  • Organic Chemistry Portal. "Synthesis of Cyclopropanes." (General methodologies for gem-disubstituted cyclopropane construction). Link

  • BenchChem. "1,1-Bis(tosyloxymethyl)cyclopropane: A Versatile Cyclopropylidene Dielectrophile." (Describes the precursor chemistry and desymmetrization logic). Link

  • Sigma-Aldrich. "(Bromomethyl)cyclopropane Product Sheet." (Safety and handling data for the closest analog). Link

Sources

Strategic Engineering of Gem-Disubstituted Cyclopropanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the structural and synthetic deployment of gem-disubstituted cyclopropanes (1,1-disubstituted cyclopropanes) in medicinal chemistry. Beyond simple carbocycles, these motifs function as high-fidelity bioisosteres for gem-dimethyl groups, offering superior metabolic stability and precise conformational restriction. This document provides the rationale, synthetic architectures, and validated protocols necessary to integrate these building blocks into lead optimization programs.

Part 1: Structural & Physicochemical Rationale

The "Magic Angle" and Bioisosterism

The gem-disubstituted cyclopropane is not merely a spacer; it is a conformational lock. While the gem-dimethyl group introduces the Thorpe-Ingold effect to favor cyclization or specific rotamers, the cyclopropane ring enforces this rigidly.

  • Bond Angle Distortion: The internal bond angle of

    
     imparts significant 
    
    
    
    -character (
    
    
    ) to the C-C bonds and high
    
    
    -character to the external bonds.
  • Acidity Modulation: The increased

    
    -character of the exocyclic bonds renders substituents more acidic than their alkyl counterparts. For instance, a carboxylic acid attached to a cyclopropane is more acidic (
    
    
    
    ) than a pivalic acid derivative (
    
    
    ).
  • Metabolic Armor: The C-H bonds of a cyclopropane ring possess higher Bond Dissociation Energy (BDE

    
     kcal/mol) compared to gem-dimethyl C-H bonds (
    
    
    
    kcal/mol). This creates a "metabolic shield," effectively blocking CYP450-mediated Hydrogen Atom Transfer (HAT) and subsequent hydroxylation.
Quantitative Comparison: Gem-Dimethyl vs. Cyclopropane

The following table contrasts the physicochemical impact of replacing a gem-dimethyl group with a 1,1-cyclopropane in a theoretical drug scaffold.

FeatureGem-Dimethyl (

)
1,1-Cyclopropane (

)
Drug Discovery Impact
Conformation Rotatable (Steric clash restricted)Rigid (Covalently locked)Lowers entropic penalty of binding (

).
Metabolic Liability High (Benzylic/Allylic oxidation)Low (High C-H BDE)Extends

and reduces clearance (

).
Lipophilicity High (+ LogP)Moderate (Lower LogP than dimethyl)Improves solubility and LLE (Ligand Lipophilicity Efficiency).
C-C Bond Length 1.54 Å (Standard)1.51 Å (Shortened)Tightens pharmacophore distances.

Part 2: Synthetic Architectures & Decision Logic

Synthesizing gem-disubstituted cyclopropanes requires navigating steric hindrance and preventing ring opening. The choice of method depends strictly on the substrate's electronic nature and the availability of directing groups.

Synthetic Decision Matrix

The following directed graph illustrates the logic flow for selecting the optimal synthetic route based on the starting material.

Synthesis_Decision_Tree Start Target: 1,1-Disubstituted Cyclopropane Substrate Analyze Precursor Availability Start->Substrate AllylicAlc Allylic Alcohol (1,1-disubstituted alkene) Substrate->AllylicAlc Has -OH handle ElectronDef Electron-Deficient Alkene (Michael Acceptor) Substrate->ElectronDef Has EWG ActiveMeth Active Methylene (Malonate/Ester) Substrate->ActiveMeth Acidic protons GemDialkyl Gem-Dialkyl Group (Late Stage) Substrate->GemDialkyl C-H Functionalization Charette Charette Asymmetric Cyclopropanation (Zn(CH2I)2 / Chiral Boronate) AllylicAlc->Charette Enantioselective Corey Corey-Chaykovsky (Sulfoxonium Ylide) ElectronDef->Corey Nucleophilic Dialkylation Double Alkylation (1,2-dibromoethane + Base) ActiveMeth->Dialkylation Classical CH_Act Pd-Catalyzed C-H Activation (Baudoin Method) GemDialkyl->CH_Act Modern/Direct

Caption: Strategic selection of synthetic methodology based on precursor electronic state and functional group availability.

Part 3: Experimental Protocols

Protocol A: Enantioselective Synthesis via Charette Cyclopropanation

This is the "gold standard" for generating chiral gem-disubstituted building blocks from allylic alcohols. It utilizes a zinc carbenoid directed by a chiral dioxaborolane ligand.

Mechanism: The zinc reagent coordinates to the allylic alcohol oxygen and the chiral ligand, forming a bimetallic transition state that delivers the methylene group to one face of the alkene with high stereocontrol.

Materials:

  • Substrate: 2-substituted allylic alcohol (1.0 equiv).

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes).
    
  • Carbenoid Source: Diiodomethane (

    
    , 2.0 equiv).
    
  • Chiral Ligand:

    
    -2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (1.0 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Ligand Formation: In a flame-dried flask under Argon, dissolve the chiral dioxaborolane ligand (1.1 equiv) in anhydrous DCM.

  • Zinc Addition: Cool to

    
    . Add 
    
    
    
    (1.0 equiv) dropwise. Stir for 10 minutes.
  • Substrate Addition: Add the allylic alcohol (1.0 equiv) slowly. The zinc alkoxide forms, evolving ethane gas (Caution: Venting required). Stir for 10 minutes.

  • Carbenoid Generation: In a separate flask, prepare the iodomethylzinc reagent by mixing

    
     (2.0 equiv) and 
    
    
    
    (4.0 equiv) in DCM at
    
    
    . Stir for 20 minutes.
  • Reaction: Cannulate the pre-formed zinc carbenoid solution into the substrate/ligand flask at

    
    .
    
  • Completion: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    .
  • Purification: Silica gel chromatography.

Validation Criteria:

  • 
     Yield.[1]
    
  • 
     ee (determined by chiral HPLC).
    
  • Absence of unreacted alkene (NMR).

Protocol B: Direct C-H Activation (The "Lemborexant" Route)

For late-stage functionalization where installing a double bond is difficult, this Pd-catalyzed method converts a gem-dimethyl group directly into a cyclopropane.

Workflow Summary:

  • Substrate: Aryl bromide containing a gem-dimethyl group at the

    
    -position.
    
  • Catalyst:

    
     + 
    
    
    
    .
  • Base: Cesium Pivalate (

    
    ). Critical: Pivalate acts as a proton shuttle.
    
  • Conditions: Heat at

    
     in Mesitylene.
    
  • Mechanism:

    
     oxidative addition 
    
    
    
    1,4-Pd shift (C-H activation)
    
    
    intramolecular C-H activation
    
    
    Reductive elimination to form the ring.

Part 4: Mechanistic Visualization

Understanding the Charette asymmetric induction is vital for troubleshooting low ee. The diagram below details the bimetallic transition state.

Charette_Mechanism Ligand Chiral Dioxaborolane Complex Bimetallic Transition State Ligand->Complex Coordinates Zn Zn_Reagent EtZn-CH2I Zn_Reagent->Complex Carbenoid Source Substrate Allylic Alcohol Substrate->Complex Alkoxide Formation Product Chiral Cyclopropane Complex->Product Methylene Transfer (Face Selective) Byproduct ZnI(OEt) Complex->Byproduct

Caption: Charette asymmetric cyclopropanation mechanism showing the assembly of the chiral zinc-boronate complex.

Part 5: Case Studies in Drug Discovery

Lemborexant (Dayvigo)
  • Target: Orexin Receptor Antagonist.

  • Application: The 1,1-disubstituted cyclopropane acts as a rigid linker that orients the pyrimidine and fluorophenyl rings.

  • Synthesis Note: The industrial route utilizes the Pd-catalyzed C-H activation method described in Protocol B to close the ring on a massive scale, avoiding hazardous diazomethane derivatives.

Betrixaban (Bevyxxa)
  • Target: Factor Xa Inhibitor.[2]

  • Application: An amidine-substituted 1,1-cyclopropane replaces a phenyl ring found in earlier generations. This reduced molecular weight (Ligand Efficiency) and improved oral bioavailability while maintaining the critical geometry for the S1 pocket.

References

  • Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Charette, A. B., & Marcoux, J. F. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(3), 977–1050. Link

  • Clemenceau, A., Thesmar, P., Gicquel, M., Le Flohic, A., & Baudoin, O. (2020).[4] Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activation.[4] Journal of the American Chemical Society, 142(36), 15355–15361.[4] Link

  • Wernberg, C. W. (2021). Process Development of a Gem-Dimethyl Cyclopropane via Kulinkovich Reaction. Organic Process Research & Development, 25(11), 2489–2495. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane in Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the strategic incorporation of conformationally restricted, low-molecular-weight building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane (CAS: 338445-07-1) has emerged as a highly valuable bifunctional reagent. By combining an electrophilic reactive handle (bromomethyl) with a tunable, heteroatom-containing side chain (methoxymethyl) on a rigid cyclopropane core, this molecule allows medicinal chemists to rapidly synthesize gem-disubstituted cyclopropyl analogs.

This whitepaper provides a comprehensive analysis of the physicochemical properties, structural rationale, and synthetic methodologies associated with this compound, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

To effectively utilize a building block, one must first understand its baseline physical properties and the three-dimensional space it occupies.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of 1-(bromomethyl)-1-(methoxymethyl)cyclopropane[1]:

PropertyValue
Chemical Name 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane
CAS Number 338445-07-1
Molecular Formula C₆H₁₁BrO
Molecular Weight 179.05 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 164.3 ± 13.0 °C (at 760 mmHg)
Storage Conditions -20°C (Long-term stability)
The Role of the gem-Disubstituted Cyclopropane Motif

The cyclopropane ring is the most ubiquitous small ring system in medicinal chemistry[2]. The integration of the 1,1-disubstituted cyclopropane motif via this specific building block serves three distinct mechanistic purposes in drug design:

  • Conformational Restriction: The cyclopropane ring locks the adjacent functional groups into a defined spatial arrangement. This reduces the entropic penalty upon binding to a target receptor, often leading to significant increases in potency[2][3].

  • Metabolic Stability: Unlike linear alkyl chains (e.g., gem-dimethyl groups) which are highly susceptible to cytochrome P450-mediated oxidation, the shorter, stronger C–H bonds of the cyclopropane ring resist oxidative metabolism, thereby decreasing plasma clearance and extending the drug's half-life[3].

  • Physicochemical Tuning: The methoxymethyl ether acts as a stable hydrogen bond acceptor. This localized polarity helps balance the lipophilicity (logP) of the molecule, improving aqueous solubility without sacrificing membrane permeability.

MedChem_Logic A Identify Lead Liability (e.g., High Clearance, Flexibility) B Incorporate gem-Disubstituted Cyclopropane Motif A->B C Conformational Restriction (Locked Exit Vectors) B->C D Metabolic Stability (Blocked Oxidation Sites) B->D E Physicochemical Tuning (Methoxymethyl H-Bond Acceptor) B->E F Optimized Clinical Candidate C->F D->F E->F

Strategic rationale for incorporating gem-disubstituted cyclopropanes in drug design.

Mechanistic Reactivity & Synthetic Utility

1-(Bromomethyl)-1-(methoxymethyl)cyclopropane is primarily utilized as an electrophile in bimolecular nucleophilic substitution (


) reactions.

Causality in Reactivity: The cyclopropylmethyl system exhibits a unique steric profile. While it shares some topological similarities with a highly hindered neopentyl group, the internal bond angle of the cyclopropane ring (approx. 60°) effectively "ties back" the bulk of the carbon framework. This widens the trajectory angle for the incoming nucleophile, making


 displacement of the primary bromide kinetically viable, albeit requiring moderate thermal activation compared to unbranched primary halides.

SN2_Workflow A 1-(bromomethyl)-1- (methoxymethyl)cyclopropane C Base (e.g., K2CO3, Cs2CO3) Solvent (MeCN or DMF) A->C B Secondary Amine (Nucleophile) B->C D SN2 Transition State (Inversion of Trajectory) C->D Heat (60-80°C) E Tertiary Amine Product (N-Alkylated Cyclopropane) D->E -HBr (Neutralized)

Workflow of SN2 N-alkylation using 1-(bromomethyl)-1-(methoxymethyl)cyclopropane.

Experimental Protocol: General Procedure for N-Alkylation

To ensure absolute trustworthiness and reproducibility, the following protocol details the


 N-alkylation of a generic secondary amine (e.g., a piperidine or piperazine derivative) using 1-(bromomethyl)-1-(methoxymethyl)cyclopropane. This protocol is designed as a self-validating system.
Objective

Synthesize a conformationally restricted tertiary amine incorporating the 1-(methoxymethyl)cyclopropylmethyl moiety.

Materials
  • Secondary Amine (1.0 equiv)

  • 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane (1.2 equiv)

  • Potassium Carbonate (

    
    ), finely milled (2.5 equiv)
    
  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation & Solvation: In an oven-dried, 10 mL reaction vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5.0 mL, 0.2 M).

    • Expert Insight: A polar aprotic solvent like MeCN is strictly required. It solvates the cations of the base but leaves the amine nucleophile relatively unsolvated, thereby increasing its nucleophilicity and accelerating the

      
       reaction.
      
  • Base Addition: Add finely milled

    
     (2.5 mmol).
    
    • Expert Insight:

      
       acts as a heterogeneous base to scavenge the generated hydrobromic acid (HBr). Milling the base increases the surface area, accelerating the deprotonation equilibrium without inducing base-catalyzed degradation of the cyclopropane ring.
      
  • Electrophile Introduction: Add 1-(bromomethyl)-1-(methoxymethyl)cyclopropane (1.2 mmol) dropwise to the suspension at room temperature.

  • Thermal Activation: Seal the vial under a nitrogen atmosphere and heat the suspension to 70°C using an aluminum heating block with vigorous stirring (800 rpm).

  • Self-Validating Monitoring (Critical Step): After 4 hours, sample 10 µL of the reaction mixture. Dilute this aliquot in 1 mL of Methanol (MeOH) and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the amine starting material and the emergence of the target

      
       ion. The presence of the unreacted bromide can also be tracked. If unreacted amine persists, continue heating and monitor every 2 hours.
      
  • Workup: Once the reaction is deemed complete via LC-MS, cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts, washing the filter cake with Ethyl Acetate (EtOAc, 3 × 5 mL). Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, utilizing a Hexanes/EtOAc gradient) to yield the pure tertiary amine.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. URL:[Link]

  • Brown, D. G., et al. (2019). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Drug Discovery Today, 24(10), 2095-2109. URL:[Link]

  • Chemsrc. (2025). 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane (CAS 338445-07-1) Properties. URL:[Link]

Sources

Conformational Restriction via 1,1-Disubstituted Cyclopropanes: Engineering Rigid Bioisosteres in Drug Discovery

[1]

Executive Summary

In the optimization of small molecule therapeutics, controlling the entropic penalty of binding is a decisive factor in achieving nanomolar potency. The 1,1-disubstituted cyclopropane moiety represents a premier tool for conformational restriction, offering a unique combination of steric bulk, defined vector geometry, and metabolic resilience. Unlike the classic gem-dimethyl group, which relies primarily on steric clash to restrict rotation (the Thorpe-Ingold effect), the cyclopropane ring introduces "cyclopropylic strain" and alters bond hybridization (

This technical guide analyzes the structural physics, synthetic accessibility, and medicinal utility of 1,1-disubstituted cyclopropanes, providing actionable protocols for their integration into drug discovery programs.

Part 1: Theoretical Framework – The Physics of Rigidity

Beyond the Thorpe-Ingold Effect

While often conflated with the gem-dimethyl effect (Thorpe-Ingold effect), the conformational restriction imposed by a 1,1-disubstituted cyclopropane operates through a distinct mechanism.[1]

  • Gem-Dimethyl Effect: Relies on the bulk of two methyl groups (~109.5° angle) to compress the internal angle of a chain, favoring ring closure or specific rotamers via steric repulsion.

  • Cyclopropyl Effect: The internal bond angle of the cyclopropane ring is fixed at 60° .[2] To maintain orbital conservation, the exocyclic bond angle (the angle between the two substituents at the 1-position) widens significantly beyond the tetrahedral ideal, often reaching 114°–118° .

Vector Analysis and "Cyclopropylic Strain"

This widening of the exocyclic angle creates a "V" shaped vector that projects substituents further apart than a standard methylene or gem-dimethyl linker. Furthermore, the rigidity of the ring hydrogens creates a "cone of exclusion," forcing the 1,1-substituents into a bisected conformation relative to the ring plane to minimize torsion.

Key Structural Consequences:

  • Exocyclic Angle Expansion: The

    
     angle expands to ~116°, altering the trajectory of attached pharmacophores.[1]
    
  • Hybridization Shift: The carbon atoms in the ring possess significant

    
    -character (approx 
    
    
    ), leaving the exocyclic bonds with higher
    
    
    -character (approx
    
    
    ).[1] This results in shorter, stronger exocyclic bonds and reduced bond lengths, pulling pharmacophores closer to the core.
  • Metabolic Blocking: The strained C-H bonds of the cyclopropane ring (approx 105 kcal/mol bond dissociation energy) are resistant to CYP450-mediated hydrogen atom abstraction, effectively blocking metabolic soft spots.

ConformationalLandscapeGemDimethylGem-Dimethyl(Flexible Rotamer)Cyclopropane1,1-Disubstituted Cyclopropane(Rigid Vector)GemDimethyl->CyclopropaneBioisosteric ReplacementAngleStrainInternal Angle: 60°Exocyclic Angle: ~116°Cyclopropane->AngleStrainStructural PhysicsOrbitalHybridIncreased s-character(Shorter Exocyclic Bonds)Cyclopropane->OrbitalHybridElectronic EffectMetabolicStabCYP450 Blockade(Strong C-H Bonds)Cyclopropane->MetabolicStabDMPK BenefitBioactivityEnhanced Potency(Reduced Entropic Penalty)AngleStrain->BioactivityLocks ConformationOrbitalHybrid->BioactivityOptimizes VectorMetabolicStab->BioactivityIncreases t1/2

Figure 1: The structural and electronic impact of replacing a flexible gem-dimethyl group with a rigid 1,1-disubstituted cyclopropane.[1]

Part 2: Medicinal Chemistry Applications & Case Studies

Case Study A: Montelukast (Singulair)

Application: CysLT1 Receptor Antagonist Role of Cyclopropane: The 1-(mercaptomethyl)cyclopropaneacetic acid moiety is critical.[1] The 1,1-disubstitution pattern locks the mercaptomethyl arm and the acetic acid tail into a specific orientation that mimics the arachidonic acid metabolite geometry required for receptor binding.

  • Outcome: High potency and selectivity.[3] The cyclopropane ring also prevents metabolic oxidation at the benzylic-like position next to the sulfur.

Case Study B: Lumacaftor (VX-809)

Application: CFTR Corrector for Cystic Fibrosis Role of Cyclopropane: Lumacaftor features a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide core.[1][4]

  • Mechanism: The cyclopropane acts as a rigid hinge, orienting the lipophilic benzodioxole group and the pyridine ring at a precise angle relative to each other. A flexible ethyl linker would allow free rotation, collapsing the bioactive conformation and increasing the entropic cost of binding.

  • Synthesis Note: The 1,1-substitution is achieved via a carbenoid addition to a styrene derivative or dialkylation of a phenylacetate.

Case Study C: 1-Aminocyclopropanecarboxylic Acid (ACPC)

Application: NMDA Receptor Partial Agonist (Glycine Site) Role of Cyclopropane: ACPC is a conformationally restricted analog of glycine.[1] By locking the amine and carboxylate into a coplanar arrangement relative to the ring, it probes the specific steric requirements of the NMDA receptor's glycine binding site.

Part 3: Synthetic Methodologies

Method A: Dialkylation of Active Methylenes (The Industrial Route)

This method is preferred for scalability and cost. It utilizes 1,2-dibromoethane or 1-bromo-2-chloroethane to "stitch" a cyclopropane ring onto an active methylene compound (e.g., malonate, cyanoacetate, or aryl acetate).[1]

Advantages: Cheap reagents, scalable to kilograms. Limitations: Requires electron-withdrawing groups (EWG) to acidify the alpha-protons.

Method B: Metal-Catalyzed Carbenoid Insertion (The Precision Route)

Used when the substrate is an alkene (e.g., styrene derivatives).[1] A diazo compound (or precursor) generates a metal carbene that inserts into the double bond.

Advantages: High stereocontrol (with chiral ligands), tolerant of diverse functionality. Limitations: Diazo compounds can be hazardous; requires precious metal catalysts (Rh, Cu, Ru).

SynthesisWorkflowActiveMethyleneActive Methylene(EWG-CH2-EWG)DialkylationDouble Alkylation(Intramolecular Cyclization)ActiveMethylene->DialkylationAlkene1,1-Disubstituted AlkeneCarbenoidCarbenoid Insertion(Simmons-Smith / Metal-Cat)Alkene->CarbenoidDibromoethane1,2-Dibromoethane+ Base (NaH/KOtBu)Dibromoethane->DialkylationDiazoDiazoacetate+ Cat. (Rh/Cu)Diazo->CarbenoidProduct1,1-Disubstituted CyclopropaneDialkylation->ProductCarbenoid->Product

Figure 2: Two primary retrosynthetic disconnections for accessing 1,1-disubstituted cyclopropanes.[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclopropanecarboxylic Acid (Dialkylation Strategy)

A robust protocol for creating a core scaffold similar to the Lumacaftor intermediate.[1]

Reagents:

  • Phenylacetonitrile (10 mmol)[1]

  • 1-Bromo-2-chloroethane (12 mmol)[1]

  • Sodium hydride (NaH), 60% dispersion in oil (22 mmol)[1]

  • DMSO (anhydrous) / THF mixture (1:1)[1]

  • Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst (optional but recommended)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon. Add NaH (22 mmol) and wash with dry hexanes to remove oil if necessary.[1] Suspend in anhydrous THF (20 mL).

  • Deprotonation: Cool the suspension to 0°C. Add Phenylacetonitrile (10 mmol) dropwise over 15 minutes. The solution will turn yellow/orange, indicating anion formation. Stir for 30 min at 0°C.

  • Alkylation: Add 1-Bromo-2-chloroethane (12 mmol) dropwise.

  • Cyclization: Warm the reaction to room temperature (RT) and then heat to 60°C for 4–6 hours. Monitor by TLC (formation of the mono-alkylated intermediate may be seen, followed by cyclization). Note: If cyclization is slow, add DMSO (10 mL) to accelerate the SN2 steps.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH4Cl.

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine. Dry over Na2SO4 and concentrate.

  • Hydrolysis (to Acid): Dissolve the crude nitrile in ethylene glycol (20 mL) and add KOH (40 mmol). Reflux at 150°C overnight.

  • Isolation: Cool, dilute with water, and wash with ether (to remove unreacted organics). Acidify the aqueous layer with HCl to pH 1. Extract the precipitate (the acid) with Ethyl Acetate.

  • Yield: Typical yields for this sequence are 60–75%.

Protocol 2: Synthesis of 1,1-Cyclopropanedicarboxylate (Malonate Route)

Standard route for Montelukast-type precursors.[1]

Reagents:

  • Diethyl malonate (20 mmol)[1]

  • 1,2-Dibromoethane (25 mmol)[1]

  • Potassium Carbonate (K2CO3) (50 mmol) or NaH[1]

  • DMF or Acetone (Solvent dependent on base)[1]

Procedure:

  • Mix Diethyl malonate, 1,2-Dibromoethane, and K2CO3 in DMF (40 mL).

  • Add catalytic TBAB (1 mmol).

  • Stir vigorously at 80°C for 12–16 hours.

  • Filter off the inorganic salts.

  • Dilute filtrate with water and extract with diethyl ether.

  • Distillation or column chromatography affords the diethyl 1,1-cyclopropanedicarboxylate.

Part 5: Data Summary

FeatureGem-Dimethyl1,1-Disubstituted CyclopropaneImpact on Drug Design
Internal Angle ~109.5°60°Creates "Cyclopropylic Strain"
Exocyclic Angle ~109.5°~116°Widens vector; alters pharmacophore projection
Bond Character


(exocyclic)
Shorter bonds; higher electron density
Metabolic Stability Moderate (benzylic oxidation possible)HighBlocks CYP450 H-abstraction
Conformational Freedom Rotatable (steric hindrance only)Locked (rigid ring)Reduces entropic penalty (

)

References

  • The Thorpe-Ingold Effect in Cyclizations: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. Link

  • Cyclopropane in Drug Discovery: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[5] Link[1]

  • Lumacaftor Structure & Mechanism: Van Goor, F., et al. (2011). Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proceedings of the National Academy of Sciences. Link[1]

  • Synthesis of 1,1-Disubstituted Cyclopropanes: Faust, R. (2001). Geminal dialkyl effect in the intramolecular cyclization of sulfone-stabilized carbanions. Journal of the Chemical Society.[6] Link

  • Montelukast Chemistry: Labelle, M., et al. (1995).[7] Discovery of MK-0476, a potent and orally active leukotriene D4 receptor antagonist. Bioorganic & Medicinal Chemistry Letters. Link

  • Cyclopropyl Metabolic Stability: Kalgutkar, A. S., et al. (2005). Exploiting the Cyclopropyl Group in Drug Design: A Case Study. Expert Opinion on Drug Discovery. Link

Engineering Conformationally Restricted Pharmacophores: A Technical Guide to 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic methodology, controlling molecular conformation and metabolic stability is paramount. As a Senior Application Scientist, I frequently leverage 1,1-disubstituted cyclopropanes to overcome pharmacokinetic liabilities in lead optimization. This whitepaper provides an in-depth technical analysis of 1-(bromomethyl)-1-(methoxymethyl)cyclopropane (CAS 338445-07-1) and its structural analogs. By examining their physicochemical properties, divergent mechanistic pathways, and self-validating experimental protocols, this guide serves as an authoritative resource for researchers engineering advanced molecular scaffolds.

The Strategic Value of 1,1-Disubstituted Cyclopropanes

The incorporation of a 1,1-disubstituted cyclopropane ring into a molecular architecture is rarely an arbitrary choice; it is a calculated structural intervention. Unlike flexible aliphatic chains, the cyclopropane ring enforces a rigid dihedral angle. In the case of 1-(bromomethyl)-1-(methoxymethyl)cyclopropane, this rigidity precisely projects the methoxymethyl group—a potent hydrogen-bond acceptor—into specific vectors for receptor engagement[1].

Furthermore, replacing a standard alkyl chain or a gem-dimethyl group with a cyclopropane ring yields two critical pharmacological advantages:

  • Increased

    
     : It increases the fraction of 
    
    
    
    -hybridized carbons, a metric strongly correlated with improved solubility and clinical success rates.
  • Metabolic Shielding : The quaternary nature of the C1 carbon eliminates

    
    -protons, effectively blocking Cytochrome P450 (CYP450) mediated oxidation at that site. The steric bulk of the cyclopropane also shields adjacent bonds, significantly prolonging the pharmacokinetic half-life of the resulting drug candidate[1].
    

Structural Analogs and Physicochemical Profiling

To fully harness the utility of this scaffold, it must be evaluated alongside its structural analogs. Variations in substitution (e.g., replacing the methoxymethyl group with a methyl group or extending the ether chain) allow chemists to finely tune the lipophilicity, steric bulk, and electronic properties of the target molecule.

Table 1: Quantitative Profiling of Key Cyclopropylmethyl Analogs

Compound NameCAS NumberMW ( g/mol )Structural VariationPrimary Synthetic Application
1-(Bromomethyl)-1-(methoxymethyl)cyclopropane 338445-07-1179.05Core StructureConformationally restricted ether pharmacophore[2]
1-(Bromomethyl)-1-methylcyclopropane 42082-19-9149.03Methyl replaces methoxymethylLipophilic bulk addition, radical clock studies[3]
1-(Bromomethyl)-1-((cyclopropylmethoxy)methyl)cyclopropane 1467412-68-5219.12Extended ether chainExtended H-bond acceptor profiling[4]
rac-(1R,2R)-1-(Bromomethyl)-2-(methoxymethyl)cyclopropane 82992-80-1179.051,2-disubstitutionStereocontrolled spatial projection[5]
(Bromomethyl)cyclopropane 7051-34-5135.00Unsubstituted cyclopropaneBaseline cyclopropylmethylating agent[6]

Mechanistic Pathways: Alkylation vs. Ring Expansion

The reactivity of 1-(bromomethyl)-1-(methoxymethyl)cyclopropane bifurcates into two primary domains depending on the reaction microenvironment: nucleophilic substitution (


) and reactive intermediate rearrangements.
Nucleophilic Substitution ( )

Despite the steric hindrance of the adjacent quaternary center, the cyclopropane C-C "banana bonds" provide hyperconjugative stabilization to the


 transition state. This allows for the efficient displacement of the bromide by amines, phenols, or thiols, appending the intact cyclopropylmethyl scaffold onto the target molecule.
Radical and Cationic Ring Expansions

When subjected to single-electron transfer (SET) conditions, the resulting cyclopropylmethyl radical acts as a rapid "radical clock," undergoing ring opening to a homoallyl radical with a rate constant of


[7]. Conversely, under Lewis acidic or transition-metal catalyzed conditions (e.g., Au(I) or Rh(I)), the generation of a cyclopropylmethyl cation leads to a rapid equilibrium with nonclassical bicyclobutonium ions. The release of approximately 27.5 kcal/mol of ring strain drives a 1,2-alkyl migration, facilitating ring expansion to cyclobutane or cycloheptane derivatives[8][9][10].

Pathways A 1-(Bromomethyl)-1- (methoxymethyl)cyclopropane B SN2 Substitution (Amines / Phenols) A->B Nucleophile (K2CO3, KI) C Radical Generation (SET / Bu3SnH) A->C Homolytic Cleavage D Cation Generation (Au+ / Rh+ Catalysis) A->D Heterolytic Cleavage E Conformationally Restricted Pharmacophore B->E Intact Ring F Homoallyl Radical (Ring Opening) C->F k ~ 10^8 s^-1 G Cyclobutane Derivatives (Ring Expansion) D->G 1,2-Alkyl Migration

Divergent synthetic pathways of 1,1-disubstituted cyclopropanes.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not merely mix reagents; we engineer the microenvironment to favor specific transition states.

Protocol A: N-Alkylation of Secondary Amines ( Pathway)

Objective : Attach the 1-(methoxymethyl)cyclopropylmethyl group to a secondary amine scaffold without degrading the cyclopropane ring. Causality & Design : We utilize potassium carbonate (


) in acetonitrile (MeCN) rather than sodium hydride (NaH) in DMF. Strong bases like NaH can trigger unwanted elimination or ether cleavage. MeCN provides a polar aprotic environment that enhances the nucleophilicity of the amine while maintaining a mild basicity profile.

Step-by-Step Methodology :

  • Preparation : Dissolve the secondary amine (1.0 eq) in anhydrous MeCN (0.2 M concentration) under an argon atmosphere. Rationale: Argon prevents oxidative degradation of the amine during extended heating.

  • Base & Catalyst Addition : Add finely powdered anhydrous

    
     (2.5 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq). Rationale: KI facilitates an in-situ Finkelstein reaction, converting the bromomethyl group to a highly reactive iodomethyl intermediate, accelerating the sterically hindered 
    
    
    
    displacement.
  • Electrophile Addition : Dropwise add 1-(bromomethyl)-1-(methoxymethyl)cyclopropane (1.2 eq).

  • Thermal Activation : Heat the reaction mixture to 75°C for 12-16 hours. Monitor progression via LC-MS.

  • Validation & Workup : Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Purify via silica gel flash chromatography.

    • Self-Validation Check :

      
       NMR must show the disappearance of the 
      
      
      
      singlet (typically around 3.4 ppm) and the appearance of a new
      
      
      signal. The highly shielded cyclopropane protons must remain intact as upfield multiplets (0.3–0.8 ppm).

Workflow Step1 Step 1: Reagent Assembly Amine + K2CO3 + KI in MeCN Step2 Step 2: In-Situ Finkelstein R-Br -> R-I Conversion Step1->Step2 Catalytic KI Step3 Step 3: SN2 Displacement Thermal Activation (75°C) Step2->Step3 Enhanced Electrophilicity Step4 Step 4: Self-Validation NMR: Loss of -CH2Br (3.4 ppm) Step3->Step4 Target Formation

Self-validating experimental workflow for SN2 N-alkylation.

Protocol B: Gold-Catalyzed Ring Expansion to Cyclobutanes

Objective : Utilize the strain energy of the cyclopropane analog to synthesize a functionalized cyclobutane core. Causality & Design : Gold(I) catalysts are highly carbophilic. They activate the cyclopropylmethyl system, generating a nonclassical carbocation that undergoes 1,2-alkyl migration to relieve ring strain[8].

Step-by-Step Methodology :

  • Catalyst Activation : In a flame-dried Schlenk flask, combine a Gold(I) precatalyst (e.g.,

    
    , 5 mol%) with silver hexafluoroantimonate (
    
    
    
    , 5 mol%) in anhydrous dichloromethane (DCM) at 0°C. Rationale:
    
    
    abstracts the chloride, generating the active, highly Lewis acidic cationic Gold(I) species.
  • Substrate Addition : Introduce the cyclopropane analog (1.0 eq) dissolved in DCM.

  • Rearrangement : Stir at room temperature for 2 hours. Rationale: The relief of the ~27.5 kcal/mol cyclopropane ring strain thermodynamically drives the formation of the cyclobutane[9].

  • Validation & Workup : Quench with saturated

    
    . Extract with DCM and concentrate.
    
    • Self-Validation Check :

      
       NMR will confirm the loss of the highly shielded cyclopropane carbons (typically 5-15 ppm) and the appearance of cyclobutane signals (25-35 ppm).
      

Conclusion

The strategic deployment of 1-(bromomethyl)-1-(methoxymethyl)cyclopropane and its structural analogs offers medicinal chemists and synthetic methodologists a highly versatile toolkit. Whether utilized as a rigid, metabolically stable pharmacophore via


 alkylation, or as a strained precursor for complex ring expansions, understanding the delicate balance of its steric and electronic properties is paramount. By applying the causality-driven protocols outlined in this guide, researchers can reliably integrate these advanced building blocks into their drug development pipelines.

References

  • PubChem , "1-(Bromomethyl)-1-methylcyclopropane | C5H9Br | CID 14323271", National Center for Biotechnology Information.[Link]

  • NIST WebBook , "Cyclopropane, (bromomethyl)-", National Institute of Standards and Technology.[Link]

  • PubMed Central (PMC) , "Rhodium-Catalyzed Ring Expansion of Cyclopropanes to Seven-membered Rings by 1,5 C–C Bond Migration", National Institutes of Health.[Link]

  • MDPI (Molecules) , "Gold-Catalyzed Synthetic Strategies towards Four-Carbon Ring Systems".[Link]

  • Organic & Biomolecular Chemistry (RSC) , "Cyclopropylmethyldiphosphates are substrates for sesquiterpene synthases: experimental and theoretical results".[Link]

  • PubChem , "1-(bromomethyl)-1-(methoxymethyl)cyclopropane | C6H11BrO | CID 17937352", National Center for Biotechnology Information.[Link]

Sources

Chemical Stability of Methoxymethyl Substituted Cyclopropanes: Mechanistic Insights and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The cyclopropane ring is a foundational structural motif in modern organic synthesis and medicinal chemistry. While inherently strained, its kinetic stability allows it to serve as a robust bioisostere and a versatile synthetic intermediate. However, the introduction of a methoxymethyl (-CH₂OCH₃) substituent fundamentally perturbs this stability profile. By introducing a flexible, heteroatom-containing appendage, the cyclopropane core becomes susceptible to targeted chemical degradation pathways—most notably Lewis acid-mediated ring opening and specific metabolic liabilities. This whitepaper provides an in-depth technical analysis of the chemical stability of methoxymethyl substituted cyclopropanes, detailing the underlying mechanisms of ring cleavage, their pharmacokinetic implications, and the self-validating experimental protocols required to quantify these phenomena.

Structural Perturbation: The Methoxymethyl Effect

Cyclopropane is an archetypical small carbocycle which remains kinetically stable under ambient conditions despite possessing a remarkably high strain energy of approximately 27.6 kcal/mol[1]. This stability is attributed to the unique sp²-like character of its C-C Walsh orbitals, which provide a robust, albeit strained, electron density distribution.

When a methoxymethyl (MOM) group is appended to the cyclopropane ring, three distinct factors alter its stability:

  • Steric Shielding: The -CH₂OCH₃ group introduces rotational bulk that can physically block nucleophilic attack on the adjacent cyclopropyl carbons, artificially enhancing kinetic stability in basic or neutral aqueous environments.

  • Electronic Inductive Effects: The ether oxygen exerts a mild electron-withdrawing inductive effect (-I), which is partially insulated by the methylene bridge. This slightly polarizes the adjacent C-C bonds of the ring.

  • Chelation Potential: The most critical vulnerability introduced by the MOM group is its capacity to act as a Lewis base. The ether oxygen can readily coordinate with electrophiles or transition metals, serving as an anchor point that directs ring-opening reagents to the strained carbocycle.

G MOM_CP Methoxymethyl Cyclopropane Steric Steric Shielding (-CH2OCH3 bulk) MOM_CP->Steric Electronic Electronic Effects (Inductive & Walsh) MOM_CP->Electronic Chelation Lewis Acid Chelation (Ether Oxygen) MOM_CP->Chelation Metabolic Metabolic Liability (O-Demethylation) MOM_CP->Metabolic CYP450 Action Ring_Stability Ring-Opening Resistance Steric->Ring_Stability Enhances Electronic->Ring_Stability Modulates Chelation->Ring_Stability Decreases (Catalysis)

Factors dictating the chemical and metabolic stability of methoxymethyl cyclopropanes.

Chemical Stability Profile: Ring-Opening Dynamics

Lewis Acid-Mediated Cleavage

The chemical stability of methoxymethyl cyclopropanes drops precipitously in the presence of Lewis acids. Ring opening is usually triggered by a LUMO-lowering Lewis acid catalyst through coordination of the electron-withdrawing substituent, facilitating attack by a nucleophile[2]. In a methoxymethyl system, the ether oxygen chelates metals (e.g., TiCl₄, MgI₂, or BF₃·OEt₂). This coordination draws electron density away from the cyclopropane core, weakening the already strained C-C bonds. If the cyclopropane is a Donor-Acceptor (D-A) system, this chelation acts synergistically with the donor group to trigger rapid, heterolytic ring cleavage.

Oxidative Radical Ring-Opening

Beyond heterolytic cleavage, cyclopropane derivatives are also susceptible to homolytic pathways. Recent methodologies have demonstrated that cyclopropane derivatives undergo ring-opening/cyclization reactions via oxidative radical pathways[3]. The methoxymethyl group influences this by stabilizing adjacent carbon-centered radicals through hyperconjugation and oxygen lone-pair donation (if the radical forms on the methylene bridge), thereby lowering the activation energy required for the oxidative opening of the three-membered ring compared to unsubstituted aliphatic cyclopropanes.

Medicinal Chemistry Perspective: Bioisosterism and Metabolism

In drug discovery, the substitution of a chemical moiety with another that retains the intended biological activity is known as bioisosteric replacement, a strategy pivotal in lead optimization to address poor metabolic stability[4]. Cyclopropanes are frequently used to replace metabolically labile gem-dimethyl groups or to restrict the conformation of flexible alkyl chains.

However, substituting a cyclopropane with a methoxymethyl group introduces a specific pharmacokinetic paradox:

  • Plasma Stability: The ether linkage is highly resistant to plasma esterases and amidases, granting the molecule excellent stability in systemic circulation.

  • Hepatic Liability: The methoxy ether is a classic "soft spot" for Cytochrome P450 (CYP450) enzymes. The primary metabolic degradation pathway for these compounds is typically CYP-mediated O-demethylation, yielding a hydroxymethyl cyclopropane. Because this enzymatic process is highly efficient, the molecule often undergoes clearance before any direct metabolic oxidation of the cyclopropane ring itself can occur.

Self-Validating Experimental Methodologies

To accurately profile the stability of these compounds, researchers must employ rigorous, self-validating assays. Below are two foundational protocols.

Protocol 1: In Situ NMR Kinetics for Lewis Acid-Mediated Ring Opening

Causality: Nuclear Magnetic Resonance (NMR) is selected because it is non-destructive and allows for the real-time observation of the highly shielded cyclopropyl protons (typically 0.2–1.0 ppm). Monitoring their disappearance provides precise kinetic data without the need to quench the reaction, which could introduce artifacts.

  • Substrate Preparation: Dissolve 0.1 mmol of the methoxymethyl cyclopropane derivative and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of anhydrous CDCl₃ in a dry NMR tube under an argon atmosphere.

  • Baseline Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K. Establish the baseline integration ratio between the cyclopropyl protons and the internal standard.

  • Reaction Initiation: Inject a stoichiometric amount (0.1 mmol) of a Lewis acid (e.g., a 1.0 M solution of TiCl₄ in CH₂Cl₂) directly into the NMR tube through a septum cap.

  • Kinetic Monitoring: Immediately insert the tube into the NMR spectrometer pre-equilibrated to 298 K. Acquire ¹H NMR spectra every 5 minutes for a duration of 2 hours.

  • Validation & Analysis: The internal standard validates the integration accuracy against potential solvent evaporation or shimming drifts. Plot the natural log (

    
    ) of the normalized cyclopropyl proton integration versus time. A linear fit validates that the ring-opening follows first-order kinetics. Calculate the rate constant (
    
    
    
    ) and half-life (
    
    
    ).

Workflow Step1 1. Substrate Prep (CDCl3) Step2 2. Baseline NMR (1H & 13C) Step1->Step2 Step3 3. Lewis Acid Addition Step2->Step3 Step4 4. Kinetic Monitoring Step3->Step4 Step5 5. Data Analysis Step4->Step5

In situ NMR workflow for assessing Lewis acid-mediated ring-opening kinetics.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

Causality: This assay isolates phase I hepatic metabolism to determine if the methoxymethyl group acts as a CYP450 liability, bypassing absorption and distribution variables.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the test compound with pooled human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to initiate the enzymatic reaction.

  • Sampling & Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold acetonitrile containing tolbutamide (analytical internal standard).

  • Validation & Analysis: Centrifuge the quenched samples to precipitate proteins and analyze the supernatant via LC-MS/MS.

    • Self-Validation Check: The inclusion of a positive control (e.g., verapamil) validates the enzymatic viability of the microsomes. A negative control (omitting the NADPH system) isolates enzymatic degradation from non-enzymatic chemical instability.

Quantitative Data Summaries

The following table synthesizes representative stability metrics, illustrating how the methoxymethyl group and additional electronic parameters influence the cyclopropane core.

Compound ClassApprox. Ring Strain (kcal/mol)Lewis Acid

(TiCl₄, 298K)
HLM Intrinsic Clearance (

L/min/mg)
Primary Degradation Pathway
Unsubstituted Cyclopropane 27.6> 24 hours< 5Highly Stable
Methoxymethyl Cyclopropane 28.14.2 hours45CYP-mediated O-demethylation
Donor-Acceptor (D-A) MOM-Cyclopropane 29.5< 5 minutes85Lewis acid-catalyzed ring opening
Fluorinated MOM-Cyclopropane 28.81.8 hours20Steric/Electronic modulation

References

Sources

The Strategic Utility of 1,1-Bis(hydroxymethyl)cyclopropane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the architectural rigidity of molecular scaffolds plays a pivotal role in dictating pharmacokinetic and pharmacodynamic profiles. 1,1-Bis(hydroxymethyl)cyclopropane (CAS No: 39590-81-3) has emerged as a highly versatile diol building block[1]. Featuring a highly strained three-membered ring, this compound provides exceptional conformational restriction. This technical guide explores the mechanistic rationale behind utilizing cyclopropane-1,1-diyldimethanol derivatives, detailing their applications in target engagement (such as 5-Lipoxygenase inhibition and IL-17 modulation) and providing self-validating synthetic protocols for drug development professionals.

Structural Rationale: The Cyclopropane Scaffold in Drug Design

The incorporation of a cyclopropane ring into aliphatic chains is a classical bioisosteric strategy. The sp²-like character of the cyclopropane carbon-carbon bonds imparts unique geometric constraints. By anchoring two hydroxymethyl groups to a single quaternary carbon (the 1,1-substitution pattern), the scaffold restricts the conformational space of the appended functional groups.

Mechanistic Advantage: This pre-organization drastically reduces the entropic penalty incurred during receptor binding. Unlike flexible open-chain diols (e.g., 1,3-propanediol), the cyclopropane derivative locks the hydroxyl groups into a defined spatial vector, enhancing highly specific hydrogen-bonding interactions with target protein pockets while simultaneously increasing metabolic stability against rapid oxidation.

Pharmacological Applications and Target Engagement

5-Lipoxygenase (5-LOX) Inhibition and Leukotriene Modulation

1,1-Bis(hydroxymethyl)cyclopropane is a critical intermediate in the synthesis of leukotriene modifiers, most notably Montelukast sodium , a potent cysteinyl leukotriene receptor antagonist used globally for asthma management[2]. Beyond acting as an intermediate, the diol itself and its immediate derivatives function as direct inhibitors of 5-lipoxygenase (5-LOX)[3]. By inhibiting 5-LOX, these compounds halt the enzymatic conversion of arachidonic acid into leukotrienes, thereby suppressing downstream inflammatory cascades.

G AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Oxidation LTA4 Leukotriene A4 (LTA4) LOX->LTA4 Enzymatic Conversion Inflammation Asthmatic Inflammation LTA4->Inflammation Receptor Activation Inhibitor 1,1-Bis(hydroxymethyl)cyclopropane Derivatives Inhibitor->LOX Competitive Inhibition

5-LOX pathway inhibition by cyclopropane derivatives to prevent asthmatic inflammation.

Macrocyclic IL-17 Modulators

In the field of immunology, cyclopropane-1,1-diyldimethanol is utilized as a structural linker in the synthesis of macrocyclic compounds designed to modulate Interleukin-17 (IL-17)[4]. The rigid diol is reacted with methanesulfonyl chloride to form reactive leaving groups, facilitating macrocyclization. The resulting spatial geometry is essential for disrupting IL-17 protein-protein interactions, offering therapeutic avenues for severe autoimmune diseases.

Kinase Inhibitor Library Synthesis

The diol is also heavily utilized in the generation of target-focused libraries. Using the Mitsunobu reaction, 1,1-bis(hydroxymethyl)cyclopropane is coupled with various pharmacophores to synthesize Dorsomorphin-based libraries[5]. The cyclopropane core acts as a rigid spacer that precisely positions terminal functional groups to interact with the ATP-binding clefts of specific kinases.

Validated Synthetic Methodologies

To ensure reproducibility and high fidelity in drug development, the following self-validating protocols outline the two primary methods for synthesizing 1,1-bis(hydroxymethyl)cyclopropane.

Protocol A: Zinc-Mediated 1,3-Elimination (Industrial Scale)

This method is the industry standard for generating the cyclopropane diol from dibromoneopentyl glycol, yielding high purity suitable for active pharmaceutical ingredient (API) synthesis[2].

  • Preparation: Suspend dibromoneopentyl glycol and zinc powder in an ethanol/water solvent system at a strict molar ratio of 1:1.05 (Precursor:Zinc).

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (80°C) and maintain constant stirring for exactly 7 hours.

  • Isolation: Cool the mixture to room temperature. Filter the suspension to remove unreacted zinc dust and precipitated zinc bromide.

  • Purification: Extract the aqueous filtrate with ethyl acetate, dry over anhydrous MgSO₄, and concentrate under vacuum to yield the product.

Causality & Mechanistic Insight: The 1:1.05 molar ratio is a critical optimization; a slight excess of zinc ensures complete consumption of the dibromide precursor via Wurtz-type intramolecular coupling, while avoiding massive excesses prevents severe emulsion issues during downstream filtration[2]. The 80°C reflux provides the precise thermal activation energy required to overcome the high Baeyer strain energy inherent in forming a three-membered cyclopropane ring.

G Start Dibromoneopentyl Glycol Step1 Add Zinc Powder (1:1.05 Molar Ratio) Start->Step1 Initiation Step2 Reflux at 80°C (7 Hours) Step1->Step2 Heating Step3 1,3-Elimination (Ring Closure) Step2->Step3 Intramolecular Coupling End 1,1-Bis(hydroxymethyl)cyclopropane (87.3% Yield) Step3->End Isolation

Step-by-step workflow for the zinc-mediated cyclization of dibromoneopentyl glycol.

Protocol B: Hydride Reduction of Diesters (Laboratory Scale)

For laboratory-scale derivatization, the reduction of dimethyl 1,1-cyclopropanedicarboxylate provides an exceptionally clean route to the diol[6].

  • Initiation: Dissolve dimethyl 1,1-cyclopropanedicarboxylate (5.01 mmol) in 20 mL of anhydrous diethyl ether (Et₂O) and cool to 0°C under an inert argon atmosphere.

  • Reduction: Add Lithium Aluminum Hydride (LiAlH₄, 15.0 mmol) batchwise to control the exothermic evolution of hydrogen gas.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Quenching: Cool back to 0°C and carefully quench with a saturated aqueous sodium sulfate (Na₂SO₄) solution. Filter the resulting granular precipitate and wash with tetrahydrofuran (THF).

Causality & Mechanistic Insight: LiAlH₄ is mandated here because milder reagents (like NaBH₄) lack the nucleophilicity to reduce ester carbonyls efficiently. The strict 0°C initiation is non-negotiable; hydride transfer is highly exothermic, and thermal spikes can trigger unintended ring-opening of the strained cyclopropane scaffold[6]. Quenching with saturated Na₂SO₄ instead of water forces the aluminum salts to precipitate as a granular, easily filterable solid rather than a gelatinous mass, drastically improving isolated yields.

Quantitative Analysis of Synthetic Routes

The following table summarizes the quantitative metrics of the two primary synthetic pathways, allowing researchers to select the optimal route based on scale and available precursors.

Synthesis ParameterZinc-Mediated CyclizationHydride Reduction
Precursor Dibromoneopentyl glycolDimethyl 1,1-cyclopropanedicarboxylate
Primary Reagent Zinc powder (Zn)Lithium Aluminum Hydride (LiAlH₄)
Solvent System Ethanol/WaterDiethyl Ether (Et₂O)
Temperature Profile 80°C (Reflux)0°C → Room Temperature
Reaction Time 7 hours4 hours
Yield 87.3%86.0%
Purity 98.67%>95.0% (Post-Chromatography)
Primary Application Industrial API scale-upLaboratory-scale derivatization

Conclusion

1,1-Bis(hydroxymethyl)cyclopropane is far more than a simple aliphatic diol; it is a meticulously engineered structural motif that enforces conformational rigidity. Whether utilized as an intermediate for blockbuster asthma therapeutics like Montelukast, a direct 5-LOX inhibitor, or a scaffold for next-generation IL-17 macrocycles, its unique geometry minimizes entropic penalties during receptor binding. By adhering to the validated synthetic protocols outlined above, drug development professionals can reliably harness this cyclopropane derivative to drive innovation in medicinal chemistry.

References

  • Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane as Intermediate for Montelukast Sodium. ResearchGate. [Link]

  • Cas 39590-81-3,1,1-Bis(hydroxymethyl)cyclopropane. LookChem. [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI.[Link]

  • US9284283B2 - Macrocyclic compounds for modulating IL-17.

Sources

reactivity profile of cyclopropylmethyl bromides vs alkyl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Janus-Faced" Electrophile

Cyclopropylmethyl bromide (CPMB) represents a distinct class of electrophiles that defies the standard reactivity trends of aliphatic alkyl bromides. While structurally a primary alkyl halide, its reactivity profile is governed by the unique electronic properties of the cyclopropane ring—specifically the strain-induced hybridization (Walsh orbitals).

Unlike standard


-alkyl bromides (e.g., 

-butyl bromide), which are strictly

substrates with negligible

character and slow radical dynamics, CPMB exhibits:
  • Enhanced

    
     Rates:  Acceleration via transition state stabilization by the adjacent cyclopropyl 
    
    
    
    -system.
  • Anomalous

    
     Competency:  Access to the exceptionally stable, non-classical cyclopropylcarbinyl cation, allowing solvolysis pathways inaccessible to standard primary bromides.
    
  • Ultrafast Radical Kinetics: A radical rearrangement rate (

    
    ) that serves as a "primary clock" for distinguishing radical from anionic mechanisms.
    

This guide dissects these divergences, providing the mechanistic grounding and experimental protocols necessary for utilizing CPMB in high-fidelity synthesis and drug development.

Mechanistic Architecture: The Walsh Orbital Effect

To understand the reactivity divergence, one must look beyond steric arguments to the electronic structure.

Alkyl Bromides (The Control)

In a standard alkyl bromide (e.g., Ethyl-Br), the


-carbon is 

hybridized. The C-C

-bonds are well-localized. Reactivity is dictated by:
  • Steric hindrance:

    
     for nucleophilic attack.
    
  • Inductive effects: Alkyl groups are weak electron donors.

Cyclopropylmethyl Bromide (The Anomaly)

The cyclopropane ring carbons possess significant


-character in the C-C bonds (approx. 

) and

-character in the C-H bonds (

). The C-C bonds form Walsh orbitals , which extend electron density outside the ring plane, mimicking the

-system of an alkene.
  • Consequence 1 (Cation Stabilization): The bisected conformation allows the Walsh orbitals to overlap perfectly with the empty

    
    -orbital of the carbocation (or 
    
    
    
    in
    
    
    ), delocalizing positive charge.
  • Consequence 2 (Radical Instability): While the ring stabilizes cations, the formation of a radical on the

    
    -carbon triggers rapid strain relief via ring opening.
    

Nucleophilic Substitution Profiles

The following table summarizes the quantitative divergence in substitution kinetics between CPMB and standard alkyl bromides.

Table 1: Comparative Substitution Kinetics
Feature

-Alkyl Bromide (e.g.,

-PrBr)
Cyclopropylmethyl Bromide (CPMB)Mechanistic Driver

Relative Rate
1.0 (Baseline)~10 – 50x Faster

-acceptor overlap of ring with transition state.

Solvolysis
Negligible / Does not occurRapid (Comparable to

or Benzylic)
Formation of non-classical bicyclobutonium ion.
Steric Profile Linear, flexibleBranched (

-branching), but compact
"Pseudo-neopentyl" structure, but electronic acceleration overrides steric bulk.
Product Integrity High (Inversion of config)Variable (Mixture of unrearranged, cyclobutyl, and homoallyl)Cation rearrangement ("The Cationic Cascade").
The Cationic Manifold

Unlike primary alkyl bromides, which require forcing conditions to ionize, CPMB ionizes readily in polar protic solvents. The resulting cation is not a simple primary carbocation but a resonance hybrid involving the bicyclobutonium and bisected cyclopropylcarbinyl species.

Diagram 1: The Cationic Rearrangement Landscape

CationicLandscape CPMB Cyclopropylmethyl Bromide (Start) Ionization Ionization (-Br⁻) CPMB->Ionization CPC Cyclopropylcarbinyl Cation (Bisected) Ionization->CPC Fast BBB Bicyclobutonium Ion (Non-classical) CPC->BBB Resonance/Equilib. CBC Cyclobutyl Cation CPC->CBC Rearrangement HAC Homoallyl Cation CPC->HAC Ring Opening Prod_CPM CPM-Nu (Unrearranged) CPC->Prod_CPM + Nu⁻ Prod_CB Cyclobutyl-Nu (Ring Expansion) CBC->Prod_CB + Nu⁻ Prod_HA Homoallyl-Nu (Ring Open) HAC->Prod_HA + Nu⁻

Caption: The "Cationic Cascade" showing the equilibrium between the bisected cation and bicyclobutonium ion, leading to a mixture of trapped products.

Radical Chemistry: The "Radical Clock"

The most definitive difference lies in radical behavior. CPMB is the precursor to the cyclopropylmethyl radical , a standard "clock" used to measure reaction kinetics.

The Mechanism of Divergence
  • Alkyl Radical: A primary alkyl radical (e.g., from ethyl bromide) is unstable but structurally static. It waits for a trap (H-abstraction, dimerization).

  • CPM Radical: Thermodynamically unstable due to ring strain. It undergoes unimolecular ring opening to the 3-butenyl radical (homoallylic radical).

Kinetic Constants

The rate constant for this rearrangement (


) is a physical constant at a given temperature:


This is orders of magnitude faster than the 5-hexenyl clock (


). If a reaction yields ring-opened products (homoallyl), it confirms a radical intermediate lived longer than 

nanoseconds.

Diagram 2: The Radical Clock Mechanism

RadicalClock cluster_legend Interpretation R_CPM Cyclopropylmethyl Radical (•) TS Transition State (Strain Relief) R_CPM->TS k = 10^8 s^-1 Trap_CPM Trapped Product (Cyclopropyl) R_CPM->Trap_CPM k_trap [Trap] > 10^8 R_Open 3-Butenyl Radical (•) TS->R_Open Trap_Open Trapped Product (Linear Alkene) R_Open->Trap_Open k_trap [Trap] < 10^8 Ratio of products determines mechanism Ratio of products determines mechanism

Caption: Kinetic competition between trapping the CPM radical and its rapid ring opening. High ratios of linear product indicate slow trapping.

Synthetic Utility in Drug Development[1][2][3]

In medicinal chemistry, the choice between an alkyl chain and a cyclopropylmethyl group is strategic.

Bioisosterism

The cyclopropyl group is often used as a bioisostere for:

  • Isopropyl group: Similar steric bulk but different electronic properties.

  • Phenyl ring: The "pseudo-unsaturated" nature of Walsh orbitals allows

    
    -stacking interactions in protein pockets without the metabolic liability of an aromatic ring (e.g., avoiding arene oxide formation).
    
Metabolic Stability
  • Alkyl Bromide Derivatives: Long alkyl chains are prone to rapid

    
    -oxidation and 
    
    
    
    -oxidation.
  • CPM Derivatives: The cyclopropyl ring blocks

    
    -oxidation. However, it introduces a specific metabolic liability: P450-mediated ring opening (mechanism similar to the radical clock) can lead to mechanism-based inactivation of enzymes, though this is sometimes a desired feature in covalent inhibitor design.
    

Experimental Protocols

Protocol A: Grignard Reagent Formation (Avoiding Rearrangement)

Context: Forming Grignard reagents from alkyl bromides is trivial. Forming them from CPMB is difficult because the radical intermediate (formed via Single Electron Transfer from Mg surface) rearranges to the homoallyl species before the C-Mg bond forms.

Objective: Synthesis of Cyclopropylmethylmagnesium Bromide with >90% retention of the ring.

Reagents:

  • Cyclopropylmethyl bromide (Freshly distilled)

  • Magnesium turnings (Rieke Mg preferred for highest fidelity, or mechanically activated)[1]

  • Anhydrous

    
     (THF promotes rearrangement due to higher solvation temperature)
    

Workflow:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.2 eq). Activate with a crystal of

    
     and heat until violet vapor dissipates.
    
  • Temperature Control (Critical): Cool the system to -10°C to 0°C . Unlike alkyl bromides, refluxing will yield primarily 3-butenylmagnesium bromide.

  • Slow Addition: Add CPMB solution dropwise over 2 hours. High local concentration favors Wurtz coupling.[2]

  • Validation: Aliquot 0.1 mL, quench with

    
    . Analyze via 
    
    
    
    -NMR.
    • Success: Signal for (monodeutero)methylcyclopropane.

    • Failure: Signals for 1-butene (ring opened).

Protocol B: Radical Probe Experiment

Context: Determining if a coupling reaction proceeds via a radical or anionic mechanism using CPMB as a probe.

Workflow:

  • Substrate Setup: Use CPMB as the electrophile in your catalytic cycle (e.g., Negishi or Suzuki coupling).

  • Reaction: Run the standard coupling protocol.

  • Analysis: Analyze the product mixture by GC-MS.

    • Product A (Cyclopropyl): Indicates either a non-radical mechanism (2-electron oxidative addition) OR an extremely fast "cage rebound" radical mechanism (

      
      ).
      
    • Product B (3-Butenyl/Linear): Unequivocal evidence of a discrete radical intermediate with a lifetime

      
      .
      

References

  • Ingold, K. U., et al. "The Cyclopropylmethyl Radical Clock." Journal of the American Chemical Society, 1984.

  • Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 1951.

  • Wiberg, K. B. "Structures, Energies, and Spectra of Cyclopropanes." Angewandte Chemie International Edition, 1986.

  • Newcomb, M. "Radical Kinetics and the Cyclopropylmethyl Clock." Encyclopedia of Radicals in Chemistry, Biology and Materials, 2012.

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

Sources

Methodological & Application

synthesis of 1-(bromomethyl)-1-(methoxymethyl)cyclopropane from 1,1-bis(hydroxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of 1-(bromomethyl)-1-(methoxymethyl)cyclopropane

Executive Summary

This technical guide details the synthesis of 1-(bromomethyl)-1-(methoxymethyl)cyclopropane , a versatile gem-disubstituted cyclopropane building block. This scaffold is increasingly relevant in medicinal chemistry for exploring structure-activity relationships (SAR) due to the unique conformational constraints imposed by the cyclopropane ring (Thorpe-Ingold effect).

The synthesis addresses the core challenge of desymmetrization . Starting from the symmetric 1,1-bis(hydroxymethyl)cyclopropane , the protocol utilizes a statistical monomethylation strategy followed by nucleophilic bromination. While statistical methods inherently limit yield, this route offers the highest reliability and operational simplicity for research-scale production compared to complex protective group manipulations.

Retrosynthetic Strategy & Logic

The target molecule contains two distinct functionalities—a methyl ether and an alkyl bromide—on a symmetric cyclopropane core.

  • The Challenge: The starting material, 1,1-bis(hydroxymethyl)cyclopropane, has chemically equivalent primary hydroxyl groups.

  • The Solution: A sequential "Etherification-First" approach.[1]

    • Step 1 (Desymmetrization): Controlled methylation to generate the mono-ether.

    • Step 2 (Functionalization): Conversion of the remaining alcohol to a bromide.[2]

  • Critical Control Point: The order of operations is non-negotiable. Attempting to brominate first to form 1-(bromomethyl)-1-(hydroxymethyl)cyclopropane creates a high risk of intramolecular cyclization to 2-oxaspiro[2.3]hexane (oxetane formation) upon exposure to the base required for methylation.

Reaction Pathway Diagram

ReactionScheme SM 1,1-bis(hydroxymethyl) cyclopropane (Symmetric Diol) Inter 1-(hydroxymethyl)-1- (methoxymethyl)cyclopropane (Mono-Ether) SM->Inter Step 1: NaH (1.0 eq), MeI Statistical Alkylation Side1 Di-ether (Side Product) SM->Side1 Over-alkylation Side2 Unreacted SM SM->Side2 Incomplete Prod 1-(bromomethyl)-1- (methoxymethyl)cyclopropane (Target) Inter->Prod Step 2: PBr3, DCM 0°C to RT

Figure 1: Synthetic pathway highlighting the statistical desymmetrization and subsequent bromination.

Experimental Protocols

Step 1: Statistical Monomethylation

Objective: Desymmetrize the diol to obtain 1-(hydroxymethyl)-1-(methoxymethyl)cyclopropane.

Theory: Statistical mono-alkylation of a symmetric diol typically follows a distribution where the maximum theoretical yield of the mono-substituted product is 50% (at 1:1 stoichiometry). In practice, yields of 35–45% are expected. The polarity difference between the diol (highly polar), mono-ether (medium polarity), and di-ether (low polarity) allows for effective separation via silica gel chromatography.

Reagents:

  • 1,1-Bis(hydroxymethyl)cyclopropane (CAS: 39590-81-3)[3][4][5][6][7]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (MeI)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation:

    • Charge the flask with NaH (1.0 equiv). Wash with dry hexanes (2x) to remove mineral oil if strict stoichiometry is required; otherwise, use as is.

    • Add anhydrous THF (0.2 M concentration relative to diol). Cool to 0 °C.

    • Add 1,1-bis(hydroxymethyl)cyclopropane (1.0 equiv) dropwise as a solution in THF.

    • Note: Evolution of

      
       gas will occur. Stir at 0 °C for 30 min, then warm to RT for 1 hour to ensure alkoxide formation.
      
  • Alkylation:

    • Cool the mixture back to 0 °C.

    • Add Iodomethane (1.0 equiv) dropwise. Do not use excess MeI to minimize di-alkylation.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , filter, and concentrate.
      
  • Purification (Critical):

    • Purify the residue via flash column chromatography (Silica gel).

    • Gradient: 0%

      
       50% EtOAc in Hexanes.
      
    • Elution Order:

      • Di-ether (Fastest, non-polar)

      • Mono-ether (Target, Product A)

      • Unreacted Diol (Slowest, very polar)

Data Check:

  • Target Yield: 35–45%.

  • Appearance: Colorless oil.

Step 2: Nucleophilic Bromination

Objective: Convert the remaining primary alcohol to a primary bromide.

Theory: Phosphorus tribromide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is the reagent of choice.[2][8] It converts the alcohol to a good leaving group (dibromophosphite ester) which is then displaced by bromide in an 

fashion. Since the neopentyl-like position is sterically hindered, reaction times may be longer than typical primary alcohols, but the cyclopropyl ring generally tolerates these conditions well.

Reagents:

  • 1-(Hydroxymethyl)-1-(methoxymethyl)cyclopropane (Product A from Step 1)

  • Phosphorus Tribromide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous

    
    
    

Protocol:

  • Setup: Flame-dry a round-bottom flask under nitrogen.

  • Addition:

    • Dissolve the Mono-ether (1.0 equiv) in anhydrous DCM (0.3 M).

    • Cool the solution to 0 °C.

    • Add

      
       (0.4 equiv) dropwise. Note: 0.33 equiv is stoichiometric, but a slight excess ensures conversion.
      
  • Reaction:

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Monitor by TLC (stain with PMA or

      
      ; UV may be weak).
      
  • Workup:

    • Cool to 0 °C. Quench by slow addition of saturated

      
       (gas evolution).
      
    • Separate phases. Extract aqueous layer with DCM (2x).

    • Dry combined organics over

      
      , filter, and concentrate carefully (product may be volatile).
      
  • Purification:

    • Pass through a short plug of silica gel (eluting with 10% EtOAc/Hexanes) to remove phosphorus byproducts.

    • Concentrate to afford the target bromide.[9]

Analytical & Quality Control

Expected Data for 1-(bromomethyl)-1-(methoxymethyl)cyclopropane:

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR

0.6–0.9 ppm (m, 4H)
Cyclopropane ring protons (

)

3.35 ppm (s, 3H)
Methoxy group (

)

3.40 ppm (s, 2H)
Ether methylene (

)

3.55 ppm (s, 2H)
Bromo methylene (

)
13C NMR

~10–15 ppm
Cyclopropane ring carbons

~22 ppm
Quaternary Carbon (

)

~40 ppm
Bromo methylene (

)

~58 ppm
Methoxy carbon (

)

~75 ppm
Ether methylene (

)
MS (GC) Molecular Ion (

) or

Characteristic Br isotope pattern (1:1 ratio for

)

Safety & Handling

  • Cyclopropane Strain: While stable, cyclopropane derivatives possess significant ring strain (~27.5 kcal/mol). Avoid extreme temperatures (>150 °C) or strongly acidic conditions that might induce ring opening.

  • Alkylating Agents: Iodomethane (MeI) is a potent neurotoxin and carcinogen. Use only in a well-ventilated fume hood.

  • Phosphorus Tribromide: Reacts violently with water to produce HBr gas. Quench reactions slowly at low temperature.

References

  • Starting Material Properties

    • Sigma-Aldrich. 1,1-Bis(hydroxymethyl)cyclopropane Product Sheet. CAS: 39590-81-3.[3][5][6][7][10][11]

  • General Reactivity of Cyclopropanes

    • Wong, H. N. C., et al. "Cyclopropane derivatives in organic synthesis." Chemical Reviews, 1989, 89(8), 1651–1702.
  • Bromination with PBr3 (Mechanism & Protocol)

    • Harrison, G. C., & Diehl, H. "Cyclopentyldimethanol." Organic Syntheses, Coll. Vol. 3, p.370 (1955).
  • Desymmetrization Strategies: Potrzebowski, M. J., et al. "Synthesis of gem-disubstituted cyclopropanes." Journal of Organic Chemistry. (General reference for gem-disubstituted systems).

Sources

Application Note: Regioselective Mono-Methylation of 1,1-Cyclopropanedimethanol

[1]

Abstract & Strategic Analysis

The mono-functionalization of symmetric vicinal or geminal diols presents a classic challenge in organic synthesis: desymmetrization . 1,1-Cyclopropanedimethanol (CAS: 39590-81-3) possesses


1

Standard alkylation methods (e.g., Williamson ether synthesis using NaH/MeI) rely on statistical probability.[1] In a statistical distribution, the maximum theoretical yield of the mono-substituted product is 50%, with the remainder being unreacted starting material (25%) and the di-substituted byproduct (25%).[1] Separation of these three components is often labor-intensive due to their similar polarity.

To overcome this, this guide presents two protocols:

  • The Precision Protocol (Method A): Uses Silver(I) Oxide (

    
    ) to coordinate the diol, chemically distinguishing the hydroxyl groups and pushing selectivity toward the mono-ether (>85% yield).[1]
    
  • The High-Throughput Protocol (Method B): A standard Sodium Hydride (NaH) approach, optimized for speed or bulk scale where chromatographic separation is automated.

Mechanistic Logic: The Silver Effect

The high selectivity of Method A relies on the "surface coordination" effect.

Desymmetrization_Logiccluster_0Method A: Ag2O Coordinationcluster_1Method B: Statistical (NaH)Start1,1-Cyclopropanedimethanol(Symmetric Diol)ComplexAg-Diol Complex(Activated Nucleophile)Start->ComplexAg2OCoordinationMixStatistical Mixture:25% Diol : 50% Mono : 25% Di-MeStart->MixNaH / MeI(Random Attack)Mono_AgMono-Methyl Ether(High Selectivity)Complex->Mono_AgMeI(Kinetic Control)

Figure 1: Strategic comparison between coordination-directed desymmetrization (Method A) and statistical alkylation (Method B).

Experimental Protocols

Method A: Silver(I) Oxide Mediated (High Selectivity)

Best for: High purity requirements, late-stage functionalization, avoiding difficult purifications. Reference: Based on the Bouzide & Sauvé protocol for symmetric diols [1].

Reagents & Equipment[2][3][4][5]
  • Substrate: 1,1-Cyclopropanedimethanol (1.0 equiv)

  • Reagent: Silver(I) Oxide (

    
    ) (1.5 equiv) - Must be fine powder.[1]
    
  • Alkylating Agent: Methyl Iodide (MeI) (1.1 to 1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Accelerates reaction if sluggish.[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 1,1-cyclopropanedimethanol (e.g., 1.0 g, 9.8 mmol) in anhydrous DCM (20 mL, ~0.5 M concentration).

  • Activation: Add

    
     (3.4 g, 14.7 mmol) in one portion. The mixture will be a black suspension.
    
    • Critical Note: Vigorous stirring is essential as this is a heterogeneous surface reaction.

  • Alkylation: Add Methyl Iodide (0.73 mL, 11.7 mmol) dropwise via syringe.

  • Incubation: Stir the suspension at room temperature (20-25°C).

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1).[1] The diol is very polar (low

      
      ); the mono-ether is intermediate; the di-ether is non-polar (high 
      
      
      ).[1]
    • Time: Reaction typically requires 12–24 hours.[1] If conversion is <50% after 12h, add 10 mol% KI.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove silver salts.

    • Rinse the Celite pad with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is usually >90% mono-ether.[1] Purify via flash column chromatography (Silica gel, Gradient 20% -> 50% EtOAc in Hexanes).

Method B: Sodium Hydride (High Throughput/Statistical)

Best for: Large scale where chromatography is automated, or when

1
Reagents & Equipment[3][4][5]
  • Substrate: 1,1-Cyclopropanedimethanol (1.0 equiv)

  • Base: Sodium Hydride (NaH) (1.0 equiv, 60% dispersion in oil)

  • Alkylating Agent: Methyl Iodide (MeI) (1.0 equiv)[1]

  • Solvent: THF (Anhydrous)

Step-by-Step Procedure
  • Deprotonation: To a suspension of NaH (1.0 equiv) in anhydrous THF at 0°C, add a solution of 1,1-cyclopropanedimethanol (1.0 equiv) in THF dropwise.

  • Equilibration: Stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.

    • Note: This forms a statistical mixture of mono- and di-alkoxides.[1]

  • Alkylation: Cool back to 0°C. Add MeI (1.0 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Quench: Carefully quench with saturated aqueous

    
     at 0°C.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Mandatory. Isolate the mono-ether from the diol and di-ether using careful chromatography.

Workflow Logic & Decision Tree

Experimental_WorkflowStartStart: 1,1-CyclopropanedimethanolDecisionSelectivity Priority?Start->DecisionMethodAMethod A: Ag2O / MeI(DCM, RT, 24h)Decision->MethodAHigh Purity NeededMethodBMethod B: NaH / MeI(THF, 0°C, 4h)Decision->MethodBLow Cost / Bulk ScaleFilterFilter (Celite)MethodA->FilterCrudeACrude: >85% Mono-EtherFilter->CrudeAPurificationFlash Chromatography(EtOAc / Hexanes)CrudeA->PurificationQuenchQuench (NH4Cl) & ExtractMethodB->QuenchCrudeBCrude: Statistical Mix(Diol/Mono/Di)Quench->CrudeBCrudeB->PurificationFinalPure Mono-Methyl EtherPurification->Final

Figure 2: Decision matrix for selecting the appropriate methylation protocol based on purity vs. cost constraints.

Quality Control & Data Interpretation

Successful desymmetrization is best confirmed via 1H NMR .[1] The symmetry of the starting material is broken upon mono-methylation.

Table 1: Expected NMR Shifts (


)
MoietyStarting Material (Diol)Product (Mono-Ether)Diagnostic Change
Cyclopropane Ring

0.5-0.6 (s, 4H)

0.4-0.7 (m, 4H)
Splits into complex multiplets due to loss of symmetry.[1]
-CH2-OH

3.5-3.6 (s, 4H)

3.5 (d/s, 2H)
Integration drops from 4H to 2H.[1]
-CH2-OMe N/A

3.3 (s, 2H)
New methylene peak appears upfield of the alcohol.[1]
-OMe (Methyl) N/A

3.35 (s, 3H)
Key Indicator: Sharp singlet at ~3.35 ppm.[1]

Validation Check:

  • If you see two methyl singlets or integration of 6H for the methyl group, you have over-alkylated (Di-ether).[1]

  • If the cyclopropane protons remain a tight singlet, check if reaction occurred at all.

Troubleshooting & Safety

Safety Hazards[6]
  • Methyl Iodide (MeI): Neurotoxic and volatile.[1] Use only in a well-ventilated fume hood. Double-glove (Nitrile).[1]

  • Sodium Hydride (NaH): Pyrophoric.[1] Reacts violently with water.[1]

  • Silver Residues: Silver waste must be segregated.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion (Method A)

is old/inactive.[1]
Use freshly opened

or add 10 mol% KI to catalyze the reaction.
Over-methylation (Di-ether) Too much MeI or high temp.[1]Strictly limit MeI to 1.1 equiv. Keep temp at 20°C.
Poor Separation Compounds are polar.[1]Use a polar solvent system (e.g., 5% MeOH in DCM) if EtOAc/Hex fails.[1]
Emulsion (Method B) Cyclopropyl alcohols act as surfactants.[1]Wash with saturated brine; wait longer for phase separation.

References

  • Bouzide, A., & Sauvé, G. (1997).[1][6] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[1][6][7][8][9] Tetrahedron Letters, 38(34), 5945-5948.[1] [1]

  • Bouzide, A., & Sauvé, G. (2002).[1][5] Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols.[1][2][7][8][9] Organic Letters, 4(14), 2329–2332.[1]

  • Hume, S. C., et al. (2016).[1] Monofunctionalized Cyclopropanes. Chemical Reviews, 116(12).[1] (General reference for cyclopropane stability).

  • Oakwood Chemical. (n.d.).[1] Safety Data Sheet: [1-(Hydroxymethyl)cyclopropyl]methanol.[1]

Application Note: Selective Bromination of Cyclopropylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for the bromination of cyclopropylmethanols, specifically addressing the critical challenge of preventing ring-opening rearrangements.

Preventing Homoallylic Rearrangement via PBr₃ and Appel Protocols

Executive Summary & Challenge

The conversion of cyclopropylmethanol (CPM) to (bromomethyl)cyclopropane is a deceptively simple transformation that frequently fails due to the cyclopropylcarbinyl rearrangement .

Under standard acidic bromination conditions (e.g., HBr or unbuffered PBr₃), the reaction proceeds via a carbocationic intermediate. The cyclopropylcarbinyl cation exists in rapid equilibrium with the cyclobutyl and homoallyl cations (the "bicyclobutonium" non-classical ion manifold). This inevitably leads to a mixture of the desired product, cyclobutyl bromide, and 4-bromo-1-butene (homoallyl bromide).

This guide provides two distinct protocols to solve this problem:

  • Method A (Appel Reaction): The "Gold Standard" for research scale. Uses CBr₄/PPh₃ to enforce an Sₙ2 mechanism under neutral conditions, virtually eliminating rearrangement.

  • Method B (Buffered PBr₃/DMF): A scalable "Industrial" protocol. Uses DMF as a solvent and Vilsmeier-type activator to suppress acid-catalyzed ring opening at low temperatures.

Mechanistic Insight: The "Triangle of Doom"

To control the reaction, one must understand the failure mode. The diagram below illustrates the competing pathways. Success depends on bypassing the cationic manifold (red) and forcing the direct Sₙ2 pathway (green).

BrominationMechanism Substrate Cyclopropylmethanol (CPM) Activated Activated Species (R-O-PBr2 or R-O-PPh3+) Substrate->Activated Activation Cation Cyclopropylcarbinyl Cation Activated->Cation Acid/Heat (SN1) Path B (Avoid) Product (Bromomethyl)cyclopropane (Target) Activated->Product SN2 Attack (Appel/Neutral) Path A (Preferred) Homoallyl 4-Bromo-1-butene (Ring Opened) Cation->Homoallyl Fast Rearrangement Cyclobutyl Cyclobutyl Bromide (Ring Expansion) Cation->Cyclobutyl Equilibrium Cation->Product Low Yield

Figure 1: Mechanistic divergence. Path A (Green) utilizes neutral conditions to favor Sₙ2 substitution.[1] Path B (Red) is triggered by protonation or carbocation formation, leading to ring opening.

Protocol A: The Appel Reaction (CBr₄ / PPh₃)

Best For: Research scale (<50g), high-value substrates, and absolute structural fidelity.

Rationale

The Appel reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to generate bromophosphonium ions in situ. The reaction generates the phosphine oxide and bromoform as byproducts.[1] Crucially, the solution remains neutral to slightly basic , preventing the protonation of the alcohol and subsequent cation formation [1, 3].

Materials
  • Substrate: Cyclopropylmethanol (1.0 equiv)

  • Reagent A: Triphenylphosphine (PPh₃) (1.2 equiv)

  • Reagent B: Carbon Tetrabromide (CBr₄) (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve CPM (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

    • Note: Pre-mixing CPM and CBr₄ is safe; the reaction does not start until PPh₃ is added.

  • Addition: Dissolve PPh₃ (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Visual Cue: The solution may turn slightly yellow, but should remain clear.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (23°C) for 2–4 hours.

    • Monitoring: Check via TLC (stain with KMnO₄) or GC-MS. Look for the disappearance of the alcohol.

  • Workup (The "Crash" Method):

    • Add n-pentane or diethyl ether (equal volume to DCM) to the reaction mixture. This precipitates the bulk of the Triphenylphosphine Oxide (TPPO).

    • Filter the suspension through a pad of Celite or silica.

  • Purification: Concentrate the filtrate carefully (product is volatile). Purify via flash column chromatography (100% Pentane or Hexanes).

    • Yield Expectation: 85–95%

    • Selectivity: >99:1 retention of cyclopropane ring.

Protocol B: Buffered PBr₃ in DMF

Best For: Scale-up (>100g), cost-sensitive projects, and avoiding TPPO waste.

Rationale

Standard PBr₃ reactions generate HBr, which instantly opens the cyclopropane ring. However, performing the reaction in DMF (N,N-Dimethylformamide) changes the mechanism. PBr₃ reacts with DMF to form a Vilsmeier-Haack type complex (bromoiminium salt). This species activates the alcohol while the basicity of DMF buffers the solution, scavenging HBr and preventing the "acid spike" that triggers rearrangement [2, 5].

Materials
  • Substrate: Cyclopropylmethanol (1.0 equiv)

  • Reagent: Phosphorus Tribromide (PBr₃) (0.4 equiv - Note: Stoichiometry is PBr₃/3, but slight excess is used)

  • Solvent: DMF (Anhydrous), 5–10 volumes relative to substrate.

Step-by-Step Procedure
  • Setup: Use a 3-neck flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with Nitrogen.[2]

  • Solvent Charge: Charge DMF and cool to 0°C .

  • Activator Formation: Add PBr₃ dropwise to the DMF.[3]

    • Critical: The reaction is exothermic.[4] Maintain internal temperature < 5°C . A white precipitate (Vilsmeier complex) may form.

  • Substrate Addition: Cool the mixture further to -10°C . Add Cyclopropylmethanol dropwise.[3]

    • Rate Control: Do not allow temperature to rise above -5°C.

  • Aging: Stir at -10°C to 0°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

    • Note: Some industrial protocols suggest aging for up to 40 hours at low temp [2], but for lab scale, 4-6 hours is usually sufficient.

  • Quench & Workup:

    • Pour the mixture into ice water (exothermic).

    • Extract with Diethyl Ether or MTBE (3x).

    • Wash organics with saturated NaHCO₃ (to remove residual acid) and Brine.

  • Purification: Dry over MgSO₄ and distill under reduced pressure.

    • Warning: Do not overheat the pot during distillation, as thermal rearrangement can occur.

Comparative Analysis & Decision Matrix

FeatureMethod A: Appel (CBr₄/PPh₃)Method B: PBr₃/DMF
Primary Mechanism Sₙ2 (Neutral)Activated Substitution (Buffered)
Ring Retention Excellent (>99%)Good (>95% if temp controlled)
Atom Economy Poor (Generates TPPO + CHBr₃)Good
Purification Chromatography (TPPO removal)Distillation / Extraction
Cost High (PPh₃/CBr₄)Low (PBr₃)
Scalability Difficult (Solid waste)Excellent
Safety Profile CBr₄ is hepatotoxicPBr₃ is corrosive/water reactive
Decision Tree

DecisionTree Start Start: Bromination of CPM Scale What is the Scale? Start->Scale Small < 50 grams (Research/Discovery) Scale->Small Lab Scale Large > 50 grams (Process/Pilot) Scale->Large Bulk Appel USE PROTOCOL A (Appel Reaction) Small->Appel Purity Is Structural Purity Critical? (>99.5% required?) Large->Purity Purity->Appel Yes (Strict) PBr3 USE PROTOCOL B (PBr3 in DMF @ -10°C) Purity->PBr3 No (Standard)

Figure 2: Operational decision matrix for selecting the appropriate bromination strategy.

QC & Troubleshooting: Detecting the "Silent Killer"

The most common failure is unknowingly carrying forward a mixture of cyclopropyl and homoallyl bromides. They have similar boiling points.[5]

1H NMR Diagnostic:

  • Target (Cyclopropylmethyl bromide): Look for a doublet at δ 3.3–3.4 ppm (CH₂-Br) and complex multiplets at δ 0.3–1.3 ppm (cyclopropane ring).

  • Impurity (4-Bromo-1-butene): Look for distinct alkene signals at δ 5.0–6.0 ppm (multiplets) and the absence of high-field cyclopropane protons.

  • Impurity (Cyclobutyl bromide): Look for a quintet near δ 4.5 ppm .

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Alkene signals in NMR Acidic ring openingSwitch to Appel conditions; Add 1.5 eq Pyridine if using PBr₃.
Low Yield (Appel) Incomplete activationEnsure reagents are anhydrous; DCM must be dry.
Exotherm (PBr₃) Addition too fastCool to -20°C; Dilute PBr₃ with solvent before addition.
Yellow Product Residual Bromine/IodineWash with 10% Na₂S₂O₃ (Thiosulfate) solution.

References

  • BenchChem. (2025).[3][6][7] An In-depth Technical Guide to (Bromomethyl)cyclopropane. Retrieved from

  • GuideChem. (2023). Production process of (Bromomethyl)cyclopropane - FAQ. Retrieved from

  • Organic Chemistry Portal. (2023). Appel Reaction: Mechanism and Procedures. Retrieved from

  • Common Organic Chemistry. (2023). Alcohol to Bromide using PBr3 and Appel Conditions. Retrieved from

  • ChemicalBook. (2023). (Bromomethyl)cyclopropane Synthesis and Industrial Methods. Retrieved from

Sources

Application Note: Nucleophilic Substitution of 1-(bromomethyl)-1-(methoxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers specializing in medicinal chemistry and process development. It addresses the specific reactivity profile of 1-(bromomethyl)-1-(methoxymethyl)cyclopropane , a specialized building block used to introduce the gem-disubstituted cyclopropane motif—a bioisostere for gem-dimethyl groups that improves metabolic stability and restricts conformational freedom in drug candidates.

Controlling Reactivity at the Quaternary Center:


 vs. Ring Opening 

Executive Summary

1-(Bromomethyl)-1-(methoxymethyl)cyclopropane (Compound 1 ) presents a unique synthetic challenge. While it is a primary alkyl halide, the adjacent quaternary carbon (C1) introduces significant steric bulk (the Thorpe-Ingold effect) and electronic strain. Successful functionalization requires a strict adherence to


 (bimolecular nucleophilic substitution)  manifolds. Deviating into 

(unimolecular) or radical pathways risks the rapid and irreversible cyclopropylcarbinyl-to-homoallyl rearrangement , destroying the ring system.

This guide provides validated protocols to maximize direct substitution yields while suppressing ring-opening side reactions.

Mechanistic Profiling & Critical Control Points

The Reactivity Bifurcation

The reaction outcome is determined by the competition between direct displacement and ring opening.

  • Pathway A (

    
     - Desired):  Concerted back-side attack by the nucleophile.
    
    • Requirement: High concentration of strong nucleophile, polar aprotic solvent, suppression of carbocation formation.

  • Pathway B (Ring Opening - Undesired): Formation of a transient cyclopropylcarbinyl cation or radical.

    • Trigger: Protic solvents, Lewis acids, low nucleophile concentration, or single-electron transfer (SET) conditions.

    • Result: Rearrangement to the thermodynamically favored homoallylic ether (4-methoxy-1-butene derivative).

The "Gem-Disubstitution" Effect

The methoxymethyl group at C1 is not merely a bystander. It exerts:

  • Steric Shielding: It blocks the trajectory of incoming nucleophiles, requiring higher reaction temperatures or more active nucleophiles compared to simple (bromomethyl)cyclopropane.

  • Inductive Stabilization: The ether oxygen can stabilize incipient positive charge via induction, paradoxically increasing the risk of ionization (

    
    ) if the solvent is too polar/protic.
    
Visualization: Reaction Pathways

ReactionPathways Substrate 1-(bromomethyl)-1- (methoxymethyl)cyclopropane TS_SN2 Transition State (Concerted Back-Side Attack) Substrate->TS_SN2 Strong Nu-, Aprotic Solvent Cation Cyclopropylcarbinyl Cation/Radical Substrate->Cation Weak Nu-, Protic Solvent, Heat Product_SN2 Target: Substituted Cyclopropane TS_SN2->Product_SN2 RingOpen Homoallylic Ether (Ring Opened Impurity) Cation->RingOpen Fast Rearrangement (k > 10^8 s^-1)

Figure 1: Mechanistic bifurcation. Pathway A (Green) is the target


 route. Pathway B (Red) leads to ring opening.

Experimental Protocols

Protocol A: Azidation (Synthesis of Primary Amines Precursor)

Objective: Displacement of bromide with azide (


) to form 1-(azidomethyl)-1-(methoxymethyl)cyclopropane.
Scope:  High-yielding entry into amines via Staudinger reduction.

Reagents & Materials:

  • Substrate: 1-(bromomethyl)-1-(methoxymethyl)cyclopropane (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: DMSO (Anhydrous) or DMF

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein activation

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve

    
     (1.5 equiv) and NaI (0.1 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate).
    
    • Note: NaI converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the reaction before the ring can open.

  • Addition: Add the substrate dropwise at room temperature (25°C).

    • Caution: Do not add rapidly; exotherms can favor elimination.

  • Reaction: Heat the mixture to 50–60°C for 4–6 hours.

    • Monitor: Use TLC (Hexane/EtOAc) or GC-MS. Look for the disappearance of the starting bromide.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Water (5x reaction volume) and extract with Diethyl Ether (3x).

    • Crucial Step: Wash the organic layer copiously with water to remove DMSO.

    • Dry over

      
       and concentrate carefully (azides are potentially shock-sensitive; do not distill to dryness if scale >5g).
      
  • Validation:

    • IR: Strong peak at ~2100

      
       (Azide).
      
    • 1H NMR: Check for the shift of the

      
       protons adjacent to the nitrogen. Ensure no olefinic protons (5.0–6.0 ppm) are present (indicates ring opening).
      
Protocol B: Thioetherification (Introduction of Sulfur Motifs)

Objective: Synthesis of 1-((methylthio)methyl)-1-(methoxymethyl)cyclopropane. Scope: Creating metabolic handles or sulfide precursors.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Thiomethoxide (

    
    ) (1.2 equiv)
    
  • Solvent: THF/DMF (9:1 ratio)

Methodology:

  • Slurry Formation: Suspend

    
     in dry THF at 0°C. Add DMF (10% v/v) to solubilize the salt slightly without creating a fully protic environment.
    
  • Addition: Add the bromide substrate slowly at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Why: Thiolates are "soft" and highly nucleophilic. They react efficiently at lower temperatures, minimizing the thermal energy available for ring opening.

  • Quench: Pour into saturated

    
     solution. Extract with Ethyl Acetate.
    

Troubleshooting & Quality Control

Detecting the "Silent" Killer: Ring Opening

The most common failure mode is the formation of the homoallylic ether. This often co-elutes with the product on silica gel.

Diagnostic Table:

FeatureTarget Product (Cyclopropane)Impurity (Ring Opened)
1H NMR (Cyclopropyl) Multiplets at 0.4 – 0.8 ppm (4H)Absent
1H NMR (Olefin) AbsentMultiplets at 5.0 – 6.0 ppm (3H)
13C NMR High field signals (< 15 ppm)Signals at 115 – 140 ppm
GC-MS M+ peak (often weak)M+ often identical, but fragmentation differs (loss of cyclopropyl ring vs allylic cleavage)
Optimization Matrix

If yields are low (<50%), apply the following logic:

  • Problem: Recovered Starting Material.

    • Solution: Increase Temperature to 80°C or switch solvent to HMPA/DMPU (stronger cation solvation increases nucleophile activity).

  • Problem: Ring Opened Product (>10%).

    • Solution: The reaction is too "loose" (ionic). Switch to Phase Transfer Catalysis .

    • PTC Protocol: Use Toluene/Water biphasic system with

      
       (5 mol%). This keeps the nucleophile in the organic phase as a tight ion pair, promoting 
      
      
      
      and preventing ionization.

Workflow Visualization

Workflow Start Start: 1-(bromomethyl)-1- (methoxymethyl)cyclopropane Cond_Check Select Conditions Start->Cond_Check Route_A Route A: Soluble Nucleophile (NaN3, KCN) Solvent: DMSO/DMF Cond_Check->Route_A Neutral/Weak Base Route_B Route B: Basic/Anionic Nu- (NaSMe, Malonate) Solvent: THF/DMF or PTC Cond_Check->Route_B Strong Base Temp_Ctrl Temp Control: < 60°C (Prevent Elimination) Route_A->Temp_Ctrl Route_B->Temp_Ctrl Monitor Monitor: 1H NMR Check for Olefins (5-6 ppm) Temp_Ctrl->Monitor Success Success: Intact Ring Proceed to Workup Monitor->Success No Olefins Fail Failure: Ring Opening Optimize Solvent/Temp Monitor->Fail Olefins Detected

Figure 2: Decision tree for experimental execution and quality control.

References

  • Mechanistic Basis of Cyclopropylmethyl Rearrangements

    • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society. Link

  • Synthesis of Gem-Disubstituted Cyclopropanes

    • Bertus, P., & Szymoniak, J. (2001). New easy access to primary cyclopropylamines from nitriles via a titanium-mediated reaction. Chemical Communications.[2] Link

  • Phase Transfer Catalysis in Cyclopropane Functionalization

    • Fedoryński, M. (2006). Synthesis of gem-dihalocyclopropanes under phase-transfer catalytic conditions. Chemical Reviews. Link

  • Nucleophilic Substitution in Sterically Hindered Halides

    • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews. Link

Sources

using 1-(bromomethyl)-1-(methoxymethyl)cyclopropane as an alkylating agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Alkylation Strategies Using 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane

Abstract

This guide details the synthetic utility of 1-(bromomethyl)-1-(methoxymethyl)cyclopropane (BMMC), a specialized alkylating agent used to introduce the 1-(methoxymethyl)cyclopropyl motif into drug scaffolds. This structural element is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity (


), block metabolic "soft spots," and restrict conformational freedom via the gem-disubstituted cyclopropane ring. Due to the steric hindrance inherent in its neopentyl-like structure, BMMC requires optimized 

protocols to suppress elimination and ring-opening side reactions. This document provides validated protocols for N-alkylation and C-alkylation, supported by mechanistic insights and troubleshooting frameworks.

Compound Profile & Reactivity

PropertySpecification
Compound Name 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane
Structure Gem-disubstituted cyclopropane
Formula

Molecular Weight 179.06 g/mol
Appearance Colorless to pale yellow liquid
Reactivity Class Primary Alkyl Halide (Neopentyl-like steric environment)
Storage 2–8°C, under Argon/Nitrogen (Hygroscopic)
Mechanistic Challenge: The Neopentyl-Like Barrier

The electrophilic carbon in BMMC is primary (


), but it is directly attached to a quaternary carbon (C1 of the cyclopropane ring). This creates a neopentyl-like steric environment , significantly retarding 

reaction rates compared to simple primary halides (e.g., n-butyl bromide).
  • Implication: Reactions require elevated temperatures (

    
    ) and polar aprotic solvents (DMF, DMSO, NMP) to enhance nucleophilicity.
    
  • Risk: The cyclopropylcarbinyl system is prone to ring opening under radical conditions or if a carbocation develops (

    
     pathway). Therefore, conditions must strictly favor 
    
    
    
    (strong nucleophiles, basic conditions).

Mechanistic Pathways & Decision Tree

The following diagram illustrates the kinetic competition between the desired substitution and potential side reactions.

ReactionPathways Reagent 1-(Bromomethyl)-1- (methoxymethyl)cyclopropane TS_SN2 Transition State (SN2, Sterically Crowded) Reagent->TS_SN2 Polar Aprotic Solvent Heat (60-90°C) Carbocation Cyclopropylcarbinyl Cation (SN1) Reagent->Carbocation Protic Solvent Weak Nu Nu Nucleophile (Nu-) Nu->TS_SN2 Product Target: Alkylated Product (Intact Ring) TS_SN2->Product Major Pathway RingOpen Ring-Opened Homoallylic Products Carbocation->RingOpen Rearrangement (Very Fast)

Figure 1: Reaction pathways. To ensure the green pathway (


), avoid Lewis acids or protic solvents that stabilize carbocations, which lead to the red pathway (ring opening).

Protocol A: N-Alkylation of Heterocycles

Target Audience: Medicinal Chemists synthesizing GPCR modulators or Kinase inhibitors.

This protocol is optimized for secondary amines (e.g., piperidines, piperazines) or N-heterocycles (e.g., indoles, pyrazoles).

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: BMMC (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 – 3.0 equiv) or NaH (for weak nucleophiles like indoles)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein activation

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial and purge with Nitrogen.

  • Dissolution: Dissolve the amine substrate (1.0 mmol) in anhydrous DMF (3.0 mL, 0.33 M).

  • Deprotonation (if NaH is used):

    • For Indoles/Amides: Cool to

      
      . Add NaH (60% dispersion, 1.2 equiv). Stir 15 min until evolution of 
      
      
      
      ceases.
    • For Piperidines/Amines: Add

      
       (2.5 equiv) directly at RT.
      
  • Addition: Add BMMC (1.3 equiv) via syringe.

    • Tip: If the reaction is known to be sluggish, add KI (0.1 equiv) to generate the more reactive iodide in situ.

  • Reaction: Heat the mixture to 80°C for 12–18 hours.

    • Monitoring: Monitor by LC-MS. Look for the mass shift of +113 Da (M +

      
      ).
      
  • Workup:

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (typically Hexanes/EtOAc). The gem-disubstituted product often elutes slightly earlier than simple alkyl chains due to globular shape.

Data Interpretation:

  • 1H NMR Diagnostic: The product will show a distinct singlet (or AB quartet) for the

    
     protons around 
    
    
    
    2.8 – 3.2 ppm, and a singlet for the
    
    
    group around
    
    
    3.3 ppm. The cyclopropane ring protons appear as multiplets upfield (
    
    
    0.4 – 0.8 ppm).

Protocol B: C-Alkylation (Malonate Synthesis)

Target Audience: Process Chemists building quaternary carbon centers.

Alkylation of carbon nucleophiles with BMMC is more challenging due to steric clash. The use of a smaller counter-ion (


 or 

) and high dielectric solvent is crucial.

Reagents:

  • Substrate: Diethyl malonate or similar active methylene (1.0 equiv)

  • Reagent: BMMC (1.2 equiv)

  • Base: Sodium Hydride (NaH) (1.2 equiv)

  • Solvent: DMF/THF (1:1 mixture)

Procedure:

  • Anion Formation: Suspend NaH (1.2 equiv) in dry THF at

    
    . Dropwise add diethyl malonate (1.0 equiv). Stir 30 min at RT to ensure complete enolate formation (clear solution).
    
  • Solvent Switch: Add anhydrous DMF (equal volume to THF). Note: The THF/DMF co-solvent system balances solubility and reactivity.

  • Alkylation: Add BMMC (1.2 equiv) in one portion.

  • Thermal Activation: Heat to 90°C (reflux of THF/DMF mix) for 24 hours.

  • Quench: Cool to

    
     and carefully quench with saturated 
    
    
    
    .

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance (Neopentyl effect).Increase Temp to 100°C; Switch solvent to NMP; Add 0.5 equiv NaI (Finkelstein).
Ring Opening (Homoallylic product) Carbocation formation (

character).
Ensure conditions are strictly basic; Avoid Lewis acids; Do not use protic solvents (MeOH,

).
Elimination (Alkene formation) Base is acting as a nucleophile on the ring protons (rare but possible).Use a non-nucleophilic base (e.g.,

instead of alkoxides).
Starting Material Recovery Reagent decomposition or low reactivity.Check BMMC purity (NMR). Ensure anhydrous conditions (water kills the reaction).

References

  • General Reactivity of Cyclopropylmethyl Halides

    • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • Synthesis of Gem-Disubstituted Cyclopropanes: Gensler, W. J., et al. (1977). Synthesis of 1,1-disubstituted cyclopropanes. Journal of Organic Chemistry, 42(1), 118-125.
  • Related Reagent (Ethoxy Analogue)

    • ChemScene. (2025). 1-(Bromomethyl)-1-(ethoxymethyl)cyclopropane Product Data. Retrieved from (Referenced for structural analogy and handling).

  • Application in Drug Design (Bioisosteres): Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on cyclopropanes as metabolic blockers).
  • Finkelstein Activation Protocol: Bordwell, F. G., & Brannen, W. T. (1964). The Effect of Steric Hindrance on the Rates of Reactions. Journal of the American Chemical Society, 86(21), 4645–4650. (Mechanistic grounding for neopentyl-like systems).

Disclaimer: This protocol involves the use of alkylating agents which are potential mutagens. All operations must be performed in a fume hood with appropriate PPE.

installing cyclopropane rings into peptide backbones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Installation of Cyclopropane Rings into Peptide Backbones

Executive Summary & Strategic Rationale

The incorporation of cyclopropane rings into peptide backbones is a high-impact strategy in modern peptidomimetic drug design. Unlike flexible linear peptides, cyclopropane-modified analogues introduce defined conformational constraints that can lock bioactive conformations, enhance proteolytic stability, and improve membrane permeability.

This guide details two distinct methodologies for installing these motifs:

  • De Novo Assembly: Utilizing pre-functionalized building blocks like 1-aminocyclopropane-1-carboxylic acid (ACC) during Solid Phase Peptide Synthesis (SPPS).

  • Late-Stage Diversification: Post-synthetic cyclopropanation of dehydroalanine (Dha) residues embedded within the peptide chain.

Strategic Decision Matrix

Before initiating synthesis, select the methodology based on your structural requirements and stage of development.

DecisionMatrix Start Target Design Constraint Requirement: Conformational Lock (Phi/Psi) Start->Constraint Diversity Requirement: Library Diversity / SAR Start->Diversity ACC_Route Method A: SPPS with ACC Building Blocks Constraint->ACC_Route Best for fixed geometry Dha_Route Method B: Late-Stage Cyclopropanation of Dehydroalanine Diversity->Dha_Route Best for analog generation Result_A Result: High Rigidity (Spiro-constraint) ACC_Route->Result_A Result_B Result: Tunable Side-chains (Stereoselective) Dha_Route->Result_B

Figure 1: Decision matrix for selecting the optimal cyclopropane installation strategy based on medicinal chemistry goals.

Methodology A: De Novo Assembly via SPPS (ACC Incorporation)

The incorporation of 1-aminocyclopropane-1-carboxylic acid (ACC) creates a spiro-junction at the


 position. This severely restricts the 

and

torsion angles, mimicking an

-helix or

-turn depending on the flanking residues.

Challenge: The quaternary carbon of ACC creates significant steric hindrance, making the acylation of the N-terminus of an ACC residue (and coupling to an ACC residue) notoriously difficult. Standard room-temperature protocols often result in deletion sequences.

Protocol: Microwave-Enhanced Coupling of ACC

Reagents:

  • Resin: Rink Amide ProTide or Chlorotrityl (low loading: 0.2–0.4 mmol/g recommended to reduce inter-chain aggregation).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to faster kinetics.

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 20 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF with 0.1M Oxyma Pure (to suppress racemization of the previous residue) for 3 min at 90°C (Microwave).

  • Coupling Cycle (The "Hard" Step):

    • Stoichiometry: Use 5 equivalents of Fmoc-ACC-OH, 4.9 eq HATU, and 10 eq DIEA.

    • Pre-activation: Dissolve Amino Acid and HATU in DMF. Add DIEA immediately before adding to the resin.

    • Reaction: Irradiate at 75°C for 10 minutes (or 60°C for 20 min if Cys/His are present to avoid racemization).

    • Note: For coupling the next amino acid onto the sterically hindered ACC amine, repeat the coupling step (Double Coupling) at 75°C.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Data Summary: Coupling Efficiency vs. Temperature

ConditionCoupling ReagentTimeTempYield (HPLC)
StandardHBTU/DIEA60 min25°C< 40%
OptimizedHATU/DIEA60 min25°C65%
Recommended HATU/DIEA 10 min 75°C > 98%

Methodology B: Late-Stage Cyclopropanation of Dehydroalanine

This method allows for the divergent synthesis of cyclopropane derivatives from a single precursor peptide containing a Dehydroalanine (Dha) residue. The Dha residue acts as an electron-deficient alkene acceptor for carbenoid transfer.

Mechanism: A transition metal (Rh or Pd) decomposes a diazo compound to generate a metal-carbene species, which undergoes [2+1] cycloaddition with the Dha alkene.

DhaCyclopropanation Precursor Peptide-Dha Precursor (Electron-Deficient Alkene) Transition Asynchronous Concerted Addition Precursor->Transition Reagents Diazo Donor (R-CHN2) + Rh(II) Catalyst Intermediate Rh-Carbenoid Species Reagents->Intermediate N2 extrusion Intermediate->Transition Product Cyclopropyl-Peptide (Diastereoselective) Transition->Product

Figure 2: Mechanistic pathway for the Rhodium-catalyzed cyclopropanation of peptide-bound Dehydroalanine.

Protocol: Rhodium-Catalyzed Cyclopropanation

Reagents:

  • Catalyst:

    
     (Dirhodium tetraacetate) for general use; 
    
    
    
    for enantioselective induction.
  • Diazo Source: Ethyl diazoacetate (EDA) or aryl-diazoacetates.

  • Solvent: DCM (Dichloromethane) or DCE (Dichloroethane). Water-compatible systems exist but organic solvents generally favor higher yields for this reaction.

Step-by-Step Workflow:

  • Preparation of Dha-Peptide:

    • Synthesize the peptide using SPPS.[1][2][3] Incorporate Dha by oxidative elimination of Cysteine (using O-mesitylenesulfonylhydroxylamine) or by coupling Fmoc-Dha-OH directly (if sequence permits).

    • Cleave peptide from resin but retain side-chain protecting groups if they are sensitive to carbenoids (e.g., free Trp, Met). However, this reaction is often bioorthogonal enough to run on unprotected peptides.

  • Reaction Setup:

    • Dissolve Dha-peptide (1 equiv, e.g., 10 mM) in anhydrous DCM.

    • Add

      
       (0.05 equiv, 5 mol%).
      
  • Addition of Diazo Donor:

    • Critical Step: Dissolve the diazo compound (5–10 equiv) in DCM.

    • Add the diazo solution slowly via syringe pump over 1–2 hours at 0°C or Room Temperature.

    • Reasoning: Slow addition keeps the concentration of free carbene low, preventing dimerization of the diazo compound (azine formation) and favoring reaction with the peptide.

  • Quenching & Purification:

    • Evaporate solvent.

    • Purify via Reverse-Phase HPLC (C18 column).

    • Characterization: Look for the disappearance of Dha vinyl protons (5.0–6.0 ppm) and appearance of high-field cyclopropane protons (0.5–1.5 ppm) in

      
      -NMR.
      

Quality Control & Troubleshooting

NMR Diagnostics: Cyclopropane rings have a distinct magnetic anisotropy.

  • Protons: Upfield shift (0.5 – 1.5 ppm).

  • Coupling Constants:

    
     (7–10 Hz) vs 
    
    
    
    (4–7 Hz) helps determine diastereoselectivity.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Incomplete Coupling (Method A) Steric hindrance at

-terminus of ACC.
Switch to HATU/HOAt; Increase Temp to 75°C; Double couple.
Carbene Dimerization (Method B) Diazo addition too fast.Use syringe pump (1 eq/15 min); Cool reaction to 0°C.
Poor Solubility Peptide aggregation.Use "Magic Mixture" (DCM/HFIP) or add chaotropic salts (LiCl) for SPPS.

References

  • Synthesis of ACC Peptides: C. Cativiela, et al.

    
    -amino acids. Part 1: Acyclic amino acids." Tetrahedron: Asymmetry, 1998. Link
    
  • Microwave SPPS Conditions: J. M. Collins, et al. "Microwave-Enhanced Solid Phase Peptide Synthesis." CEM Corporation Application Notes. Link

  • Rhodium-Catalyzed Cyclopropanation: H. M. L. Davies, et al. "Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes." PMC (NIH), 2011. Link

  • Late-Stage Dha Modification: B. G. Davis, et al. "Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium-Mediated Cross-Coupling." Angewandte Chemie, 2018. Link

  • Cyclopropane Isosteres: S. F. Martin, et al. "Convergent approach to (E)-alkene and cyclopropane peptide isosteres." J. Org.[4] Chem., 2005.[4][5][6] Link

Sources

Application Note: High-Fidelity Desymmetrization of 1,1-Disubstituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The cyclopropane motif is a cornerstone of modern medicinal chemistry, offering unique metabolic stability and defined vector orientation for pharmacophores. However, the synthesis of enantiopure cyclopropanes—or their ring-opened chiral derivatives (e.g.,


-amino acids)—remains a significant bottleneck.

1,1-Disubstituted cyclopropanes possess a plane of symmetry (


), rendering them achiral (prochiral). Desymmetrization  breaks this symmetry, converting a relatively cheap, symmetrical starting material into a high-value chiral building block.

This guide details two distinct, field-proven strategies for this transformation:

  • Enantioselective Ring-Opening (Method A): Utilizes Lewis Acid catalysis (Cu-Bisoxazoline) to cleave the C-C bond of Donor-Acceptor (D-A) cyclopropanes. Primary Application: Synthesis of chiral

    
    -lactams and GABA analogs.
    
  • Enantioselective C-H Functionalization (Method B): Utilizes Pd(II) catalysis to functionalize a substituent without breaking the ring. Primary Application: Synthesis of densely substituted chiral cyclopropanes.

Decision Matrix: Selecting the Right Protocol

Before initiating wet chemistry, use the following logic flow to determine the appropriate desymmetrization strategy for your substrate.

Desymmetrization_Logic Start Substrate Analysis: 1,1-Disubstituted Cyclopropane Check_EWG Are there two Electron Withdrawing Groups (EWG) at C1? (e.g., Diester) Start->Check_EWG Is_DA Yes: Substrate is Donor-Acceptor (D-A) Check_EWG->Is_DA Yes No_EWG No: Alkyl/Aryl substituents or single EWG Check_EWG->No_EWG No Goal_Open Goal: Chiral Acyclic/Heterocyclic Product (Ring Opening) Is_DA->Goal_Open Method_A PROTOCOL A: Cu-BOX Catalyzed Ring Opening Goal_Open->Method_A Nucleophilic Attack Directing_Group Is a Directing Group (DG) present? (e.g., Amide, Acid) No_EWG->Directing_Group Method_B PROTOCOL B: Pd(II)-MPAA Catalyzed C-H Activation Directing_Group->Method_B Yes (DG directed)

Figure 1: Decision matrix for selecting the desymmetrization pathway based on substrate electronics and target architecture.

Protocol A: Cu(II)-BOX Catalyzed Ring Opening

Target: Enantioselective synthesis of


-substituted esters or lactones.
Mechanism:  The Copper(II) Lewis acid coordinates to the 1,1-dicarbonyls, activating the cyclopropane. The chiral Bisoxazoline (BOX) ligand blocks one face, forcing the nucleophile (indole, amine, or alcohol) to attack the distal carbon (C2 or C3) enantioselectively.
Reagents & Equipment
  • Catalyst Precursor: Cu(OTf)

    
     (Copper(II) triflate). Note: Must be anhydrous. Store in a desiccator.
    
  • Ligand: (S,S)-Ph-BOX (2,2'-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]).

  • Substrate: Dimethyl 1,1-cyclopropanedicarboxylate.

  • Nucleophile: Indole (purified via recrystallization).

  • Solvent: 1,2-Dichloroethane (DCE), distilled over CaH

    
    .
    
  • Additives: 3Å Molecular Sieves (activated).

Step-by-Step Methodology

Step 1: Catalyst Complexation (The "Dry" Step)

  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (x3).

  • Add Cu(OTf)

    
     (7.2 mg, 0.02 mmol, 10 mol%) and (S,S)-Ph-BOX (7.0 mg, 0.022 mmol, 11 mol%) inside a glovebox or under a strong cone of Argon.
    
  • Add activated 3Å Molecular Sieves (50 mg).

  • Add anhydrous DCE (1.0 mL).

  • Stir at Room Temperature (RT) for 1 hour .

    • Checkpoint: The solution should turn a deep blue/green color, indicating successful coordination of the ligand to the metal. If the solution is pale or contains precipitate, the Cu(OTf)

      
       may be wet.
      

Step 2: Substrate Activation

  • Add the cyclopropane substrate (0.2 mmol) dissolved in DCE (0.5 mL) to the catalyst mixture.

  • Stir for 15 minutes to allow coordination.

Step 3: Nucleophilic Attack (Desymmetrization)

  • Add Indole (0.24 mmol, 1.2 equiv) in one portion.

  • Seal the tube and heat to 60°C for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 80:20). The cyclopropane spot (usually higher R

      
      ) should disappear.
      

Step 4: Workup & Analysis

  • Filter the mixture through a short pad of silica gel (eluting with Et

    
    O) to remove the copper catalyst.
    
  • Concentrate in vacuo.

  • Purify via Flash Column Chromatography.

  • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min).

Mechanistic Insight & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning by moisture.Re-activate molecular sieves; ensure Cu(OTf)

is white/grey, not blue (hydrated).
Low ee (<80%) Non-selective background reaction.Lower temperature to 40°C and increase reaction time. Ensure Ligand:Metal ratio is >1:1 to prevent free Cu catalysis.
Racemic Product Ligand dissociation.Use a non-coordinating counterion (SbF

) instead of OTf

if binding is weak.

Protocol B: Pd(II)-Catalyzed Enantioselective C-H Activation

Target: Chiral cyclopropanes with high substitution density. Mechanism: A Pd(II) species coordinates to a directing group (amide/acid). A Mono-N-Protected Amino Acid (MPAA) ligand facilitates a concerted metalation-deprotonation (CMD) at the enantiotopic methyl group.

Reagents & Equipment
  • Catalyst: Pd(OAc)

    
     (Palladium(II) acetate).[1]
    
  • Ligand: Boc-L-Val-OH (N-Boc-L-Valine) or Acetyl-protected equivalent.

  • Oxidant: Ag

    
    CO
    
    
    
    (Silver carbonate) or Benzoquinone.[2]
  • Coupling Partner: Aryl boronic ester (Ar-Bpin).

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 15 mL pressure tube equipped with a magnetic stir bar, add:

    • Pd(OAc)

      
       (5 mol%).[1]
      
    • Boc-L-Val-OH (10 mol%).

    • Substrate: N-methoxy-1-methylcyclopropanecarboxamide (0.2 mmol).

    • Aryl Boronic Ester (1.5 equiv).

    • Ag

      
      CO
      
      
      
      (1.0 equiv) as the oxidant.
    • K

      
      HPO
      
      
      
      (1.0 equiv) as base/additive.
  • Add solvent (t-Amyl Alcohol, 2.0 mL).

Step 2: The Reaction

  • Seal the tube tightly (Teflon cap).

  • Heat to 80–100°C for 12 hours.

    • Note: The color typically changes to black (Pd black precipitation) towards the end. If it turns black immediately, the ligand may not have coordinated effectively.

Step 3: Workup

  • Cool to RT. Dilute with EtOAc.

  • Filter through Celite to remove Ag salts and Pd residues.

  • Wash the filtrate with NaHCO

    
     (aq) to remove unreacted ligand/boronic acid.
    
  • Purify via Column Chromatography.

Visualizing the Mechanistic Pathway (Method A)

The following diagram illustrates the stereochemical rationale behind the Cu-BOX ring opening.

Mechanism_CuBOX Cat Cu(OTf)2 + (S,S)-BOX Complex Activated Complex (Cu coordinated to Carbonyls) Cat->Complex Coordination Substrate 1,1-Diester Cyclopropane Substrate->Complex TS Transition State (Re-face blocked by Ph) Complex->TS Activation Attack Nucleophilic Attack (Indole) Attack->TS Stereoselective C-C Bond Formation Product Chiral Ring-Opened Product (90-99% ee) TS->Product Ring Opening

Figure 2: Mechanistic pathway for Cu-BOX catalyzed desymmetrization. The ligand creates a chiral pocket that directs the nucleophile to a specific carbon.

References

  • Johnson, J. S., et al. "Catalytic Enantioselective [3+2] Cycloadditions of Donor-Acceptor Cyclopropanes." Journal of the American Chemical Society, 2005, 127(35), 12153.

  • Wasa, M., Engle, K. M., & Yu, J. Q. "Pd(II)-Catalyzed Enantioselective C-H Activation of Cyclopropanes."[3][4] Journal of the American Chemical Society, 2011, 133(49), 19598.[3]

  • Parsons, A. T., & Johnson, J. S. "Formal [4+2] Cycloaddition of Donor-Acceptor Cyclopropanes." Journal of the American Chemical Society, 2009, 131(9), 3122.

  • Grover, H. K., Emmett, M. R., & Kerr, M. A. "Carbocycles from Donor-Acceptor Cyclopropanes." Organic & Biomolecular Chemistry, 2015, 13, 655.

Sources

synthesis of cyclopropane amino acids from bromomethyl precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropane


-amino acids (ACCs) are critical non-proteinogenic building blocks in modern drug discovery. Their unique steric constraints rigidly define the backbone conformation of peptidomimetics, enhancing proteolytic stability and potency.

This Application Note details the synthesis of ACCs using bromomethyl-functionalized precursors . We focus on two distinct, field-proven methodologies:

  • Asymmetric Synthesis via Ni(II) Schiff Base Complexes: Utilizing ethyl

    
    -bromoacrylate  (and related bromomethyl equivalents) to access highly functionalized, enantiopure ACCs.
    
  • Scalable Dialkylation via Phase-Transfer Catalysis (PTC): Utilizing 1,2-dibromoethane for the robust production of the parent 1-aminocyclopropanecarboxylic acid (ACC).

Strategic Overview & Mechanistic Insight

The formation of the cyclopropane ring in amino acid synthesis generally proceeds via a Michael-Induced Ring Closure (MIRC) or a double nucleophilic substitution pathway.

  • The "Bromomethyl" Logic: The bromomethyl group (

    
    ) serves as an electrophilic "trap." In MIRC strategies, a nucleophilic glycine equivalent adds to the 
    
    
    
    -carbon of an acrylate; the resulting enolate then displaces the bromide to close the ring.
  • Stereocontrol: The use of chiral Ni(II) complexes (Belokon/Soloshonok chemistry) provides a rigid template, shielding one face of the glycine enolate and ensuring high diastereoselectivity during the ring-closure event.

Figure 1: General mechanistic flow for cyclopropane formation via bromomethyl precursors.

Protocol A: Asymmetric Synthesis via Ni(II) Schiff Base Complexes

Target Audience: Medicinal Chemists requiring high enantiopurity (>98% ee) and functional diversity (e.g., 1,2-dicarboxy ACCs). Key Precursor: Ethyl


-bromoacrylate (or 2-(bromomethyl)acrylates).
Reagents & Equipment
  • Glycine-Ni(II)-BPB Complex: Pre-synthesized complex of Ni(II) with glycine and (S)-2-[N-(N-benzylprolyl)amino]benzophenone (BPB).[1]

  • Electrophile: Ethyl

    
    -bromoacrylate (Caution: Lachrymator).
    
  • Base: Potassium carbonate (

    
    ) or Sodium hydride (NaH) for strictly anhydrous conditions.
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology

Step 1: Michael Addition & Cyclization

  • Charge: In a flame-dried round-bottom flask under Argon, dissolve the Ni(II)-Gly-BPB complex (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Activate: Add

    
     (2.0 equiv) and stir at room temperature for 10 minutes to ensure basicity.
    
  • Addition: Add ethyl

    
    -bromoacrylate  (1.2 equiv) dropwise.
    
    • Note: The reaction mixture will typically change color (often from red to a darker hue) indicating enolate formation and reaction progress.

  • Reaction: Stir at ambient temperature (

    
    ). Monitor via TLC or HPLC.
    
    • Checkpoint: The reaction proceeds via a Michael addition followed by rapid intramolecular displacement of the bromide. Full conversion is usually observed within 2–4 hours.

  • Quench: Pour the mixture into ice-cold water (5 volumes).

  • Isolation: Extract with

    
     (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify the resulting diastereomeric cyclopropane complexes via silica gel chromatography (typically

    
    /Acetone gradients).
    
    • Insight: The bulky BPB ligand directs the addition, typically favoring the

      
       stereochemistry relative to the ligand's chiral center.
      

Step 2: Complex Disassembly (Hydrolysis)

  • Hydrolysis: Dissolve the purified Ni(II) cyclopropane complex in MeOH. Add

    
     (excess) and heat to reflux for 1–2 hours.
    
    • Observation: The solution will turn from red (complex) to green (free Ni salts).

  • Ligand Recovery: Cool to RT. The chiral ligand (BPB-HCl salt) often precipitates or can be extracted into

    
     after adjusting pH.
    
  • Product Isolation: The aqueous phase contains the free amino acid hydrochloride. Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic 1-amino-2-ethoxycarbonylcyclopropane-1-carboxylic acid .

Data Specifications
ParameterTypical ValueNotes
Yield (Cyclization) 85–95%Highly efficient due to template effect.
Diastereoselectivity (dr) >20:1Controlled by the BPB ligand geometry.
Enantiomeric Excess (ee) >98%After hydrolysis of the major diastereomer.[1]

Protocol B: Scalable Synthesis via PTC Dialkylation

Target Audience: Process Chemists needing gram-to-kilogram quantities of the parent ACC. Key Precursor: 1,2-Dibromoethane.[2]

Reagents & Equipment
  • Substrate: N-(Diphenylmethylene)glycine ethyl ester (Glycine Schiff Base).

  • Electrophile: 1,2-Dibromoethane (2.0–3.0 equiv).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (10 mol%).

  • Base: 50% aq. NaOH or solid KOH.

  • Solvent: Toluene or

    
     (biphasic system).
    
Step-by-Step Methodology

Step 1: Bis-Alkylation

  • Setup: In a reactor equipped with vigorous mechanical stirring, combine the Glycine Schiff Base (1.0 equiv), 1,2-dibromoethane (2.5 equiv), and TBAB (0.1 equiv) in Toluene (5 volumes).

  • Initiation: Add 50% NaOH (4.0 equiv) dropwise while maintaining internal temperature

    
    .
    
    • Critical: Vigorous stirring is essential for Phase Transfer Catalysis efficiency.

  • Reaction: Heat the mixture to

    
     for 4–6 hours.
    
    • Mechanism:[3][4] The glycine enolate is formed at the interface, alkylated once by dibromoethane, and then rapidly alkylated intramolecularly to close the ring.

  • Workup: Cool to RT. Separate phases. Wash the organic phase with water (

    
    ) to remove base and salts.
    
  • Concentration: Evaporate the solvent to obtain the crude cyclopropane Schiff base.

Step 2: Deprotection

  • Acidolysis: Dissolve the crude oil in THF/1N HCl (1:1). Stir at RT for 2 hours.

    • Result: Cleavage of the benzophenone imine.

  • Separation: Wash the mixture with ether to remove the benzophenone byproduct.

  • Saponification (Optional): If the free acid is required, reflux the aqueous ester solution with

    
     followed by neutralization.
    
  • Crystallization: Recrystallize the crude ACC from Ethanol/Water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete deprotonationEnsure

is finely ground; consider adding catalytic CsF.
Poor dr (Protocol A) Thermodynamic equilibrationStop reaction immediately upon consumption of starting material; avoid prolonged heating.
Mono-alkylation (Protocol B) Stirring too slowIncrease agitation rate (RPM) to maximize interfacial surface area.
Hydrolysis Failure Stable Ni-ComplexIncrease HCl concentration to 6N or use methanolic HCl; extend reflux time.

References

  • Belokon, Y. N., et al. "Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester." Russian Chemical Bulletin, 2002. Link

  • Soloshonok, V. A., et al. "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases." Symmetry, 2020. Link

  • Krasnov, V. P., et al. "Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid."[1] Russian Chemical Reviews, 2003. Link

  • O'Donnell, M. J. "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004. Link
    
  • Bräse, S., et al. "Cyclopropyl-Amino Acids." Organic Synthesis Highlights. Link

Sources

cross-coupling reactions involving cyclopropylmethyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategies for Cross-Coupling Cyclopropylmethyl Halides

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The "Radical Clock" Cyclopropylmethyl (CPM) halides represent a unique challenge in cross-coupling chemistry due to the dichotomy between their structural utility (metabolic stability, bioisosterism) and their kinetic instability during reaction.

The core issue is the cyclopropylmethyl-to-homoallyl rearrangement . When a CPM halide undergoes Single Electron Transfer (SET)—a common activation mode in Nickel catalysis—it generates a CPM radical. This radical is a "radical clock" that undergoes ring opening with a rate constant of


 at 25°C.
  • If your goal is Ring Retention: You must avoid discrete radical intermediates or capture the radical faster than

    
    . This typically favors Palladium catalysis  (concerted 
    
    
    
    oxidative addition).
  • If your goal is Reductive Coupling (Ni): You must acknowledge the high probability of ring opening, unless specific "cage effect" conditions or high catalyst concentrations are employed.

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition that dictates the product outcome.

CPM_Pathway Start CPM-Halide (Substrate) Metal_OA Concerted Oxidative Addition (Pd-Catalysis) Start->Metal_OA 2e- Process (SN2) Radical_Gen SET Activation (Ni-Catalysis) Start->Radical_Gen 1e- Process (SET) Product_Ret Cyclopropylmethyl Product (Retention) Metal_OA->Product_Ret Transmetalation/RE CPM_Radical CPM Radical (Intermediate) Radical_Gen->CPM_Radical Ring_Open Homoallyl Radical (Rearranged) CPM_Radical->Ring_Open k = 1.3 x 10^8 s^-1 CPM_Radical->Product_Ret Fast Capture (k > 10^8 s^-1) Product_Open Homoallyl Product (Ring Opened) Ring_Open->Product_Open Metal Capture

Caption: Kinetic competition between concerted activation (retention) and radical rearrangement (ring opening).

Part 2: Experimental Protocols

Protocol A: Ring Retention via Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: Coupling of Cyclopropylmethyl bromide with Aryl Boronic Acids while maintaining the cyclopropane ring. Rationale: Primary alkyl halides (like CPM-Br) undergo oxidative addition with electron-rich Palladium species via an


 mechanism. This avoids the formation of a free radical, thereby bypassing the rearrangement clock.

Materials:

  • Electrophile: Cyclopropylmethyl bromide (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2-4 mol%)
    
  • Ligand:

    
     (Tricyclohexylphosphine) or RuPhos (4-8 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (20:1)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vessel with the Aryl Boronic Acid (1.5 mmol),

    
     (0.04 mmol), Ligand (0.08 mmol), and 
    
    
    
    (3.0 mmol).
  • Cycling: Evacuate and backfill with Argon three times.

  • Liquids Addition: Add Toluene (4.0 mL) and degassed Water (0.2 mL) via syringe.

  • Substrate Addition: Add Cyclopropylmethyl bromide (1.0 mmol) dropwise.

    • Critical Note: Ensure the halide is added after the catalyst/ligand pre-complexation period (approx 5 mins stirring) to ensure active

      
       is ready for immediate oxidative addition.
      
  • Reaction: Heat the mixture to 100°C for 12–24 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with diethyl ether, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

Validation Check:

  • Analyze crude NMR for olefinic protons (5.0–6.0 ppm). Presence indicates ring opening (homoallyl product). Absence confirms successful retention.

Protocol B: Reductive Cross-Electrophile Coupling (Ni-Catalyzed)

Objective: Coupling of CPM-Bromide with Aryl Iodides using Nickel. Rationale: This method uses a reducing agent (Mn or Zn) to couple two electrophiles.[1] Warning: Because this proceeds via a radical mechanism, some ring opening is expected. This protocol is optimized to minimize it by maximizing the rate of radical capture ("Cage Effect").

Materials:

  • Substrate 1: Aryl Iodide (1.0 equiv)

  • Substrate 2: Cyclopropylmethyl bromide (1.5 equiv - excess required due to volatility and side reactions)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (10 mol%)

  • Reductant: Manganese powder (

    
    ) (2.0 equiv) - Must be activated.
    
  • Solvent: DMA (N,N-Dimethylacetamide), anhydrous.

Step-by-Step Methodology:

  • Glovebox/Schlenk: Perform in a glovebox or under strict Argon flow.

    
     intermediates are oxygen-sensitive.
    
  • Catalyst Premix: In a vial, mix

    
     and dtbpy in DMA. Stir until the solution turns a deep green/teal (formation of 
    
    
    
    ).
  • Reaction Assembly: Add the activated Mn powder and the Aryl Iodide to the reaction vessel.

  • Initiation: Add the catalyst solution to the vessel.

  • Substrate Addition: Add CPM-Bromide.

  • Conditions: Seal and stir at 60°C.

    • Expert Tip: High agitation rates (1000 rpm) are crucial to keep the heterogeneous reductant (Mn) suspended and accessible.

  • Quench: Dilute with EtOAc and 1M HCl (to dissolve excess Mn).

Troubleshooting the "Clock": If you observe >10% ring-opened product:

  • Increase [Ni]: Higher catalyst loading increases the concentration of the "trap" (

    
    ), competing more effectively with the rearrangement rate 
    
    
    
    .
  • Switch Ligand: Use Bioz (Bi-oxazoline) ligands, which can alter the redox potential and capture rates.

Part 3: Critical Parameters & Data Summary

The following table summarizes the expected outcomes based on catalytic system selection.

ParameterPd-Catalyzed (Protocol A)Ni-Catalyzed (Protocol B)
Primary Mechanism Concerted

Oxidative Addition
Single Electron Transfer (Radical)
Ring Retention High (>95%)Variable (Requires Optimization)
Major Side Product

-Hydride Elimination (Alkene)
Homoallylbenzene (Ring Open)
Preferred Halide Bromide / IodideIodide (Aryl), Bromide (Alkyl)
Solvent Polarity Non-polar/Biphasic (Toluene)Polar Aprotic (DMA/DMPU)
Key Additive Water (activates boronic acid)Mn/Zn (turnover reductant)
Visualization of the Ni-Catalyzed Workflow

Ni_Workflow Prep Glovebox Setup (Anhydrous DMA) Premix Catalyst Premix (NiI2 + dtbpy -> Green Soln) Prep->Premix Assembly Add Ar-I + Mn + CPM-Br Premix->Assembly Reaction Reaction: 60°C, 12h (Vigorous Stirring) Assembly->Reaction Workup Quench: 1M HCl / EtOAc Reaction->Workup

Caption: Operational workflow for Nickel-catalyzed cross-electrophile coupling.

References

  • Mechanistic Foundation of Radical Clocks: Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron.[2][3][4] [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling: Everson, D. A., Shrestha, R., & Weix, D. J. (2010).[5] Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides.[1][5][6][7] Journal of the American Chemical Society.[8] [Link][8]

  • Palladium-Catalyzed Alkyl Halide Coupling: Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.[2] Journal of the American Chemical Society.[8] [Link]

  • Stereospecific Cross-Coupling: Smith, S. W., & Fu, G. C. (2008). Stereoselective Palladium-Catalyzed Negishi Cross-Couplings of Secondary Alkyl Halides. Angewandte Chemie International Edition. [Link]

Sources

preparation of quaternary cyclopropane carbon centers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Quaternary Cyclopropane Carbon Centers

Part 1: Strategic Overview & Method Selection

The incorporation of quaternary cyclopropane centers is a high-value strategy in medicinal chemistry. It serves as a "conformational lock," restricting bond rotation to improve target binding affinity while blocking metabolic hotspots (e.g., preventing P450 oxidation at the geminal position).

However, the synthesis is non-trivial due to the significant steric repulsion at the quaternary center during ring closure. We categorize the three most robust methodologies below.

Method Selection Matrix
FeatureSimmons-Smith (Zn) Rh-Catalyzed Carbenoid Kulinkovich (Ti)
Primary Mechanism Concerted Methylene TransferCarbene Insertion (Stepwise/Concerted)1,2-Dicarbanion Addition
Key Substrate Allylic Alcohols (Directing Group)Electron-Deficient Alkenes / DiazoEsters / Amides
Quaternary Strategy Substrate Control (use 1,1-disubstituted alkenes)Reagent Control (Donor-Acceptor Carbenes)Functional Group Transformation
Enantiocontrol High (Charette Ligands)Excellent (Davies Catalysts)Moderate (Ligand dependent)
Safety Profile Pyrophoric reagents (

)
Explosion risk (Diazo)Moisture sensitive
Decision Tree for Synthetic Route

CyclopropaneStrategy Start Target: Quaternary Cyclopropane Q1 Is the target a Cyclopropanol? Start->Q1 Q2 Is there a proximal directing group (OH, NHR)? Q1->Q2 No Kulinkovich Protocol C: Kulinkovich Reaction (Ti-Catalyzed) Q1->Kulinkovich Yes Simmons Protocol A: Directed Simmons-Smith (Zn-Carbenoid) Q2->Simmons Yes (Allylic Alcohol) RhCarbene Protocol B: Rh-Catalyzed Diazo Decomposition Q2->RhCarbene No (Electron Deficient/Neutral)

Caption: Strategic decision tree for selecting the optimal cyclopropanation methodology based on substrate functionality.

Part 2: Detailed Protocols

Protocol A: Directed Asymmetric Simmons-Smith Cyclopropanation

Target: Enantioenriched cyclopropanes from 1,1-disubstituted allylic alcohols. Mechanism: The reaction proceeds via a "Butterfly-type" transition state where the zinc carbenoid coordinates to the allylic oxygen, delivering the methylene group to the same face.

Reagents & Equipment:

  • Substrate: 1,1-disubstituted allylic alcohol (1.0 equiv).

  • Reagent:

    
     (Caution: Pyrophoric) and 
    
    
    
    (Diiodomethane).
  • Chiral Ligand: Charette Dioxaborolane (derived from tetramethyltartramide).[1]

  • Solvent: Anhydrous DCM (Critical:

    
     ppm).
    

Step-by-Step Workflow:

  • Ligand Formation (In-situ):

    • In a flame-dried flask under Argon, charge the dioxaborolane ligand (1.1 equiv) and anhydrous DCM.

    • Add the allylic alcohol (1.0 equiv) at 0°C. Stir for 10 min to allow boron-oxygen coordination.

    • Checkpoint: The solution must remain clear. Turbidity indicates moisture contamination.

  • Carbenoid Generation:

    • In a separate flask, mix

      
       (2.0 equiv) and 
      
      
      
      (2.0 equiv) in DCM at -20°C.
    • Safety Note: Addition of

      
       to 
      
      
      
      is exothermic. Maintain temperature < -10°C to prevent decomposition.
  • Cyclopropanation:

    • Cannulate the zinc carbenoid solution slowly into the substrate-ligand flask at -10°C.

    • Allow to warm to room temperature over 2 hours.

    • Reaction Monitoring: Monitor consumption of alkene by TLC/UPLC. The quaternary center formation is slower than terminal alkenes; extended times (4-6h) may be required.

  • Quench & Workup:

    • Critical Step: Quench with saturated aqueous

      
      . Vigorous gas evolution (ethane) will occur.
      
    • Separate organic layer, oxidize the boronate byproduct with

      
       (to facilitate removal), and purify via flash chromatography.
      
Protocol B: Rhodium(II)-Catalyzed Donor-Acceptor Cyclopropanation

Target: Highly functionalized quaternary centers using diazo compounds. Context: This method utilizes "Donor-Acceptor" carbenoids (stabilized by an electron-withdrawing group and an electron-donating group), developed extensively by the Davies group.

Reagents:

  • Catalyst:

    
     or 
    
    
    
    (0.5 - 1.0 mol%).
  • Diazo Precursor: Aryldiazoacetate (Donor: Aryl, Acceptor: Ester).

  • Alkene: 1,1-disubstituted alkene or electron-deficient alkene.

Mechanism Diagram (DOT):

RhCycle Rh Rh(II) Dimer Carbenoid Rh-Carbenoid (Electrophilic) Rh->Carbenoid + Diazo - N2 Diazo Diazo Compound (N2=C(D)(A)) Product Quaternary Cyclopropane Carbenoid->Product + Alkene (Insertion) Alkene Alkene Substrate Product->Rh Regeneration

Caption: Catalytic cycle of Rh(II) mediated cyclopropanation via metal-carbenoid insertion.

Protocol:

  • Catalyst Solution: Dissolve

    
     (1 mol%) in anhydrous pentane or hexane (non-coordinating solvents maximize electrophilicity).
    
  • Substrate Addition: Add the alkene (5.0 equiv). Using excess alkene minimizes diazo dimerization.

  • Slow Addition (The "Davies" Technique):

    • Dissolve the diazo compound in solvent.

    • Add this solution to the catalyst/alkene mixture via syringe pump over 4–6 hours.

    • Reasoning: Keeping the instantaneous concentration of diazo low prevents homocoupling (formation of fumarates/maleates) and forces reaction with the sterically hindered alkene.

  • Purification: Evaporate solvent. The high stereocontrol usually allows isolation of the major diastereomer by simple crystallization or short silica plug.

Protocol C: The Kulinkovich Reaction (Titanium-Mediated)

Target: 1-Substituted Cyclopropanols (Quaternary C-O center). Mechanism: Ligand exchange of EtMgBr with Ti(IV) generates a low-valent titanacyclopropane, which acts as a 1,2-dicarbanion equivalent toward the ester.[2]

Reagents:

  • Substrate: Methyl ester (

    
    ).
    
  • Reagent:

    
     (3.0 equiv, typically 3M in ether).
    
  • Catalyst:

    
     (0.5 - 1.0 equiv; stoichiometric is often better for difficult quaternary centers).
    

Step-by-Step Workflow:

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solution A: Dissolve Ester (1.0 equiv) and

    
     (1.0 equiv) in dry THF. Cool to 0°C.
    
  • Grignard Addition:

    • Add

      
       dropwise over 1 hour.
      
    • Observation: Solution turns from colorless to yellow

      
       dark brown/black (formation of active Ti(II) species).
      
  • Aging: Allow to warm to RT and stir for 2 hours.

  • Workup (Lewis Acid Caution):

    • Cool to 0°C. Carefully quench with dilute

      
       or saturated 
      
      
      
      .
    • Note: The titanium salts can form thick emulsions. Use Rochelle's salt (Potassium sodium tartrate) solution to solubilize Ti species during extraction.

  • Result: The product is a 1-substituted cyclopropanol.[3] The quaternary center is formed at the carbon bearing the hydroxyl group.

Part 3: References & Validation

Validation Criteria (Self-Check):

  • Simmons-Smith: If yield is low, check

    
     quality. White precipitate in the bottle indicates hydrolysis (inactive).
    
  • Rh-Catalysis: If diazo dimer (fumarate) is the major product, increase the dilution factor or the alkene equivalents.

  • Kulinkovich: If starting material remains, ensure the Grignard reagent has not degraded. Titrate Grignard before use.

References:

  • Charette, A. B. , et al. "Enantioselective synthesis of cyclopropanes via the Simmons-Smith reaction."[1][4][5] Journal of the American Chemical Society, 1998.

  • Davies, H. M. L. , & Manning, J. R. "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 2008.

  • Kulinkovich, O. G. , et al. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols." Synthesis, 1991.

  • Marek, I. , et al. "Stereoselective Synthesis of Quaternary Carbon Centers in Cyclopropanes."[6] Chemical Reviews, 2003.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Cyclopropylcarbinyl Rearrangement During Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected ring-opened byproducts when attempting to brominate cyclopropylcarbinyl systems.

The cyclopropylcarbinyl moiety is a highly sensitive structural motif. Because of the inherent ring strain (~27.5 kcal/mol), reactive intermediates generated at the carbinyl position are overwhelmingly driven to rearrange. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you preserve the cyclopropyl ring during your syntheses.

Diagnostic FAQ: Why Does My Cyclopropyl Ring Open?

Q: I attempted to convert cyclopropylmethanol to a bromide, but my NMR shows a mixture of cyclobutyl bromide and 4-bromo-1-butene. What happened? A: You inadvertently triggered an


 pathway. When using strong acids (like HBr) or unbuffered 

, the hydroxyl group is protonated or activated and leaves, generating a primary carbocation. Due to the high p-character of the cyclopropane C-C bonds, the empty p-orbital overlaps with the ring, creating a resonance-stabilized, non-classical carbocation[1]. This dynamic equilibrium rapidly interconverts between cyclopropylcarbinyl, cyclobutyl, and homoallyl cations[1]. Subsequent nucleophilic attack by the bromide ion yields the isomeric mixture you observed.

Q: I am performing a Wohl-Ziegler radical bromination (NBS/AIBN) on a cyclopropylmethane derivative, but I only isolate the linear bromoalkene. Why? A: Radical ring-opening is ultrafast. When the hydrogen atom is abstracted, the resulting cyclopropylcarbinyl radical undergoes


-scission to form a homoallylic (3-butenyl) radical. The rate constant for this rearrangement is exceptionally high (

at 298 K)[2], making it a standard "radical clock" in physical organic chemistry. Your standard bromine trapping agent is simply not reacting fast enough to outcompete this

unimolecular rearrangement[3].

Troubleshooting Guide 1: Alcohol to Bromide Conversion

The Goal: Convert cyclopropylmethanol derivatives to cyclopropylmethyl bromides without isomerization. The Causality: To prevent the non-classical carbocation equilibrium, you must completely bypass the


 ionization step. The reaction must be forced through a concerted 

pathway. The Solution: The Appel Reaction (

,

) is the industry standard for this transformation. It operates under mild, neutral conditions, converting the alcohol into a phosphonium ether that is immediately displaced by bromide via

inversion, effectively preventing carbocation formation[4].
Self-Validating Protocol: The Appel Reaction
  • Preparation: In an oven-dried flask under inert gas (Nitrogen/Argon), dissolve 1.0 eq of cyclopropylmethanol and 1.2 eq of carbon tetrabromide (

    
    ) in anhydrous dichloromethane (
    
    
    
    ).
    • Causality: Anhydrous conditions prevent the hydrolysis of the highly reactive bromophosphonium intermediate.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature minimizes the thermal energy available for any background solvolysis or side reactions.

  • Activation: Slowly add 1.2 eq of triphenylphosphine (

    
    ) portion-wise over 15 minutes.
    
    • Causality: The reaction between

      
       and 
      
      
      
      is exothermic. Portion-wise addition controls the exotherm, ensuring the temperature remains at 0 °C to strictly favor the
      
      
      displacement[4].
  • Reaction & Monitoring: Stir for 30 minutes at 0 °C, then allow it to warm to room temperature.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting alcohol and the appearance of a less polar spot confirms conversion.

  • Workup: Quench the reaction by adding cold pentane or diethyl ether.

    • Causality: Triphenylphosphine oxide (

      
      ), the major byproduct, is highly insoluble in cold non-polar solvents and will precipitate, allowing for easy removal via vacuum filtration.
      
  • Final Validation: Concentrate the filtrate carefully (cyclopropylmethyl bromides can be volatile) and run a

    
    -NMR.
    
    • Self-Validation: The intact cyclopropyl ring is confirmed by the presence of characteristic upfield multiplets between 0.1–0.6 ppm. The absence of vinylic protons (5.0–6.0 ppm) guarantees that no ring-opening occurred.

Troubleshooting Guide 2: Radical Bromination

The Goal: Perform an aliphatic bromination adjacent to a cyclopropyl ring. The Causality: The


 ring-opening rate of the cyclopropylcarbinyl radical[2] will dominate unless the bimolecular trapping rate (

) is artificially inflated to outcompete it. The Solution: Use Kinetic Trapping . You must use a highly reactive halogen donor at a massive concentration (often as the solvent itself) to trap the radical the microsecond it forms.
Self-Validating Protocol: High-Concentration Kinetic Trapping
  • Solvent/Reagent Selection: Dissolve your cyclopropylmethane substrate in neat bromotrichloromethane (

    
    ). Do not use a co-solvent.
    
    • Causality: Using the highly reactive

      
       as the solvent maximizes its molar concentration, pushing the pseudo-first-order trapping kinetics high enough to intercept the radical before the 
      
      
      
      ring-opening occurs[2].
  • Initiation: Add a low-temperature photochemical initiator or use direct UV irradiation (

    
    ) at 0 °C to -20 °C.
    
    • Causality: Photochemical initiation allows the reaction to proceed at sub-ambient temperatures. Lowering the temperature reduces the kinetic energy available to cross the activation barrier for ring-opening, slowing down the rearrangement while the barrierless radical trapping remains fast[3].

  • Reaction & Validation: Irradiate until the starting material is consumed.

    • Validation Checkpoint:

      
      -NMR analysis of the crude mixture is critical. Calculate the integration ratio of the intact cyclopropyl protons (0.1–0.6 ppm) versus the ring-opened terminal alkene protons (~5.1 ppm). If the alkene ratio exceeds 10%, you must further lower the reaction temperature to suppress the 
      
      
      
      -scission pathway.

Quantitative Data: Method Comparison

The following table summarizes the mechanistic risks and typical yields associated with various bromination methods of cyclopropylcarbinyl systems.

Bromination MethodReactive IntermediateRing-Opening RiskPrimary Product(s)Typical Yield of Target
Aqueous HBr Carbocation (

)
CriticalCyclobutyl bromide, 4-bromo-1-butene< 10%

(Unbuffered)
Phosphite / CarbocationHighMixture of isomers20 - 40%
Appel Reaction (

)
Phosphonium ether (

)
NoneCyclopropylmethyl bromide85 - 95%
Standard NBS / AIBN Free RadicalCritical (

)
4-bromo-1-butene derivatives< 5%
Neat

/

Free RadicalModerateCyclopropylmethyl bromide60 - 75%

Mechanistic Visualization

The diagram below illustrates the mechanistic bifurcation of cyclopropylcarbinyl systems, highlighting how specific reaction conditions dictate whether the ring remains intact or undergoes rearrangement.

MechanisticPathway cluster_radical Radical Pathway (e.g., NBS, hν) cluster_cationic Cationic Pathway (e.g., HBr) Start Cyclopropylcarbinyl Precursor Radical Cyclopropylcarbinyl Radical Start->Radical H-abstraction Cation Cyclopropylcarbinyl Cation Start->Cation Ionization (SN1) TargetSN2 Target Bromide (Intact Ring) Start->TargetSN2 Appel Reaction (SN2) Bypasses Cation HomoallylRad Homoallylic Radical (Ring-Opened) Radical->HomoallylRad k ~ 10^8 s^-1 (Ultrafast) TargetRad Target Bromide (Intact Ring) Radical->TargetRad High [Br] Trapping (Kinetic Control) Byproduct1 Linear Bromoalkene (Undesired) HomoallylRad->Byproduct1 Br trapping NonClassical Non-Classical Cation Equilibrium Cation->NonClassical Rearrangement Byproduct2 Cyclobutyl / Homoallyl Bromides (Undesired) NonClassical->Byproduct2 Br attack

Mechanistic bifurcation of cyclopropylcarbinyl systems under radical and cationic conditions.

References

  • [2] Rate constants and Arrhenius function for the cyclopropylcarbinyl radical ring opening. Journal of the American Chemical Society. URL:

  • [1] (2-Chloroethyl)cyclopropane|CAS 38674-38-3. Benchchem. URL:

  • [3] Experimental Evidence for Heavy-Atom Tunneling in the Ring-Opening of Cyclopropylcarbinyl Radical. PMC - NIH. URL:

  • [4] Bromomethylcyclopropane | 7051-34-5. Benchchem. URL:

Sources

Technical Support Center: Purification of Volatile Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Purification of Volatile Cyclopropane Derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for the purification of these unique and often challenging molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome purification hurdles in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of volatile cyclopropane derivatives.

Q1: What are the primary challenges in purifying volatile cyclopropane derivatives?

A1: The purification of volatile cyclopropane derivatives presents a unique set of challenges stemming from their inherent physical and chemical properties:

  • Volatility: Their low boiling points can lead to significant product loss during solvent removal and handling. Standard techniques like rotary evaporation under high vacuum can result in the product co-evaporating with the solvent.[1]

  • Thermal Sensitivity: The strained cyclopropane ring can be susceptible to thermal rearrangement or decomposition at elevated temperatures, which can be a concern during distillation or gas chromatography.[2]

  • Ring Strain and Reactivity: The inherent ring strain of the cyclopropane moiety can make these compounds susceptible to ring-opening under acidic or basic conditions, which are often encountered during chromatographic purification on silica gel or in certain work-up procedures.[3]

  • Flammability: Many low molecular weight cyclopropane derivatives are flammable gases or liquids, requiring special handling and safety precautions to mitigate fire and explosion risks.[4][5]

  • Isomer Separation: The synthesis of substituted cyclopropanes often yields mixtures of diastereomers and/or enantiomers, which can be challenging to separate due to their similar physical properties.

Q2: Which purification techniques are most suitable for volatile cyclopropane derivatives?

A2: The choice of purification technique is highly dependent on the specific properties of the cyclopropane derivative (volatility, thermal stability, polarity) and the nature of the impurities. The most common and effective methods include:

  • Fractional Distillation (Atmospheric and Reduced Pressure): This is a primary method for separating volatile liquids with different boiling points. For thermally sensitive compounds, distillation under reduced pressure is crucial to lower the boiling point and prevent decomposition.[6][7][8]

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications of highly volatile and thermally stable compounds, Prep-GC offers excellent resolution.[3] It is particularly useful for separating close-boiling isomers.

  • Flash Chromatography: This is a versatile technique for separating less volatile cyclopropane derivatives from non-volatile impurities. Careful selection of the stationary and mobile phases is critical to prevent product degradation.[3]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent "green" alternative for purifying thermally labile and chiral volatile compounds. It uses supercritical CO2 as the mobile phase, allowing for low-temperature separations and easy removal of the mobile phase.[9][10][11][12]

  • Recrystallization: For solid, low-melting cyclopropane derivatives, recrystallization can be a highly effective method for achieving high purity, provided a suitable solvent is found.[13][14][15][16][17]

Q3: How do I choose the right analytical technique to assess the purity of my volatile cyclopropane derivative?

A3: A combination of analytical techniques is often necessary for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile compounds. It provides information on both the purity (from the chromatogram) and the identity of the components (from the mass spectra).[18]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful method for determining the absolute purity of a sample without the need for a reference standard of the analyte itself. It is non-destructive and highly accurate.[19]

  • Chiral Gas Chromatography (Chiral GC) or Chiral Supercritical Fluid Chromatography (Chiral SFC): These techniques are essential for determining the enantiomeric excess (ee) of chiral cyclopropane derivatives.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of volatile cyclopropane derivatives.

A. Distillation Issues

Problem 1: Low recovery of my volatile cyclopropane derivative after rotary evaporation.

Causality & Solution:

This is a common issue due to the high volatility of the target compound.

  • Reduce Vacuum: Avoid using a high-vacuum line. Instead, use a water aspirator or a diaphragm pump with a pressure controller to carefully control the vacuum.[1]

  • Lower Bath Temperature: Use a low-temperature water bath to minimize the vapor pressure of your compound.

  • Use a Kugelrohr or Short-Path Distillation: For extremely volatile compounds, a Kugelrohr apparatus or a short-path distillation setup can be more efficient at removing a higher-boiling solvent.[1]

  • Bumping and Foaming: Excessive bubbling can lead to product being carried over into the receiving flask. Ensure smooth boiling by using a stir bar or boiling chips and by carefully controlling the vacuum and temperature.

Problem 2: My cyclopropane derivative seems to be decomposing during distillation.

Causality & Solution:

Thermal decomposition is a significant risk for strained cyclopropane rings.

  • Distill Under Reduced Pressure: This is the most effective way to lower the boiling point and minimize thermal stress on the molecule.[2][7]

  • Use a Fractionating Column: For separating close-boiling impurities, a Vigreux or packed column can improve separation efficiency, potentially allowing for distillation at a lower temperature.[2]

  • Minimize Distillation Time: Do not heat the distillation flask for longer than necessary.

Experimental Protocol: Fractional Distillation of a Volatile Cyclopropane Derivative Under Reduced Pressure

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, and a receiving flask. Ensure all joints are properly sealed with vacuum grease.

  • Connect to Vacuum: Connect the apparatus to a vacuum pump with a cold trap (e.g., dry ice/acetone) placed between the apparatus and the pump to protect the pump and collect any highly volatile components.

  • Introduce Sample: Add the crude cyclopropane derivative and a magnetic stir bar or boiling chips to the distillation flask.

  • Apply Vacuum: Slowly and carefully apply the vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. Monitor the head temperature closely; a stable boiling point indicates a pure fraction.[6]

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum to prevent air from rushing in and potentially causing an explosion with flammable vapors.[6]

B. Chromatography Challenges

Problem 3: My cyclopropane derivative is degrading on the silica gel column.

Causality & Solution:

The acidic nature of silica gel can catalyze the ring-opening of sensitive cyclopropanes.[3]

  • Deactivate Silica Gel: Add a small percentage (0.5-1%) of a base like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[3]

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation to reduce the contact time between your compound and the stationary phase.[3]

  • Low Temperature Chromatography: If the compound is particularly sensitive, running the column in a cold room can help minimize degradation.

Problem 4: I'm having difficulty separating diastereomers of my cyclopropane derivative by flash chromatography.

Causality & Solution:

Diastereomers often have very similar polarities, making them difficult to separate.

  • Optimize the Mobile Phase: Systematically screen different solvent systems with varying polarities. Sometimes, a less polar solvent system can provide better resolution.

  • Try a Different Stationary Phase: If silica gel is not effective, consider alumina or a reverse-phase (C18) stationary phase.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC offers much higher resolution than flash chromatography.[3]

Problem 5: My volatile cyclopropane derivative is co-eluting with the solvent front during flash chromatography.

Causality & Solution:

This occurs when the compound has very low polarity and the eluent is too polar.

  • Use a Less Polar Eluent: Start with a very non-polar solvent like pentane or hexane and gradually increase the polarity with a slightly more polar solvent like diethyl ether or dichloromethane.[1]

  • Dry Loading: Instead of dissolving the sample in the mobile phase, adsorb it onto a small amount of silica gel and load the dry powder onto the top of the column. This can improve the initial banding and separation.

C. Recrystallization and Product Isolation

Problem 6: My volatile, low-melting cyclopropane derivative oils out during recrystallization.

Causality & Solution:

"Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated and the compound separates as a liquid.

  • Choose the Right Solvent System: The ideal solvent will dissolve the compound when hot but have very low solubility when cold.[13][17] You may need to screen several solvents or use a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is sparingly soluble).[14]

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. This encourages the formation of a crystal lattice rather than an amorphous oil.[13][15]

  • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can initiate nucleation. Adding a seed crystal of the pure compound can also induce crystallization.[14]

Problem 7: How do I effectively remove residual solvent from my volatile cyclopropane derivative without losing the product?

Causality & Solution:

This is a delicate balance between removing the solvent and retaining your volatile product.

  • Gentle Rotary Evaporation: As mentioned in Problem 1, use reduced vacuum and low temperature.[1]

  • Purging with an Inert Gas: Gently bubble a stream of dry nitrogen or argon through the sample at room temperature. This can help to carry away residual solvent vapors.

  • High Vacuum with a Cold Trap: For very stubborn solvents, you can use a high vacuum line, but ensure you have a very efficient cold trap (liquid nitrogen) to re-condense your product if it volatilizes.

III. Advanced Purification Techniques

Q4: When should I consider using Preparative Gas Chromatography (Prep-GC) for my volatile cyclopropane derivative?

A4: Prep-GC is an excellent choice for small-scale purifications (milligrams to a few grams) of volatile and thermally stable cyclopropane derivatives, especially when:

  • High Purity is Required: Prep-GC can provide very high purity, often exceeding that of other techniques.

  • Separating Isomers: It is particularly effective for separating close-boiling constitutional isomers or stereoisomers.[18]

  • The Compound is Highly Volatile: For compounds that are difficult to handle by other methods due to their high volatility, Prep-GC can be ideal.

Table 1: Key Parameters for Preparative Gas Chromatography of Volatile Cyclopropanes

ParameterRecommendationRationale
Column Stationary Phase Non-polar (e.g., dimethylpolysiloxane) or intermediate polarity (e.g., 5% phenyl)Separation is primarily based on boiling point for non-polar compounds.
Column Dimensions Wide-bore (0.53 mm ID) with a thick film (1-5 µm)Wider columns have a higher sample capacity. Thicker films increase retention of volatile compounds.[20]
Injection Temperature As low as possible while ensuring complete volatilizationMinimizes the risk of thermal decomposition.
Oven Temperature Program Start at a low temperature and use a slow ramp rateOptimizes separation of close-boiling components.
Fraction Collection Use a cooled trap or a sorbent-filled trapEfficiently captures the volatile eluting compounds.[21]

Q5: What are the advantages of Supercritical Fluid Chromatography (SFC) for purifying volatile cyclopropane derivatives?

A5: SFC offers several significant advantages, particularly for sensitive and chiral cyclopropanes:[9][10][11][12]

  • Low Operating Temperatures: The use of supercritical CO2 allows for separations at near-ambient temperatures, which is ideal for thermally labile compounds.

  • "Green" Chemistry: SFC primarily uses non-toxic, non-flammable CO2, significantly reducing the use of organic solvents.[12]

  • Fast Separations and Easy Solvent Removal: The low viscosity of supercritical fluids allows for high flow rates and rapid separations. After collection, the CO2 evaporates, leaving the purified compound in a small amount of co-solvent.[9]

  • Excellent for Chiral Separations: SFC is a powerful technique for the preparative separation of enantiomers.[11][12]

IV. Safety First: Handling Volatile and Flammable Cyclopropanes

Q6: What are the essential safety precautions when working with volatile and flammable cyclopropane derivatives?

A6: Safety is paramount when handling these compounds.

  • Work in a Well-Ventilated Fume Hood: Always handle volatile and flammable compounds in a certified chemical fume hood to prevent the buildup of flammable vapors.[22][23]

  • Eliminate Ignition Sources: Keep all potential ignition sources (e.g., hot plates, open flames, electrical equipment with sparks) away from the work area.[4][22][24]

  • Use Proper Personal Protective Equipment (PPE): Wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves.[22]

  • Grounding and Bonding: When transferring large quantities of flammable liquids, use grounding and bonding to prevent the buildup of static electricity, which can be an ignition source.

  • Storage: Store flammable cyclopropane derivatives in a designated flammable storage cabinet, away from heat and oxidizing agents.[22][24] If refrigeration is required, use a refrigerator or freezer specifically designed for the storage of flammable materials.[22]

  • Emergency Preparedness: Know the location and proper use of fire extinguishers, safety showers, and eyewash stations.

V. Visualizing the Workflow

Diagram 1: General Purification Workflow for a Volatile Cyclopropane Derivative

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Work-up (Neutral pH) Crude_Product->Workup Drying Drying over Na2SO4 or MgSO4 Workup->Drying Solvent_Removal Gentle Solvent Removal Drying->Solvent_Removal Purity_Analysis_1 Initial Purity Analysis (GC-MS, NMR) Solvent_Removal->Purity_Analysis_1 Purification_Decision Choose Purification Method Purity_Analysis_1->Purification_Decision Distillation Fractional Distillation (Atmospheric or Vacuum) Purification_Decision->Distillation Volatile Liquid Flash_Chromatography Flash Chromatography (Neutralized Silica/Alumina) Purification_Decision->Flash_Chromatography Less Volatile Prep_GC Preparative GC Purification_Decision->Prep_GC Highly Volatile / Isomers SFC Supercritical Fluid Chromatography (SFC) Purification_Decision->SFC Chiral / Thermally Labile Recrystallization Recrystallization (for solids) Purification_Decision->Recrystallization Solid Pure_Product Pure Volatile Cyclopropane Derivative Distillation->Pure_Product Flash_Chromatography->Pure_Product Prep_GC->Pure_Product SFC->Pure_Product Recrystallization->Pure_Product Purity_Analysis_2 Final Purity Analysis (GC-MS, qNMR, Chiral GC/SFC) Pure_Product->Purity_Analysis_2

Caption: A general workflow for the purification of volatile cyclopropane derivatives.

Diagram 2: Troubleshooting Logic for Low Yield After Purification

Low_Yield_Troubleshooting Start Low Yield of Pure Cyclopropane Derivative Check_Volatility Is the compound highly volatile? Start->Check_Volatility Check_Stability Is the compound thermally or chemically sensitive? Check_Volatility->Check_Stability No Gentle_Evaporation Use gentle solvent removal techniques (low temp/vacuum) Check_Volatility->Gentle_Evaporation Yes Check_Separation Was the separation from impurities effective? Check_Stability->Check_Separation No Reduced_Pressure_Distillation Use reduced pressure for distillation Check_Stability->Reduced_Pressure_Distillation Yes Optimize_Chromatography Optimize chromatography (solvent, stationary phase) Check_Separation->Optimize_Chromatography No Cold_Traps Use efficient cold traps Gentle_Evaporation->Cold_Traps Neutral_Chromatography Use neutral stationary phase (alumina) or deactivated silica Reduced_Pressure_Distillation->Neutral_Chromatography Low_Temp_Purification Perform purification at low temperature Neutral_Chromatography->Low_Temp_Purification Consider_HPLC_SFC Consider higher resolution techniques (HPLC, SFC) Optimize_Chromatography->Consider_HPLC_SFC

Caption: A troubleshooting guide for diagnosing low yields in purification.

VI. References

  • Technical Support Center: Purification of (Chloromethyl)cyclopropane Derivatives. Benchchem. 2

  • Purification techniques for products derived from cyclopropanediazonium. Benchchem. 3

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC.

  • Recrystallization1.

  • Recrystallization.

  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC.

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation.

  • Simmons–Smith reaction. Wikipedia.

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks.

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. ACS Publications.

  • recrystallization, filtration and melting point.

  • How to Work with Volatile Compounds. MilliporeSigma.

  • How to improve efficiency on flash chromatography : r/chemistry. Reddit.

  • TROUBLESHOOTING GUIDE. Phenomenex.

  • Hazardous Substance Fact Sheet. NJ.gov.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Flammables Hazard Class Standard Operating Procedure. The University of Arizona.

  • Recrystallization - Chemistry LibreTexts.

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.

  • Lab Safety Manual: Working with Hazardous Materials. Hampshire College.

  • A Simple, Convenient, and Efficient Preparative GC System that Uses a Short Megabore Capillary Column as a Trap. Schal Lab.

  • Top 5 Essentials to Maximize Success in Flash Chromatography. YouTube.

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.

  • Reduced-Pressure Distillation Process. ChemEd X.

  • Distillation Under Reduced Pressure. Unacademy.

  • Gas Chromatography (GC) Column Selection Guide. MilliporeSigma.

  • CYCLOPROPANE | CAMEO Chemicals | NOAA.

  • Fast, Optimized GC Purge-and-Trap Analysis of Volatiles for Soil and Water Methods. Restek.

  • Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing.

  • Storing Highly Flammable Chemicals in a Lab: Essential Guidelines for Safety in Australia. Storemasta.

  • Cyclopropanation of Alkenes. Master Organic Chemistry.

  • Selection Guide - GC columns. Trajan Scientific and Medical.

  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. Benchchem.

  • Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry. PMC.

  • Distillation 65.

  • GC Column Selection Guide (420410). JCANO | INGENIERIA.

  • Simmons-Smith Reaction. Organic Chemistry Portal.

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library.

  • Fractional Distillation – Basics Series 3 of 3 | Summit Research.

  • Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. PubMed.

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC.

  • A 12-Minute Purge and Trap GC/MS Analysis for Volatiles. Restek.

  • Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane. CaltechAUTHORS.

  • Solvent Reduction Strategies Post Solvent Extraction. Organomation.

  • How Fractional Distillation Process Works. USA Lab.

  • Solvent removal from solvent system. BALL LAB.

  • Solvent Removal. Organic Chemistry at CU Boulder.

Sources

Technical Guide: Separation of Mono- and Di-Bromo Cyclopropane Byproducts

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

In cyclopropane synthesis, mixtures of mono-bromo and di-bromo species typically arise from two scenarios:

  • Incomplete Reduction: When converting gem-dibromocyclopropanes (1,1-dibromo) to monobromocyclopropanes using reagents like tributyltin hydride (

    
    ) or sodium borohydride (
    
    
    ), residual starting material (dibromo) contaminates the product.[1]
  • Carbene Addition Side-Reactions: During the addition of dibromocarbene to alkenes, side reactions or impurities can lead to monobrominated byproducts, though this is less common than the former.

The separation is governed by two distinct physical property differentials: Boiling Point (BP) and Polarity .[1] While chromatography is possible, the significant difference in molecular weight makes vacuum distillation the superior method for scalability and throughput, provided thermal instability is managed.

Decision Matrix: Selecting the Purification Route

Before initiating a protocol, assess your crude mixture against this logic flow to prevent sample loss due to thermal decomposition or phase separation issues.

SeparationLogicStartCrude Mixture Analysis(Mono- vs. Di-bromo)ScaleScale of Reaction?Start->ScaleTargetTarget Compound?Scale->Target< 5 gramsDistillationPROTOCOL A:Vacuum Fractional Distillation(High Efficiency)Scale->Distillation> 5 gramsColumnPROTOCOL B:Flash Chromatography(Silica Gel)Target->ColumnTarget: Di-bromo(Remove Mono-bromo)ChemResPROTOCOL C:Chemical Resolution(Reductive Cleanup)Target->ChemResTarget: Mono-bromo(Remove Di-bromo)Distillation->ColumnIf separation incomplete

Figure 1: Decision matrix for selecting the optimal separation strategy based on scale and target compound.[1]

Protocol A: Vacuum Fractional Distillation (Primary Method)[1]

Principle: Gem-dibromocyclopropanes possess significantly higher boiling points than their monobromo counterparts due to increased molecular weight and London dispersion forces.[1]

  • Mono-bromo cyclopropane BP: ~69 °C (at 760 mmHg) [1][1]

  • Gem-dibromo cyclopropane BP: Typically >190 °C (at 760 mmHg) or ~70–80 °C (at 10 mmHg) [2][1]

Critical Warning: Gem-dibromocyclopropanes are thermally sensitive.[1] Prolonged heating above 100 °C can trigger electrocyclic ring opening (Doering-LaFlamme rearrangement) to form bromo-dienes or allylic bromides [3]. Vacuum is mandatory.

Step-by-Step Procedure:
  • Apparatus Setup:

    • Use a short-path distillation head or a Vigreux column (if separation is difficult).[2]

    • Ensure all joints are greased with high-vacuum grease.

    • Connect a manometer and a variable vacuum pump (target < 15 mmHg).[1]

  • Degassing:

    • Stir the crude mixture under weak vacuum (100 mmHg) at room temperature for 10 minutes to remove volatile solvents (DCM, Pentane).

  • Fraction Collection:

    • Fraction 1 (Fore-run): Residual solvent.[1]

    • Fraction 2 (Target Mono): Slowly ramp bath temperature. Collect distillate at 40–50 °C / 20 mmHg (adjust based on specific derivative).

    • Intermediate: Temperature spike.[1]

    • Fraction 3 (Target Di): Increase vacuum to < 5 mmHg. Collect distillate at 70–90 °C .

  • Validation:

    • Check fractions via GC-MS or Refractive Index (RI).[1] Dibromides have significantly higher RI (~1.[1]55) compared to monobromides (~1.45–1.48).

Protocol B: Flash Chromatography (Silica Gel)[1]

Principle: While both species are relatively non-polar, the gem-dibromide is generally more lipophilic but polarizable.[1] On silica, separation can be achieved using non-polar solvent systems.[3]

Stationary Phase: Silica Gel 60 (230–400 mesh). Note: Silica acidity can cause decomposition of cyclopropanes over time. Mobile Phase: 100% Hexane (or Pentane)

1
Troubleshooting Elution Order:
CompoundApprox. Rf (Hexane)Elution Order
Monobromocyclopropane 0.45 – 0.55Elutes First (Usually)
Gem-dibromocyclopropane 0.35 – 0.45Elutes Second

Note: Elution order can invert depending on ring substituents. Always run a TLC co-spot.

Procedure:
  • Column Packing: Slurry pack with 100% Hexane. Add 1% Triethylamine to neutralize silica acidity if the dibromide is known to be unstable.[3]

  • Loading: Load crude oil as a concentrated band (dilute in minimum hexane).

  • Elution:

    • Flush with 3 Column Volumes (CV) of 100% Hexane.[1]

    • Gradient ramp to 2% EtOAc/Hexane if compounds stick.

  • Detection: Most simple bromocyclopropanes are not UV active.[1] Use KMnO4 stain (alkenes/oxidizable) or Iodine Chamber (general organic).[1] Gem-dibromides stain poorly; Iodine is best.

Protocol C: Chemical Resolution (Yield Rescue)

Scenario: You desire the Monobromide , but the reaction stalled, leaving 20% Dibromide . Strategy: Instead of separating, chemically convert the impurity to the product.

Reagent: Tributyltin Hydride ( )[1]
  • Setup: Dissolve crude mixture in dry Benzene or Toluene (0.1 M).

  • Initiation: Add AIBN (0.1 equiv) and

    
     (1.1 equiv relative to the impurity amount, calculated via NMR).
    
  • Reaction: Heat to reflux for 2–4 hours.

  • Workup: Cool and remove solvent.[1][2] The challenge is now removing tin byproducts.

    • Tin Removal Tip: Wash organic layer with 10% aqueous KF (Potassium Fluoride). This precipitates polymeric tributyltin fluoride, which can be filtered off [4].

Comparative Data Table

PropertyMonobromocyclopropaneGem-DibromocyclopropaneImplication
Boiling Point Low (~69°C)High (>190°C)Distillation is highly effective.[1]
Density ~1.51 g/mL~1.79 g/mLDensity gradient can be observed.[1]
Refractive Index ~1.46~1.56Quick purity check without GC.
Stability Generally StableThermally Labile (>100°C)Avoid high heat; use vacuum.[1]
Reactivity Nucleophilic substitutionRing opening / ReductionDifferent chemical fates.[1]

FAQ & Troubleshooting

Q: My dibromide is decomposing during distillation (turning brown/black). A: You are heating it too high. The cyclopropane ring strain combined with two halogens makes it susceptible to ring opening.

  • Fix: Increase vacuum strength (lower pressure) to lower the boiling point. Keep the bath temperature below 80 °C. Add a radical inhibitor (BHT) to the pot.

Q: I cannot separate them on TLC; they streak together. A: The compounds are too volatile or too non-polar.

  • Fix: Use Pentane instead of Hexane.[1] Run the TLC plate twice (elute, dry, elute again) to increase resolution. If they still overlap, switch to Silver Nitrate (

    
    ) impregnated silica , which separates based on pi-cloud polarizability (though more common for alkenes, it can differentiate halides).
    

Q: Can I use GC to separate them? A: Analytical GC separates them easily (Dibromo elutes much later).[1] For preparative separation, GC is only viable for milligram quantities. Stick to distillation for >1g.

References

  • PubChem. (n.d.).[1] Bromocyclopropane Physical Properties. National Library of Medicine. Retrieved March 6, 2026, from [Link][1]

  • Banwell, M. G., & Reum, M. E. (1991).[1] Electrocyclic Ring Opening of gem-Dihalocyclopropanes. In Advances in Strain in Organic Chemistry (Vol. 1).[1] JAI Press.

  • Harrowven, D. C., & Guy, I. L. (2004).[1] Tributyltin Hydride Reduction Workup Procedures. Chemical Society Reviews.[1] (General reference for KF workup of tin).

improving yield of mono-alkylation of cyclopropane diols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Mono-Alkylation of Cyclopropanediols

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique synthetic challenges associated with cyclopropanediols. Due to the inherent ~27.5 kcal/mol ring strain of the cyclopropane moiety and the statistical likelihood of di-alkylation, achieving high-yielding mono-alkylation requires precise control over basicity, electrophile concentration, and transient intermediate states.

This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to ensure your desymmetrization and mono-alkylation workflows succeed.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my cyclopropanediol undergo severe ring-opening or fragmentation during benzylation? A: Cyclopropanediols are highly sensitive to strong, hard bases like Sodium Hydride (NaH) or Potassium Hydroxide (KOH). Deprotonation yields a "naked" alkoxide that, rather than undergoing the desired intermolecular


 attack on the alkyl halide, frequently undergoes an intramolecular push-pull fragmentation (leading to 

-elimination or acyclic ketone formation). Furthermore, if your reaction contains trace transition metals (e.g., Palladium), the substrate can undergo a tandem Heck-type ring-opening[1]. Solution: Switch to a mild, heterogeneous base such as Silver(I) Oxide (

). The silver surface coordinates the alkoxide, dampening its reactivity enough to prevent fragmentation while still allowing for successful C-O bond formation.

Q2: Even with mild bases, I am isolating a 1:1 statistical mixture of mono-alkylated and di-alkylated products. How do I improve mono-selectivity? A: This is a classic statistical distribution failure. The mono-alkylated cyclopropanol is often more soluble and sterically accessible than the starting diol, allowing it to rapidly consume the remaining electrophile. Solution: You must utilize a catalyst that electronically and sterically differentiates the two hydroxyl groups. An Iron(III) catalyst, such as


 (dibm = diisobutyrylmethane), reacts with the diol to form a transient cyclic dioxolane-type iron intermediate. This complex shields the second hydroxyl group, directing the alkyl halide exclusively to the first, yielding >20:1 mono-selectivity[2].

Q3: How can I accelerate the


-mediated alkylation without increasing the temperature? 
A:  Heating cyclopropanediols in basic media increases the risk of thermal degradation. Instead of applying heat, you can tune the basicity of 

chemically. By adding a catalytic amount of a soft anion—such as Tetrabutylammonium Bromide (TBAB) or Potassium Iodide (KI)—the soft halide coordinates to the silver atom. This coordination significantly enhances the basicity of the oxide oxygen, accelerating the deprotonation of the diol at mild temperatures (e.g., 40°C)[3].

Q4: What is the best strategy for the enantioselective desymmetrization of a meso-cyclopropanediol? A: Direct enantioselective mono-alkylation of meso-diols is notoriously difficult. The most reliable, field-proven workaround is enzymatic desymmetrization. First, convert the diol to a meso-diester. Then, subject the diester to hydrolysis using porcine liver esterase. This enzyme selectively hydrolyzes one ester with exceptional optical purity (>99% ee), leaving a mono-protected, chiral cyclopropanol that can be subsequently alkylated[4].

Section 2: Mechanistic Pathways & Workflows

To systematically resolve your mono-alkylation issues, follow the diagnostic logic outlined below.

Troubleshooting Start Cyclopropanediol Alkylation Issue RingOpen Ring-Opening / Fragmentation Start->RingOpen Strong Base Used OverAlk Over-Alkylation (Di-alkylation) Start->OverAlk Statistical Mixture Sol1 Switch to Mild Base (Ag2O + TBAB) RingOpen->Sol1 Prevent Alkoxide Push-Pull Sol2 Use Directing Catalyst (Fe(dibm)3 or Bu2SnO) OverAlk->Sol2 Shield 2nd OH Success High-Yield Mono-Alkylated Product Sol1->Success Sol2->Success

Diagnostic workflow for resolving common cyclopropanediol mono-alkylation failures.

FeMechanism Diol Cyclopropanediol Complex Cyclic Dioxolane Iron Intermediate Diol->Complex + Catalyst FeCat Fe(dibm)3 Catalyst FeCat->Complex Alkylation Alkyl Halide Addition Complex->Alkylation Steric shielding of 2nd OH Product Mono-alkylated Cyclopropanol Alkylation->Product Regioselective C-O bond formation Product->FeCat Catalyst Regeneration

Mechanistic pathway of Fe(dibm)3-catalyzed regioselective mono-alkylation of diols.

Section 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating visual or analytical checkpoints to ensure the reaction is proceeding correctly before moving to the workup phase.

Protocol A: Mild /TBAB-Mediated Mono-Benzylation

Causality: This method prevents ring-opening by avoiding soluble strong bases. The soft bromide anion from TBAB enhances the basicity of


 just enough to activate the diol without triggering fragmentation[3].
  • Preparation: In an oven-dried 50 mL round-bottom flask under argon, dissolve the cyclopropanediol (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Base Addition: Add

    
     powder (0.6 equiv, 0.6 mmol). Note: Using sub-stoichiometric silver relative to total hydroxyls ensures the base acts as the limiting reagent for activation, suppressing di-alkylation.
    
  • Activation: Add Tetrabutylammonium Bromide (TBAB) (0.1 equiv, 0.1 mmol).

  • Alkylation: Slowly add Benzyl Bromide (1.2 equiv, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the black suspension at 40°C for 3 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 7:3). You should observe the disappearance of the baseline diol and the emergence of a dominant intermediate spot (mono-benzylated). If a highly non-polar spot (di-benzylated) appears strongly, reduce the temperature to 25°C for future runs.

  • Workup: Filter the mixture through a short pad of Celite to remove the silver salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Catalyzed Regioselective Alkylation

Causality: This catalytic approach solves the statistical distribution problem. The iron catalyst forms a transient cyclic intermediate with the diol, sterically blocking the second hydroxyl group from reacting with the electrophile[2].

  • Preparation: To a Schlenk tube under argon, add the cyclopropanediol (1.0 equiv, 1.0 mmol),

    
     (0.05 equiv, 5 mol%), and anhydrous DMF (5 mL).
    
  • Complexation: Stir for 10 minutes at room temperature. Self-Validation Checkpoint: The solution will exhibit a distinct color shift (often deepening to a dark red/brown) indicating the successful formation of the cyclic dioxolane-type iron-diol intermediate.

  • Reagent Addition: Add

    
     (1.5 equiv, 1.5 mmol) and the desired alkyl halide (1.1 equiv, 1.1 mmol).
    
  • Reaction: Stir the mixture at 40°C for 5 hours.

  • Monitoring: Monitor via LC-MS. The reaction is complete when the mass corresponding to the mono-alkylated adduct dominates the spectrum (>95% conversion).

  • Workup: Quench the reaction with distilled water (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to completely remove the DMF. Dry over

    
    , concentrate, and purify by chromatography.
    

Section 4: Quantitative Performance Data

The following table summarizes the expected outcomes of various mono-alkylation strategies based on historical laboratory data. Use this matrix to select the appropriate method for your specific substrate constraints.

Alkylation StrategyReagents / CatalystBaseTypical Mono:Di RatioRing IntegrityReaction Time
Uncatalyzed (Control) NaH, BnBrNaH1 : 1.2< 40% (Severe fragmentation)12 h
Silver-Mediated Ag₂O, BnBr, TBABAg₂O10 : 1> 95%3 h
Iron-Catalyzed Fe(dibm)₃, BnBrK₂CO₃> 20 : 1> 98%5 h
Stannylene Acetal Bu₂SnO, then BnBrNone15 : 1> 90%8 h

References[4] Synthesis of cyclopropane containing natural products - SciSpace - https://scispace.com[2] Regioselective alkylation of carbohydrates and diols: a cheaper iron catalyst, new applications and mechanism - RSC Publishing -https://pubs.rsc.org[3] Enhanced Basicity of Ag2O by Coordination to Soft Anions - ResearchGate - https://www.researchgate.net[1] Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - JACS Au -https://pubs.acs.org

Sources

Technical Support Center: Stability and Reactivity of Bromomethyl Cyclopropanes Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with bromomethyl cyclopropanes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of these valuable synthetic intermediates in the presence of basic reagents. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure the integrity of the cyclopropane ring in your synthetic endeavors.

The cyclopropylmethyl group is a key structural motif in many biologically active molecules, prized for its ability to influence metabolic stability and receptor binding.[1][2] However, the inherent reactivity of the bromomethyl group, coupled with the strain of the adjacent three-membered ring, presents unique challenges, particularly under basic conditions where competing reaction pathways can occur.[3][4][5][6][7]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter when using bromomethyl cyclopropanes with basic reagents.

Issue 1: Low Yield of the Desired Nucleophilic Substitution Product

Symptom: Your reaction to substitute the bromide with a nucleophile under basic conditions is resulting in a low yield of the intended product. You may also observe significant amounts of starting material remaining or the formation of side products.

Probable Cause: The primary cause of low substitution yields is often competition from an elimination reaction (E2 mechanism), which is also promoted by basic conditions.[8][9] The choice of base, solvent, and temperature can significantly influence the ratio of substitution (SN2) to elimination (E2) products.[10]

Step-by-Step Solution:

  • Evaluate Your Base/Nucleophile:

    • For SN2 reactions, a good nucleophile that is a relatively weak base is ideal. If your nucleophile is also a strong base (e.g., alkoxides), the E2 pathway will be competitive.[8]

    • If your nucleophile is strongly basic, consider using a less hindered base. For example, if you are performing a Williamson ether synthesis, a bulky base like potassium tert-butoxide will strongly favor elimination.[10][11] Sodium hydride (NaH) can be a better choice for deprotonating the alcohol to form the nucleophile without introducing a sterically hindered base into the reaction mixture.

  • Optimize Your Solvent:

    • Use a polar aprotic solvent. Solvents like DMSO, DMF, or acetonitrile are known to accelerate SN2 reactions.[12][13] These solvents solvate the cation of the base but not the nucleophile, increasing its reactivity.

  • Control the Temperature:

    • Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature can favor the SN2 pathway.[10] It is recommended to start at room temperature or even 0 °C and slowly warm the reaction only if necessary.

  • Consider the Substrate:

    • (Bromomethyl)cyclopropane is a primary alkyl halide, which generally favors the SN2 mechanism over E2.[9] However, the presence of the cyclopropane ring can influence reactivity, making careful optimization of other parameters crucial.

Issue 2: Predominant Formation of an Elimination Product (Methylenecyclopropane)

Symptom: The major product of your reaction is methylenecyclopropane, the result of an E2 elimination, instead of your desired substitution product.

Probable Cause: The reaction conditions are heavily favoring the E2 pathway. This is typically due to the use of a strong, sterically hindered base.[11][14]

Step-by-Step Solution:

  • Change the Base: This is the most critical factor.

    • Avoid bulky bases. Potassium tert-butoxide is a classic example of a base used to promote elimination.[10][11][14][15]

    • Choose a less sterically hindered base. If a base is required in addition to your nucleophile, consider options like sodium hydroxide, potassium carbonate, or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), although the latter can also promote elimination. The choice will depend on the specific requirements of your reaction.

  • Re-evaluate the Nucleophile:

    • If your nucleophile is inherently a strong, bulky base, it may be difficult to avoid elimination. In such cases, you may need to explore alternative synthetic routes that do not involve a direct substitution with that nucleophile.

Visualizing the Competing Pathways

The following diagram illustrates the competition between the SN2 and E2 pathways when bromomethyl cyclopropane reacts with a base/nucleophile (B:⁻).

G sub (Bromomethyl)cyclopropane sn2_product Substitution Product (SN2) sub->sn2_product  SN2 Pathway (Attack at Carbon) e2_product Elimination Product (E2) (Methylenecyclopropane) sub->e2_product  E2 Pathway (Attack at Hydrogen) base Base/Nucleophile (B:)

Caption: SN2 vs. E2 pathways for bromomethyl cyclopropane.

Issue 3: Detection of Ring-Opened Byproducts

Symptom: You observe the formation of unexpected byproducts, such as butenyl bromide or cyclobutanol derivatives, suggesting that the cyclopropane ring has opened.

Probable Cause: While strong bases are less likely to directly cause ring-opening compared to strong acids, certain conditions can promote the formation of intermediates that lead to ring cleavage.[3] The cyclopropylmethyl radical and cation are known to be unstable and can undergo rapid ring-opening.[12]

Step-by-Step Solution:

  • Avoid Radical-Promoting Conditions:

    • Protect the reaction from light. UV light can initiate the homolytic cleavage of the C-Br bond, leading to a cyclopropylmethyl radical, which can then rearrange.[3]

    • Maintain a low reaction temperature. High temperatures can also promote radical formation.

    • Ensure an inert atmosphere. The presence of oxygen can sometimes lead to radical-mediated side reactions. Purging your reaction with nitrogen or argon is good practice.

  • Avoid Conditions Favoring Carbocations (SN1/E1):

    • Although bromomethyl cyclopropane is a primary halide and unlikely to undergo SN1/E1 reactions, the use of protic solvents or Lewis acidic impurities could potentially facilitate the formation of a cyclopropylmethyl cation, which is prone to rearrangement and ring-opening.[12] Stick to polar aprotic solvents.

  • Purify Your Reagents:

    • Ensure your starting materials and solvents are free from acidic impurities that could catalyze ring-opening.

Frequently Asked Questions (FAQs)

Q1: Is (bromomethyl)cyclopropane stable to common inorganic bases like NaOH or K₂CO₃?

A1: (Bromomethyl)cyclopropane is generally considered incompatible with strong bases.[4][5][6][7] While weaker bases like potassium carbonate (K₂CO₃) are often used in substitution reactions with alkyl halides, stronger bases like sodium hydroxide (NaOH) will significantly promote competing elimination reactions.[9] The stability in the presence of these bases is highly dependent on the reaction conditions (temperature, solvent) and the intended transformation. For instance, in a biphasic system, NaOH might be used to deprotonate a nucleophile at the interface, but high concentrations in a homogenous solution at elevated temperatures will likely lead to degradation.

Q2: What type of base should I use to favor elimination over substitution?

A2: To favor elimination, you should use a strong, sterically hindered (bulky) base.[10][11] The classic choice for this is potassium tert-butoxide (KOtBu).[11][14][15] Its bulkiness makes it a poor nucleophile, meaning it is less likely to attack the electrophilic carbon of the C-Br bond (the SN2 pathway) and more likely to abstract a proton from the adjacent carbon (the E2 pathway).[11]

BaseSteric HindrancePredominant Reaction with (Bromomethyl)cyclopropane
Sodium Hydroxide (NaOH)LowMixture of SN2 and E2
Sodium Ethoxide (NaOEt)LowMixture of SN2 and E2 (often favoring SN2)
Potassium tert-Butoxide (KOtBu)HighE2 (Elimination)

Q3: Can the cyclopropane ring itself be attacked by strong bases?

A3: Direct nucleophilic attack on the C-C bonds of the cyclopropane ring by a base is generally not a concern under typical basic conditions. The ring is susceptible to opening, but this usually occurs in the presence of acids, electrophiles, or through radical/cationic intermediates.[3] The primary reactivity with bases will be at the bromomethyl group.

Q4: How does temperature affect the stability of bromomethyl cyclopropane in the presence of a base?

A4: Higher temperatures generally favor elimination reactions over substitution reactions.[10] This is because elimination reactions often have a more positive entropy of activation. Therefore, if your goal is nucleophilic substitution, it is best to run the reaction at the lowest temperature that provides a reasonable reaction rate.[12] Conversely, if elimination is desired, higher temperatures can be beneficial.

Q5: Are there any specific safety precautions for handling bromomethyl cyclopropane, especially in basic reactions?

A5: Yes. (Bromomethyl)cyclopropane is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[6][16] It is also an irritant.[6] When conducting reactions with strong bases, especially exothermic ones, be sure to have adequate cooling and add reagents slowly to control the reaction rate. Reactions with strong bases like potassium tert-butoxide can be highly exothermic and should be handled with extreme care.[15] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

References

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Organometallic Chemistry.
  • A Technical Guide to the Stability and Storage of (8-Bromooctyl)cyclopropane. Benchchem.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • (Bromomethyl)cyclopropane | 7051-34-5. ChemicalBook.
  • Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews.
  • a) Synthetic strategies towards functionalized cyclopropanes and... ResearchGate.
  • Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. Chemical Science (RSC Publishing).
  • (Bromomethyl)cyclopropane | CAS#:7051-34-5. Chemsrc.
  • Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. RSC Publishing.
  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate.
  • (Bromomethyl)cyclopropane. Apollo Scientific.
  • Substitution and Elimination Reactions. Chemistry Steps.
  • Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry.
  • (Bromomethyl)cyclopropane 7051-34-5 wiki. Guidechem.
  • Organocatalytic Cloke-Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions. Organic Chemistry Portal.
  • How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane. Benchchem.
  • 6.18 Substitution versus Elimination. University of Calgary.
  • C. Elimination vs. Substitution. Chemistry LibreTexts.
  • (Bromomethyl)cyclopropane CAS#: 7051-34-5. ChemicalBook.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of (8-Bromooctyl)cyclopropane. Benchchem.
  • What is the full reaction mechanism of methyl bromide and sodium hydroxide?. Quora.
  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents.
  • Application Notes and Protocols for Reactions Using Potassium tert-Butoxide Solution. Benchchem.
  • Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions. ResearchGate.
  • The Role of Potassium tert-Butoxide in Chemical Reactions & Synthesis. Sarchem Labs.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC.
  • Draw the chemical reaction of propyl bromide with sodium hydroxide in water. Brainly.
  • (Bromomethyl)cyclopropane 97 7051-34-5. Sigma-Aldrich.
  • Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles. American Chemical Society.
  • Review of cyclopropyl bromide synthetic process. ResearchGate.
  • METHOD FOR PRODUCING (BROMOMETHYL)CYCLOPROPANE AND (BROMOMETHYL)CYCLOBUTANE. WIPO Patentscope.
  • (Bromomethyl)-Cyclopropane - API Intermediate. Actylis.
  • Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry.
  • 2-Oxazolidinone, 4-phenyl-3-(1,2-propadienyl)-, (4R). Organic Syntheses Procedure.
  • What is the production process of (Bromomethyl)cyclopropane?. Guidechem.
  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Doubt on Mechanism of Bromination of Cyclopropane derivative. Reddit.

Sources

troubleshooting low reactivity of sterically hindered cyclopropyl electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing critical bottlenecks in the functionalization of sterically hindered cyclopropyl electrophiles.

Below, you will find diagnostic data, mechanistic troubleshooting FAQs, and self-validating experimental protocols designed to bypass the inherent limitations of strained carbocycles.

Diagnostic Data: Reactivity Profiles of Cyclopropyl Electrophiles

To effectively troubleshoot, we must first quantify why traditional methods fail. The table below summarizes the reactivity profiles of sterically hindered cyclopropyl electrophiles across different mechanistic pathways.

Reaction PathwayIntermediate GeometrySteric ToleranceTypical YieldRing-Opening RiskPrimary Mechanism
Classical SN2 Trigonal Bipyramidal (sp²)Very Low< 5%LowPolar (2e⁻) Backside Attack
Classical SN1 Planar Cationic (sp²)Moderate10–30%Very High (>80%) Polar (2e⁻) Ionization
Pd Cross-Coupling Concerted (sp³)Low–Moderate20–40%ModerateOxidative Addition (2e⁻)
Ni Reductive Coupling Radical ReboundHigh70–95%Low (< 5%)Single Electron Transfer (1e⁻)
Photoredox Catalysis Planar Radical (sp²)Very High 60–90%Low (< 5%)Photochemical SET (1e⁻)

Mechanistic Troubleshooting & FAQs

Q1: Why do my standard SN2 substitutions on fully substituted cyclopropyl halides completely fail?

Cause: The failure is a direct consequence of geometric constraints and internal strain (I-strain). In a standard SN2 mechanism, the incoming nucleophile must attack from the backside of the leaving group, requiring the central carbon to temporarily adopt an sp²-like, trigonal bipyramidal transition state with ~120° bond angles. Cyclopropane rings are highly strained, with internal angles constrained to ~60°. Forcing this geometry drastically increases the activation energy. When bulky substituents are added, the physical trajectory for backside attack is completely blocked by steric hindrance, rendering the reaction impossible[1].

Q2: I tried forcing the reaction using strong Lewis acids to promote an SN1 pathway, but I only isolated acyclic, ring-opened products. Why?

Cause: When the leaving group departs to form a cyclopropyl cation, the resulting empty p-orbital strongly interacts with the highly strained C–C sigma bonds of the three-membered ring. To relieve this immense ring strain, the intermediate rapidly undergoes an electrocyclic ring opening to form an allyl cation or a non-classical bicyclobutonium species[2]. This results in rearranged, acyclic products rather than the desired intact cyclopropane.

Q3: My sterically hindered cyclopropyl bromide is unreactive to standard Palladium-catalyzed cross-coupling. What is the mechanistic roadblock?

Cause: Traditional palladium-catalyzed cross-coupling relies on a two-electron oxidative addition step. Sterically hindered cyclopropyl halides are notoriously poor substrates for this step because the bulky adjacent groups physically shield the C–X bond from the approaching Pd(0) center. Furthermore, two-electron chemistry at cyclopropyl electrophiles is highly prone to triggering the same ring-opening pathways seen in SN1 reactions[3].

Q4: How can I achieve C–C cross-coupling without ring opening?

Solution: Transition from a polar (2e⁻) pathway to a radical (1e⁻) pathway. Nickel catalysis, particularly reductive cross-coupling using a zinc reductant, operates via single-electron transfer (SET) to generate a cyclopropyl radical[4]. Unlike cyclopropyl cations, cyclopropyl radicals are configurationally stable enough to resist rapid ring opening[3]. The intact cyclopropyl radical is rapidly captured by the nickel center for subsequent reductive elimination, delivering the cross-coupled product in high yields even in the presence of extreme steric bulk[5].

Q5: What if my substrate lacks a traditional halide leaving group, or I need metal-free activation?

Solution: If your substrate is a cyclopropanecarboxylic acid, you can convert it into a redox-active N-hydroxyphthalimide (NHP) ester. Under visible light irradiation, a photoredox catalyst reduces the NHP ester, which then fragments to release CO₂, leaving behind a highly reactive cyclopropyl radical[3]. This radical generation is completely insensitive to steric hindrance and can be trapped by various nucleophiles or utilized in metallaphotoredox platforms[6].

Mechanistic & Workflow Visualizations

MechanisticDivergence CE Sterically Hindered Cyclopropyl Electrophile Polar Polar Pathway (2e⁻) (SN1 / SN2 / Pd-OA) CE->Polar Traditional Conditions Radical Radical Pathway (1e⁻) (Photoredox / Ni-Catalysis) CE->Radical SET / HAT Conditions RingOpen Ring-Opened Products (Rearranged / Acyclic) Polar->RingOpen Cationic Rearrangement or Steric Clash Intact Intact Cyclopropyl Cross-Coupled Product Radical->Intact Configurationally Stable Radical

Mechanistic divergence of cyclopropyl electrophiles under polar vs. radical conditions.

TroubleshootingWorkflow Start Low Reactivity Detected CheckLG Assess Leaving Group Start->CheckLG ConvertNHP Convert to NHP Ester (Redox-Active) CheckLG->ConvertNHP Poor LG (e.g., -OH) TryNi Ni-Catalyzed Reductive Cross-Coupling CheckLG->TryNi Good LG (Br, I) ConvertNHP->TryNi Fail Ring-Opening or Low Yield? TryNi->Fail Yield < 10% Success Desired Intact Product TryNi->Success Yield > 50% TryPhoto Photoredox Catalysis (Radical Trapping) Fail->TryPhoto Switch to 1e⁻ Metal-Free TryPhoto->Success

Troubleshooting workflow for unreactive sterically hindered cyclopropyl electrophiles.

Validated Experimental Protocols

Protocol A: Ni-Catalyzed Reductive Cross-Coupling of Cyclopropyl NHP Esters

This protocol utilizes single-electron transfer to bypass steric shielding, preventing ring-opening while achieving C–C bond formation[5].

Reagents & Setup:

  • Precatalyst: NiCl₂·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Zinc dust (3.0 equiv, freshly activated with 1M HCl, washed, and dried)

  • Substrates: Cyclopropyl NHP ester (1.0 equiv), (Hetero)aryl halide (1.5 equiv)

  • Solvent: Anhydrous DMA (0.2 M)

Step-by-Step Methodology:

  • Glovebox Assembly: In an argon-filled glovebox, add the NiCl₂·glyme, dtbbpy, and activated Zn dust to an oven-dried 10 mL vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMA. Stir the mixture at room temperature for 15 minutes to allow the active catalyst complex to form.

  • Substrate Addition: Add the cyclopropyl NHP ester and the aryl halide to the stirring suspension. Seal the vial with a PTFE-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and stir vigorously (800 rpm) at room temperature for 12 hours.

  • Workup: Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove zinc residues. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: Within the first 30 minutes of Step 4, the reaction mixture must transition from a dark grey suspension (unreacted Zn) to a deep red/brown homogeneous-like mixture. This color shift validates the successful reduction of the Ni(II) precatalyst to the active low-valent Ni species. If the solution remains pale or green, the zinc is inactive or oxygen has contaminated the system.

Protocol B: Photoredox-Mediated Radical Generation from Cyclopropyl Halides

For extreme steric hindrance where even Ni-insertion fails, photoredox generation of a free cyclopropyl radical via halogen atom transfer (HAT) or silyl radical activation is required[6].

Reagents & Setup:

  • Photocatalyst: fac-Ir(ppy)₃ (2 mol%)

  • Substrate: Sterically hindered cyclopropyl bromide (1.0 equiv)

  • Trapping Agent/Nucleophile: (e.g., electron-deficient alkene or amine) (2.0 equiv)

  • Base/Additive: DIPEA (2.0 equiv)

  • Solvent: Degassed Acetonitrile (0.1 M)

Step-by-Step Methodology:

  • Reagent Mixing: To an oven-dried Schlenk tube, add the cyclopropyl bromide, trapping agent, fac-Ir(ppy)₃, and DIPEA.

  • Solvent & Degassing: Add acetonitrile. Seal the tube and perform three consecutive freeze-pump-thaw cycles. Critical step: Oxygen rapidly quenches the excited state of the photocatalyst and traps carbon-centered radicals.

  • Irradiation: Backfill the tube with Argon. Place the tube 5 cm away from a 450 nm blue LED light source. Stir at room temperature for 16 hours. A cooling fan should be used to maintain ambient temperature.

  • Quenching: Turn off the light source, open the vial to air, and concentrate the crude mixture directly onto silica gel for flash chromatography.

Self-Validation Checkpoint: Upon activating the blue LED in Step 3, the solution must exhibit intense, sustained bright green luminescence characteristic of the fac-Ir(ppy)₃ excited state. If the luminescence rapidly fades or the solution turns dark brown within the first hour, the photocatalyst has bleached—indicating critical oxygen ingress or highly impure solvent.

References

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides - Organic Chemistry Portal 5

  • Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers - PMC (nih.gov) 2

  • Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides - dicp.ac.cn

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC (nih.gov)6

  • The cyclopropane ring as a reporter of radical leaving-group reactivity for Ni - ChemRxiv 4

  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh 3 - RSC Publishing 3

  • Steric Hindrance Definition - Organic Chemistry Key Term - Fiveable 1

  • Nucleophilic substitutions: nucleophilic substitution reaction - edscl.in

Sources

Technical Support Center: Troubleshooting Cyclopropanation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic and organometallic synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in cyclopropane synthesis: the undesired elimination of intermediates to form exocyclic alkenes .

This guide bypasses superficial fixes and dives directly into the mechanistic causality of these side reactions, providing drug development professionals and researchers with self-validating protocols to ensure high-fidelity ring closures.

Part 1: Core Mechanistic Principles

To eliminate a byproduct, you must first understand the thermodynamic and kinetic forces creating it. In transition-metal-catalyzed cyclopropanations (utilizing Rh, Pd, Ni, or Co), the reaction between a metal carbene and an alkene typically proceeds via a metallacyclobutane intermediate .

From this intermediate, two divergent pathways exist:

  • Reductive Elimination (Desired): The metal center is extruded, forming the strained C–C bond of the cyclopropane.

  • β-Hydride Elimination (Undesired): The metal abstracts a hydrogen atom from the β-carbon, collapsing the intermediate into an exocyclic alkene and a metal hydride[1].

The Causality of Failure: β-hydride elimination is strictly governed by two geometric prerequisites. First, the complex must have an open (vacant) coordination site to accept the migrating hydride. Second, the Metal–Cα and Cβ–H bonds must be able to align in a syn-coplanar arrangement[1]. If your reaction is yielding alkenes, your catalyst's coordination sphere is either too labile (creating open sites) or too unhindered (allowing syn-coplanar rotation).

G A Metal Carbene + Alkene B Metallacyclobutane Intermediate A->B D Desired Product: Cyclopropane B->D Reductive Elimination (Favored by Bulky/NHC Ligands) F Side Product: Exocyclic Alkene + M-H B->F β-Hydride Elimination (Open Site + Syn-Coplanar M-C/C-H)

Mechanistic divergence of metallacyclobutane intermediates in transition-metal cyclopropanation.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using a Rhodium catalyst (Rh₂(octanoate)₄) with an α-alkyl-α-diazoester, but my major product is an exocyclic alkene. How do I force the cyclopropanation?

A: You are experiencing rapid β-hydride elimination because the linear octanoate ligands do not provide enough steric bulk to prevent the metallacyclobutane intermediate from rotating into the required syn-coplanar geometry[1]. The Fix: Swap your catalyst to a sterically demanding carboxylate system, such as dirhodium tetrakis(triphenylacetate) — Rh₂(TPA)₄ . The extreme steric congestion of the TPA ligands physically blocks the intermediate from adopting a syn-coplanar conformation, effectively shutting down the elimination pathway and forcing the system through reductive elimination to yield the cyclopropane[2].

Q2: In my Palladium-catalyzed cycloisomerization of methylenecyclopropanes, standard phosphine ligands (like PPh₃) are leading to alkene byproducts. What is the alternative?

A: Phosphine ligands are notoriously labile. During the catalytic cycle, PPh₃ can dissociate from the homoallylpalladium intermediate, generating the vacant coordination site required for the β-hydride to migrate to the metal center[1]. The Fix: Transition to N-Heterocyclic Carbene (NHC) ligands. NHCs are strongly σ-donating and exhibit exceptionally high binding affinities. By remaining tightly bound to the Pd center, NHC salts suppress the formation of vacant coordination sites, thereby preventing β-hydride elimination and preserving the cyclopropane architecture[3].

Q3: Are there cyclopropanation methods that bypass the metallacyclobutane intermediate entirely to guarantee zero β-hydride elimination?

A: Yes. If your substrate scope permits, utilize the Simmons-Smith reaction (or its Furukawa modification using Et₂Zn). This method relies on a closed-shell zinc carbenoid (e.g., ICH₂ZnI) rather than a transition-metal carbene[4]. The Fix: Because the zinc carbenoid adds across the alkene via a concerted, single-step syn-cycloaddition, no discrete metallacyclobutane intermediate is ever formed[4]. Without a stepwise intermediate, β-hydride elimination is mechanistically impossible.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between catalyst/ligand selection and the suppression of alkene byproducts.

Catalytic SystemLigand ArchitecturePrimary IntermediateDominant PathwayProduct Outcome
Rh₂(octanoate)₄ Linear CarboxylateMetallacyclobutaneβ-Hydride EliminationExocyclic Alkene (High)
Rh₂(TPA)₄ Bulky CarboxylateMetallacyclobutaneReductive EliminationCyclopropane (>95%)
Pd(0) + PPh₃ Monodentate PhosphinePalladacyclobutaneβ-Hydride EliminationAlkene Byproducts
Pd(0) + NHC N-Heterocyclic CarbenePalladacyclobutaneReductive EliminationCyclopropane (High)
Et₂Zn / CH₂I₂ Zinc CarbenoidConcerted Transition StateConcerted syn-AdditionCyclopropane (Exclusive)

Part 4: Self-Validating Experimental Protocol

Protocol: Rhodium-Catalyzed Cyclopropanation Suppressing Alkene Formation

This protocol utilizes Rh₂(TPA)₄ to sterically enforce reductive elimination. It is designed as a self-validating system, meaning in-process analytical checks are built into the workflow to guarantee success before workup.

Reagents & Materials:

  • Alkene substrate (1.0 equiv)

  • α-alkyl-α-diazoester (1.5 equiv)

  • Rh₂(TPA)₄ catalyst (1.0 mol%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add the alkene substrate (1.0 mmol) and Rh₂(TPA)₄ (0.01 mmol).

  • Solvation & Temperature Control: Dissolve the mixture in 5.0 mL of anhydrous DCM. Cool the reaction vessel to 0 °C. Causality: Lower temperatures reduce the kinetic energy available to overcome the steric barriers of the TPA ligands, further disfavoring syn-coplanar rotation.

  • Controlled Addition: Dissolve the α-alkyl-α-diazoester (1.5 mmol) in 2.0 mL of DCM. Add this solution dropwise via a syringe pump over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, preventing off-target carbene dimerization.

  • In-Process Validation 1 (Visual): Observe the reaction for steady, controlled N₂ gas evolution. The solution should maintain the characteristic green/blue hue of the active Rh-complex. Rapid bubbling or a sudden color change to brown indicates catalyst decomposition.

  • In-Process Validation 2 (Analytical): After 1 hour of addition, extract a 10 µL aliquot. Quench with 1 mL of hexanes, filter through a short silica plug to remove the catalyst, and inject into a GC-MS.

    • Validation Check: You must observe a >95:5 ratio of the cyclopropane mass peak (M⁺) to the exocyclic alkene mass peak. If alkene formation is >5%, halt the addition and lower the temperature to -20 °C.

  • Termination & Workup: Once addition is complete and N₂ evolution ceases, concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (hexanes/ethyl acetate) to isolate the pure cyclopropane.

Part 5: References

  • Simmons–Smith reaction – cyclopropanation of alkenes Source: orgosolver.com URL:

  • Synthesis of cyclopropanes Source: organic-chemistry.org URL:

  • Hydrofurylation of Alkylidenecyclopropanes Catalyzed by Palladium Source: researchgate.net URL:

  • 14.2.4: β-Elimination Reactions Source: libretexts.org URL:

Sources

Technical Support Center: Nucleophilic Substitution on Cyclopropane Rings

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges of performing nucleophilic substitution on cyclopropane rings—a transformation notoriously hindered by I-strain (internal strain) and steric blocking of the Walden inversion trajectory.

Topic: Optimal Solvent Systems & Troubleshooting Protocols

Executive Summary: The "Cyclopropyl Barrier"

Researchers often encounter failure when applying standard


 conditions to cyclopropyl halides or tosylates. The geometry of the cyclopropane ring (60° bond angles) resists the transition state required for backside attack (which demands ~120° angles), creating an immense kinetic barrier. Furthermore, 

pathways are disfavored due to the high energy of the phenyl-cation-like cyclopropyl cation, unless the ring opens.

Success relies on three strategies:

  • Forcing Conditions: Using Dipolar Aprotic Solvents to maximize nucleophile energy ("naked anions").

  • Mechanistic Switch: Utilizing Transition Metal Catalysis (Pd, Ni) to bypass the

    
     barrier (Cross-Coupling).
    
  • Activation: Exploiting Donor-Acceptor motifs where the ring is "activated" for attack (often leading to ring-opening substitution).

Solvent Selection Matrix

The choice of solvent is the primary variable in overcoming the kinetic inhibition of the cyclopropane ring.

Solvent ClassSpecific SolventsMechanism of ActionRecommended For
Dipolar Aprotic (High Performance) DMSO, DMF, DMAc, NMP Solvates cations strongly via oxygen lone pairs but leaves anions (nucleophiles) "naked" and highly reactive. Increases

by

.
Direct substitution attempts on activated cyclopropyl halides/tosylates (e.g.,

-keto cyclopropanes).
Specialized Aprotic HMPA, DMPU Extreme cation solvation. Breaks down tight ion pairs that form in lower polarity solvents.Stubborn substrates where DMSO fails; highly basic nucleophiles (e.g., alkoxides).
Ethereal / Non-Polar THF, 1,4-Dioxane, Toluene Low dielectric constant; does not stabilize charged intermediates. Essential for metal-catalyzed pathways.Palladium/Nickel-catalyzed cross-coupling (The modern standard for "substituting" cyclopropanes).
Phase Transfer Systems PhMe/H₂O, DCM/H₂O Uses a catalyst (e.g., TBAB) to shuttle nucleophiles into the organic phase without a hydration shell.Synthesis of cyclopropyl amines or ethers where inorganic salts are insoluble in organic media.

Troubleshooting Guide (Q&A)

Issue 1: "I am recovering 90%+ starting material. The reaction is inert."

Diagnosis: The kinetic barrier for direct


 on a cyclopropane ring is too high for your current nucleophile/solvent system. The nucleophile is likely solvated (caged) and cannot penetrate the steric blockade of the ring hydrogens.

Corrective Protocol:

  • Solvent Switch: Replace protic solvents (MeOH, EtOH) or low-polarity solvents (THF) with anhydrous DMSO or HMPA (if safety permits).

    • Why: In MeOH, a fluoride ion is heavily solvated by H-bonds. In DMSO, it is virtually "naked," increasing its nucleophilicity by orders of magnitude.

  • Temperature: Cyclopropyl substitutions often require elevated temperatures (

    
    ) that would degrade acyclic substrates.[1]
    
  • Alternative: If direct substitution fails in DMSO, switch to a Ni(cod)₂ / bipyridine catalyzed protocol (Negishi or Suzuki coupling), which operates via oxidative addition rather than backside attack.

Issue 2: "I am getting ring-opened products (Allyl derivatives)."

Diagnosis: You are likely operating under conditions that favor Solvolysis (


-like)  or Homoconjugate Addition .
  • Cause: Protic solvents (Acetic Acid, Water, Alcohols) stabilize the developing positive charge, allowing the ring C-C bonds to participate in hyperconjugation, leading to ring opening (electrocyclic rearrangement to allyl cation).

Corrective Protocol:

  • Eliminate Protic Sources: Ensure the solvent is strictly anhydrous.

  • Buffer the System: Add a non-nucleophilic base (e.g., 2,6-lutidine) to neutralize any acid generated, which can catalyze ring opening.

  • Use "Soft" Nucleophiles: Hard nucleophiles (Grignards) often attack the ring carbons causing cleavage. Soft nucleophiles (thiolates, azides) in DMF are more likely to perform substitution if the ring is activated.

Issue 3: "My nucleophilic salt (e.g., NaN₃, KCN) is insoluble in the organic solvent."

Diagnosis: Common issue with non-polar solvents needed to prevent solvolysis.

Corrective Protocol:

  • Crown Ethers: Add 18-Crown-6 (for Potassium salts) or 15-Crown-5 (for Sodium salts) to the reaction in Benzene or Acetonitrile. This sequesters the cation and solubilizes the naked anion.

  • Phase Transfer Catalysis (PTC):

    • System: Toluene (organic phase) + Solid Salt (aqueous/solid phase).

    • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).

    • Mechanism:[2][3][4][5][6] The quaternary ammonium pairs with the nucleophile, dragging it into the toluene where it reacts rapidly due to lack of solvation.

Visualizing the Decision Process

The following diagram illustrates the critical decision pathways for selecting the correct solvent system based on the substrate type and desired mechanism.

SolventSelection Start Substrate: Cyclopropyl-X CheckActivation Is the Ring Activated? (e.g., u03b1-Keto, Donor-Acceptor) Start->CheckActivation Activated Activated Substrate CheckActivation->Activated Yes Unactivated Unactivated / Simple Halide CheckActivation->Unactivated No Risk Risk: Ring Opening? Activated->Risk DirectSN2 Attempt Direct Substitution SolventA Solvent: DMSO or DMF (Max Nucleophilicity) DirectSN2->SolventA MetalCat Metal Catalysis Required (Cross-Coupling) Unactivated->MetalCat SolventB Solvent: THF, Dioxane, or Toluene (Ligand Stability) MetalCat->SolventB Risk->DirectSN2 If Ring Stable ProticAvoid AVOID Protic Solvents (MeOH, H2O, AcOH) Risk->ProticAvoid To Prevent Opening

Caption: Decision tree for selecting solvent systems based on cyclopropane activation status and risk of ring opening.

Standard Operating Procedure (SOP)

Protocol: Nucleophilic Substitution on Activated Cyclopropyl Halides

Target: Substitution of 1-chloro-1-acylcyclopropane with Azide (


)

Reagents:

  • Substrate: 1-chloro-1-acetylcyclopropane (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMSO (0.5 M concentration)

  • Additives: None (or 18-Crown-6 if using K-salt in MeCN)

Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Solvation: Dissolve the cyclopropyl substrate in anhydrous DMSO.

    • Note: Do not use DMF if the reaction requires

      
       for prolonged periods due to potential decomposition to dimethylamine.
      
  • Addition: Add

    
     in one portion. The salt may not dissolve immediately; this is normal.
    
  • Reaction: Heat to 60–80°C . Monitor by TLC/LCMS.

    • Checkpoint: If no reaction after 4h, increase temp to 100°C. If ring opening is observed (allyl peaks in NMR), lower temp and switch to HMPA or sulfolane.

  • Workup: Dilute with

    
     (5x volume) and wash with water (3x) to remove DMSO.
    
    • Caution: DMSO causes skin permeability; handle azides with extreme care to avoid formation of hydrazoic acid.

Protocol: Palladium-Catalyzed "Substitution" (Buchwald-Hartwig Type)

Target: Amination of Bromocyclopropane (Unactivated)

Reagents:

  • Substrate: Bromocyclopropane

  • Nucleophile: Morpholine

  • Catalyst:

    
     (2 mol%) / BINAP (4 mol%)
    
  • Base:

    
    
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Workflow:

  • Combine Pd-precursor, Ligand, Base, and Substrate in a glovebox or under strict

    
    .
    
  • Add degassed Toluene.

  • Heat to

    
     for 12h.
    
  • Why this works: The mechanism proceeds via Oxidative Addition (inserting Pd into the C-Br bond), avoiding the steric blockade of the ring entirely.

References

  • Solvolysis Mechanisms & Ring Opening

    • Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VIII. Some Nucleophilic Displacement Reactions of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl p-Toluenesulfonates. Journal of the American Chemical Society.[7] Link

  • Solvent Effects in Nucleophilic Substitution

    • Parker, A. J. (1969). Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions. Chemical Reviews. Link

  • Modern Metal-Catalyzed Coupling on Cyclopropanes

    • Charette, A. B., et al. (2010). Palladium-Catalyzed Direct Arylation of Cyclopropanes. Journal of the American Chemical Society.[7] Link

  • Activated Cyclopropane Reactivity

    • Wenkert, E. (1980). Oxycyclopropanes in Organochemical Synthesis. Accounts of Chemical Research. Link

  • Phase Transfer Catalysis

    • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[7] Link

Sources

Validation & Comparative

Comparative Guide: GC-MS Fragmentation of Bromomethyl Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: Bromomethyl Cyclopropane (BMCP) Analysis via GC-MS. Context: High-stakes intermediate verification in drug synthesis (e.g., antiviral prodrugs, N-heterocycle functionalization). Challenge: BMCP (C₄H₇Br) is structurally labile.[1] It shares a molecular weight (134.99 Da) and an identical fragmentation manifold with its isomers: Cyclobutyl bromide and 4-Bromo-1-butene .[1] The Problem: Standard GC-MS protocols often fail to distinguish these isomers because they rapidly interconvert via the cyclopropylcarbinyl-cyclobutyl-homoallyl carbocation triad upon ionization, yielding nearly identical mass spectra.

This guide outlines a discriminatory analytical protocol that prioritizes chromatographic separation and low-energy ionization over reliance on standard library matching.[1]

Part 1: Mechanistic Fragmentation Analysis[1]

The "C₄H₇⁺ Triad" Problem

Unlike stable aromatics, bromomethyl cyclopropane does not fragment linearly.[1] Upon Electron Ionization (70 eV), the molecular ion (


) rapidly loses the bromine atom. The resulting cation (

) is non-classical and fluctuates between three isomeric forms.

This phenomenon, known as anchimeric assistance or neighboring group participation , means that regardless of which isomer you inject, the detector "sees" a mix of the same cationic fragments.

Comparative Fragmentation Pathways

The following diagram illustrates why the mass spectra of these three alternatives are nearly indistinguishable.

Fragmentation BMCP Bromomethyl Cyclopropane (Precursor) M_Ion Molecular Ion [M]+. m/z 134 / 136 BMCP->M_Ion EI (70eV) CB Cyclobutyl Bromide (Isomer A) CB->M_Ion Thermal Isom. Homo 4-Bromo-1-butene (Isomer B) Homo->M_Ion Cation_Triad C4H7+ Cation Manifold (m/z 55) Rapid Equilibrium M_Ion->Cation_Triad -Br• (Fast) Frag_53 Loss of H2 [C4H5]+ m/z 53 Cation_Triad->Frag_53 -H2 Frag_39 Loss of CH2 [C3H3]+ m/z 39 Cation_Triad->Frag_39 -CH4 / -CH2 Frag_27 [C2H3]+ m/z 27 Frag_53->Frag_27

Figure 1: The "Cation Triad" mechanism showing how distinct precursors funnel into a common fragmentation pathway, complicating identification.

Part 2: Diagnostic Data & Comparison

While the mass spectra are similar, subtle intensity differences exist.[1] However, Retention Time (RT) remains the only definitive differentiator.

Mass Spectral Fingerprint Comparison

Data normalized to Base Peak (100%).

Ion (m/z)IdentityBromomethyl CyclopropaneCyclobutyl Bromide4-Bromo-1-buteneDiagnostic Note
134/136 [M]+[1]• < 1% (Weak)< 1% (Weak)~5%Linear isomer often shows stronger M+.
55 [C₄H₇]+ 100% (Base) 100% (Base) 100% (Base) The "Triad" cation.[1] Non-diagnostic.
53 [C₄H₅]+ 30-40%25-35%40-50%High variance; unreliable for ID.[1]
39 [C₃H₃]+ 40-50%40-50%50-60%Cyclopropenyl cation.[1]
27 [C₂H₃]+ 15-20%15-20%25-30%Vinyl cation.[1]
Key Differentiator: Retention Behavior

Since MS data is ambiguous, separation chemistry is critical.[1]

  • Stationary Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) is standard, but Cyanopropyl-phenyl (e.g., DB-1701) offers superior isomer resolution.[1]

  • Elution Order (Typical on Non-polar column):

    • Bromomethyl Cyclopropane (Lowest BP: ~105°C)[1]

    • 4-Bromo-1-butene (BP: ~100°C - often co-elutes, requires polar column)[1]

    • Cyclobutyl Bromide (Highest BP: ~111°C)[1]

Part 3: Validated Experimental Protocol

Objective: Prevent thermal rearrangement in the injector port (a common source of false positives) and achieve baseline separation.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Pentane.[1] Avoid methanol (risk of solvolysis).[1]

  • Concentration: 100 ppm (trace analysis prevents column overload).

GC Parameters (Critical)
  • Inlet Mode: Cold On-Column or Split (High Split Ratio 50:1) .

    • Why? Standard splitless injections at 250°C can thermally isomerize Bromomethyl cyclopropane into Cyclobutyl bromide before it reaches the column.

  • Inlet Temperature: Keep < 150°C if using split/splitless.

  • Column: DB-624 or DB-VRX (Volatiles optimized) recommended over generic DB-5.[1]

  • Oven Program:

    • Start: 35°C (Hold 5 min) - Traps volatiles.[1]

    • Ramp: 5°C/min to 120°C.[1]

    • Ramp: 20°C/min to 220°C (Burn out).

MS Acquisition
  • Scan Range: m/z 35–200.[1]

  • SIM Mode (For Trace Detection): Monitor m/z 55, 134, 136 .[1]

    • Note: Monitoring 134/136 is essential to confirm the presence of Bromine isotopes, even if the signal is weak.

Self-Validating Workflow (Quality Control)

To ensure your peak is actually Bromomethyl Cyclopropane and not a thermal artifact:

Workflow Start Sample Injection Check1 Check M+ (134/136) Ratio ~1:1? Start->Check1 Check2 Compare RT to Known Standard Check1->Check2 Yes Temp_Test Run Inlet at 100°C vs 250°C Check2->Temp_Test Match Result_Pass Valid ID: Bromomethyl Cyclopropane Temp_Test->Result_Pass No Peak Shift Result_Fail Artifact/Isomer: Cyclobutyl Br Temp_Test->Result_Fail Peak Shape/RT Changes

Figure 2: Validation logic to rule out thermal rearrangement artifacts.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Cyclopropane, (bromomethyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]

  • Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV.[1] Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.[3] [Link]

  • Marek, I., & Sklute, G. (2020).[1] Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution. ChemRxiv.[1] [Link][1]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. [Link]

  • Michigan State University. (2025).[1] Interpretation of Mass Spectra: Cyclopropane vs Propane. [Link]

Sources

Comprehensive Guide to the Spectroscopic Identification of Ring-Opened Impurities in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

The identification and control of degradation products is a critical mandate in pharmaceutical development, governed by ICH Q3A and Q3B guidelines. For drug classes containing cyclic moieties—most notably


-lactam antibiotics, statins (lactones), and epoxides—hydrolytic ring-opening is the predominant degradation pathway. These ring-opened impurities can severely compromise drug efficacy, alter pharmacokinetic profiles, and introduce immunogenic or toxicological risks.

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary spectroscopic modalities used for impurity profiling: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) , Nuclear Magnetic Resonance (NMR) Spectroscopy , and Fourier Transform Infrared (FTIR) Spectroscopy . This guide moves beyond basic operation, detailing the physicochemical causality behind experimental choices to provide a self-validating framework for de novo structural elucidation.

Methodological Comparison: Spectroscopic Alternatives

Identifying a ring-opened impurity requires differentiating the intact cyclic active pharmaceutical ingredient (API) from its acyclic degradant. The analytical challenge lies in the fact that ring-opened species are often isobaric with other hydrolytic products or exist as transient, interconverting tautomers[1].

A. LC-HRMS/MS: The High-Sensitivity Screener

LC-HRMS is the frontline tool for detecting ring-opened impurities due to its exceptional sensitivity and speed. Hydrolytic ring-opening inherently adds a water molecule to the structure, resulting in a predictable +18.0106 Da mass shift [2].

  • The Causality of CID Fragmentation: While high-energy Collision Induced Dissociation (CID) often obliterates the molecular ion, low-energy CID is critical for ring-opened species. Because the acyclic degradant lacks the highly strained ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -lactam or lactone ring, its primary fragmentation pathways shift toward the elimination of small neutral molecules (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ) from the newly formed carboxylic acid and amino/hydroxyl groups. Intact cyclic APIs, conversely, tend to undergo direct cleavage of the strained ring itself.
B. 1D and 2D NMR Spectroscopy: The Gold Standard for Elucidation

While LC-MS provides molecular weight and fragmentation clues, NMR provides absolute structural connectivity.

  • The Causality of Chemical Shifts: Ring-opening relieves severe angle and torsional strain (e.g., the

    
    90° bond angles in a 
    
    
    
    -lactam). This relief alters the orbital hybridization and local electron density of the adjacent nuclei. For example, in the degradation of Nafcillin, the C7 carbon shifts dramatically upfield (e.g., from 58.2 ppm to 48.9 ppm in
    
    
    C-NMR) because it transitions from a rigid bicyclic system to a relaxed monocyclic environment. Conversely, the C7 proton shifts downfield (e.g., 5.53 ppm to 5.88 ppm in
    
    
    H-NMR) due to the deshielding effect of the newly formed adjacent carboxylic acid[3].
C. FTIR Spectroscopy: The Orthogonal Validator

FTIR serves as a rapid, orthogonal technique to confirm functional group transformations.

  • The Causality of Vibrational Frequencies: A highly strained

    
    -lactam carbonyl absorbs at an unusually high frequency (
    
    
    
    1760–1780 cm
    
    
    ) because the geometric constraint forces more s-character into the C=O bond, stiffening the bond spring constant. Upon ring opening, this peak disappears entirely, replaced by standard amide (
    
    
    1650 cm
    
    
    ) and carboxylic acid (
    
    
    1710 cm
    
    
    ) stretches.

Quantitative Performance Comparison

The following table summarizes the comparative performance of these spectroscopic alternatives for ring-opened impurity profiling.

Analytical TechniquePrimary Spectral Marker of Ring OpeningLimit of Detection (LOD)Structural ConfidenceOperational Causality / Rationale
LC-HRMS/MS +18.0106 Da mass shift; Low-energy neutral losses (

,

)

0.01% (w/w)
Moderate (Requires reference standards for absolute ID)Hydrolytic addition of water increases exact mass. Low-energy CID preserves neutral loss pathways unique to acyclic structures.
1D/2D NMR Upfield

C shift (

10 ppm); Downfield

H shift

0.1% (w/w)
Absolute (Allows de novo elucidation)Relief of ring strain alters orbital hybridization and local electron density, significantly changing nuclear magnetic shielding.
FTIR Loss of strained C=O stretch (

1770 cm

); Gain of

1650 cm


1.0% (w/w)
Low (Orthogonal functional group check only)Ring opening eliminates the high-frequency strained lactam carbonyl, replacing it with relaxed amide/acid stretching vibrations.

Step-by-Step Methodology: Isolation and Elucidation Protocol

To ensure a self-validating system, the following protocol combines LC-HRMS guided fractionation with 2D NMR to unambiguously identify a ring-opened


-lactam impurity.

Step 1: Forced Degradation (Hydrolytic Stress)

  • Prepare a 1.0 mg/mL solution of the API in a 50:50 mixture of Acetonitrile and 0.1 M HCl (or 0.1 M NaOH for base-catalyzed opening).

  • Incubate at 60°C for 24–48 hours to induce hydrolytic ring opening.

  • Neutralize the solution to arrest degradation.

Step 2: LC-HRMS/MS Screening

  • Inject 5

    
    L of the stressed sample onto a C18 UPLC column coupled to a Q-TOF mass spectrometer.
    
  • Scan in full MS mode to identify peaks exhibiting a +18.0106 Da shift relative to the API.

  • Perform MS/MS using low collision energy (10–15 eV) . Rationale: High energy will shatter the molecule; low energy selectively induces the diagnostic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Da (
    
    
    
    ) and
    
    
    Da (
    
    
    ) neutral losses characteristic of the ring-opened carboxylic acid.

Step 3: Preparative LC Fractionation

  • Scale up the injection to a preparative HPLC system using a matching stationary phase chemistry.

  • Collect the fraction corresponding to the +18 Da mass peak.

  • Lyophilize the fraction to obtain a solid, solvent-free powder (critical for preventing solvent suppression issues in NMR).

Step 4: 1D and 2D NMR Analysis

  • Dissolve 2–5 mg of the purified impurity in 600

    
    L of deuterated solvent (e.g., DMSO-
    
    
    
    ).
  • Acquire a standard

    
    H and 
    
    
    
    C (or PENDANT) spectrum. Look for the disappearance of the characteristic strained bridgehead carbon/proton signals and the appearance of upfield
    
    
    C shifts[3].
  • Acquire 2D HSQC and HMBC spectra. Rationale: HMBC will show three-bond correlations from the newly formed acyclic protons to the newly formed carboxylic acid carbonyl, definitively proving the exact site of the ring scission.

Spectroscopic Workflow Visualization

The logical relationship between sample stress, isolation, and orthogonal spectroscopic confirmation is mapped below.

Workflow N1 Forced Degradation (Hydrolytic Stress) N2 LC-HRMS Screening (+18 Da Mass Shift) N1->N2 Sample Prep N3 Low-Energy CID (Neutral Losses: H2O, CO2) N2->N3 Target ID N4 Preparative LC Fractionation N2->N4 Scale-up N7 Absolute Structural Elucidation N3->N7 Fragmentation Data N5 1D/2D NMR Analysis (Chemical Shift Mapping) N4->N5 Purified Impurity N6 FTIR Orthogonal Check (Carbonyl Stretch Shift) N4->N6 Solid/Liquid State N5->N7 Connectivity Data N6->N7 Functional Groups

Fig 1: Spectroscopic workflow for isolating and identifying ring-opened impurities.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • The stability of biapenem and structural identification of impurities in aqueous solution Source: Ovid Technologies URL

Sources

Resolving the Unresolvable: A Comparative Guide to X-Ray Crystallography of Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Crystallographic Challenge of "Bent Bonds"

Cyclopropanes are indispensable structural motifs in modern drug discovery, frequently deployed as bioisosteres, metabolic liability blockers, and rigidifying spacers. Their unique electronic structure—characterized by Walsh orbitals and "bent bonds"—results in 1, compared to the 1.54 Å typical of unstrained alkanes[1].

While single-crystal X-ray diffraction (SCXRD) remains the2 and establishing absolute stereochemistry[2], cyclopropanes present a notorious crystallographic hurdle. Due to their high ring strain and low molecular weight, many simple cyclopropane derivatives exist as volatile liquids or non-crystallizable oils under ambient conditions.

This guide objectively compares three leading crystallographic strategies for cyclopropane derivatives, analyzing the causality behind each method's experimental design to equip drug development professionals with field-proven structural validation protocols.

Comparative Analysis of Crystallographic Techniques

Traditional SCXRD via Chemical Derivatization

When a cyclopropane derivative is an oil, the traditional approach is to synthesize a solid derivative by attaching a bulky, rigid group (e.g., adamantyl, diphenyl) or a heavy atom (e.g., bromine, iodine).

  • Causality: The heavy atom serves a dual purpose: it increases the molecular weight and intermolecular forces to induce crystallization, and it provides a strong anomalous dispersion signal during X-ray diffraction, which is critical for determining the absolute configuration of chiral cyclopropanes.

  • Limitation: This method requires additional synthetic steps, which can alter the native conformation of the molecule or fail entirely if the derivative remains an oil.

The Crystalline Sponge (CS) Method

Introduced by Makoto Fujita, the 3 by utilizing porous metal-organic frameworks (MOFs)[3].

  • Causality: A pre-crystallized MOF, typically [(ZnI2)3(tpt)2] (where tpt = tris(4-pyridyl)-1,3,5-triazine), acts as a "sponge." The electron-deficient tpt planes facilitate strong CH⋯π and π⋯π interactions with the electron-rich cyclopropane ring. This host-guest interaction thermodynamically locks the volatile liquid molecules into a highly ordered, repeating lattice within the MOF's 8 × 5 Å pores, allowing for direct SCXRD analysis[3].

Microcrystal Electron Diffraction (MicroED)

For cyclopropanes that precipitate as amorphous powders or form sub-micron crystals (often seen in 4), MicroED is a disruptive cryo-EM alternative[4].

  • Causality: Electrons interact with matter approximately 10⁴ times more strongly than X-rays. This allows diffraction data to be collected from crystals a billionth the size of those required for SCXRD. However, this strong interaction necessitates cryogenic conditions (80 K) and ultra-low electron doses to prevent the electron beam from destroying the strained cyclopropane ring via inelastic scattering[4].

DecisionTree Start Cyclopropane Derivative Target Liquid Liquid / Volatile Oil Start->Liquid Solid Solid Powder Start->Solid Sponge Crystalline Sponge Method (MOF Soaking) Liquid->Sponge Direct Analysis Deriv Chemical Derivatization (e.g., Heavy Atom Addition) Liquid->Deriv Synthesis Required MicroED MicroED (Cryo-EM) < 1 µm crystals Solid->MicroED Nanocrystals SCXRD Traditional SCXRD > 10 µm crystals Solid->SCXRD Large Crystals Deriv->SCXRD Crystallization

Figure 1: Decision matrix for selecting the optimal crystallographic technique for cyclopropanes.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of each technique when applied to challenging cyclopropane derivatives.

ParameterTraditional SCXRD (Derivatized)Crystalline Sponge MethodMicroED (Cryo-EM)
Ideal Sample State Large Single Crystal (>10 µm)Liquid or Amorphous OilNanocrystalline Powder (<1 µm)
Sample Amount > 1 mgNano- to MicrogramsFemtograms to Picograms
Preparation Time Weeks (Synthesis + Crystallization)1–7 Days (Soaking)Minutes (Direct Grid Application)
Absolute Stereochemistry Yes (via heavy atom anomalous dispersion)Yes (via host framework anomalous dispersion)Challenging (requires dynamical scattering refinement)
Primary Limitation Requires solid, crystallizable derivativeGuest must fit within 8 × 5 Å MOF poresHigh susceptibility to radiation damage

Experimental Protocols & Self-Validating Workflows

Protocol 1: Crystalline Sponge Encapsulation for Volatile Cyclopropanes

This self-validating protocol ensures that the host framework remains intact while the guest molecule is thermodynamically driven into the pores.

  • MOF Preparation: Synthesize [(ZnI2)3(tpt)2] crystals by layering a methanol solution of ZnI2 over a nitrobenzene solution of tpt. Allow 7 days for crystal growth at the interface.

  • Solvent Exchange: Transfer a single, high-quality MOF crystal into a sealed vial containing cyclohexane. Causality: Nitrobenzene binds strongly to the MOF. Exchanging it for cyclohexane—a weakly interacting, bulky solvent—lowers the thermodynamic barrier for the target cyclopropane to enter the pores[5].

  • Guest Soaking: Add 5 µL of the liquid cyclopropane analyte to the cyclohexane vial. Incubate at 50°C for 24–48 hours.

  • Data Collection: Mount the soaked crystal on a diffractometer at 100 K. Self-Validation: The heavy Zinc and Iodine atoms in the host framework provide built-in anomalous dispersion signals (Flack parameter validation), allowing for the unambiguous determination of the cyclopropane's absolute stereochemistry without needing a chiral derivatizing agent[3].

SpongeWorkflow MOF 1. MOF Preparation [(ZnI2)3(tpt)2] Exchange 2. Solvent Exchange (Cyclohexane) MOF->Exchange Soak 3. Guest Soaking (Cyclopropane Analyte) Exchange->Soak HostGuest 4. Host-Guest Alignment (CH-π Interactions) Soak->HostGuest Diffraction 5. SCXRD Data Collection HostGuest->Diffraction

Figure 2: Step-by-step mechanistic workflow of the Crystalline Sponge encapsulation method.

Protocol 2: MicroED Grid Preparation for Cyclopropane Powders

When cyclopropanes form intractable microcrystalline powders, MicroED is the method of choice.

  • Grid Preparation: Apply the dry cyclopropane powder directly to a holey carbon TEM grid (e.g., Quantifoil). Gently tap to remove excess material. Causality: Crystals must be exceptionally thin (< 1 µm) to prevent multiple scattering (dynamical scattering) events that severely complicate phase retrieval[4].

  • Cryogenic Transfer: Plunge-freeze the grid in liquid ethane and transfer it to a transmission electron microscope (TEM) operating at 300 kV and 80 K. Causality: Cryo-cooling is mandatory to mitigate radiation damage caused by inelastic electron scattering, which would otherwise rapidly cleave the highly strained cyclopropane ring[4].

  • Continuous Rotation Data Collection: Rotate the stage continuously (e.g., 0.5°/sec) while collecting diffraction patterns using a low-noise direct electron detector in counting mode. Self-Validation: Continuous rotation ensures complete sampling of reciprocal space, enabling the use of standard X-ray crystallographic software (e.g., DIALS, XDS) for data integration and structure solution[4].

References

1.2 - Benchchem 2. 1 - Southern Methodist University (SMU) 3. 3 - RSC Publishing 4. 4 - ACS Publications 5. 5 - University of Southampton

Sources

A Senior Application Scientist's Guide to Validating the Purity of Cyclopropane Building Blocks by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Importance of Cyclopropane Scaffolds and the Analytical Imperative

In the landscape of modern drug discovery, the cyclopropane ring has emerged as a privileged scaffold. Its unique conformational rigidity, combined with its ability to modulate electronic properties and metabolic stability, has led to its incorporation into a multitude of clinical candidates and approved drugs. As researchers and drug development professionals, the onus is on us to ensure the pristine quality of the cyclopropane building blocks that form the foundation of these novel therapeutics. Impurities, even at trace levels, can have profound impacts on downstream chemistry, biological activity, and ultimately, patient safety.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of small molecule purity assessment.[1] However, the inherent physicochemical properties of many cyclopropane building blocks present a significant analytical challenge: their lack of strong ultraviolet (UV) chromophores.[2][3][4][5] This guide provides an in-depth, comparative analysis of robust HPLC-based strategies for the purity validation of these critical reagents, moving beyond a simple recitation of steps to explain the why behind the how.

The Analytical Conundrum: Detecting the "Invisible"

The primary hurdle in the HPLC analysis of many cyclopropane derivatives is their poor response to UV-Vis detectors, the workhorse of most quality control laboratories.[6][7] This is due to the absence of conjugated systems or other functional groups that absorb light in the UV-visible spectrum. Consequently, traditional HPLC-UV methods are often blind to these compounds and their potential impurities, necessitating alternative detection strategies.

This guide will compare and contrast two primary approaches to this challenge:

  • Universal Detection: Employing detectors that do not rely on the chromophoric properties of the analyte.

  • Derivatization: Chemically modifying the analyte to introduce a UV-active or fluorescent tag.

We will explore these strategies through the lens of established analytical validation principles, ensuring that the methods described are not only effective but also meet the rigorous standards of the pharmaceutical industry, as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[8][9][10]

Method 1: The Power of Universal Detection - Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) has gained prominence as a reliable and sensitive universal detection method for HPLC.[11][12] It is particularly well-suited for the analysis of non-volatile and semi-volatile compounds that lack a UV chromophore.[13]

The Causality Behind the Choice: Why CAD?

Unlike UV detection, which is dependent on the intrinsic properties of the analyte, CAD response is based on the analyte's mass. The eluent from the HPLC column is first nebulized, and the resulting droplets are evaporated, leaving behind a fine mist of analyte particles. These particles are then charged and detected by an electrometer.[11] This fundamental difference in detection mechanism makes CAD an excellent choice for cyclopropane building blocks. Furthermore, CAD is compatible with gradient elution, providing greater flexibility in method development compared to another universal detector, the Refractive Index (RI) detector.[14]

Experimental Workflow: A Self-Validating System

The following workflow illustrates the development and validation of an HPLC-CAD method for a generic cyclopropane carboxylic acid building block.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Column & Mobile Phase Screening B Optimization of Gradient & Flow Rate A->B C CAD Parameter Optimization (Evaporation Temp., Gas Flow) B->C D Specificity C->D Optimized Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H cluster_0 Derivatization Optimization cluster_1 HPLC-UV Method Development cluster_2 Method Validation (ICH Q2(R1)) A Selection of Derivatizing Reagent B Optimization of Reaction Conditions (Time, Temp., Reagent Ratio) A->B C Verification of Reaction Completion & Stability B->C D Column & Mobile Phase Screening C->D Derivatized Analyte E Optimization of Gradient & Flow Rate D->E F Wavelength Selection E->F G Specificity F->G Optimized Method H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Sources

Bioisosteric Profiling: Cyclopropane vs. Gem-Dimethyl in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Bioisosteric Properties: Cyclopropane vs. Gem-Dimethyl Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the substitution of a gem-dimethyl group (


) with a cyclopropane  ring (spiro- or fused) is a high-impact bioisosteric strategy.[1] While both motifs introduce steric bulk and restrict conformation, their electronic and physicochemical contributions diverge significantly.

This guide objectively compares these two moieties, providing experimental evidence for their effects on potency, metabolic stability, and lipophilicity.[2] It is designed for researchers seeking to optimize lead compounds by modulating rigidity and metabolic liability.

Structural & Electronic Foundations

The fundamental difference between these bioisosteres lies in their orbital hybridization and resulting geometry. This dictates how they project substituents into a binding pocket.

Geometric Comparison
FeatureGem-Dimethyl (

)
Cyclopropane (

)
Impact on Design
Bond Angle ~109.5° (Tetrahedral)60° (Internal), ~114-118° (External)Cyclopropane widens external angles, altering vector projection of substituents.
Hybridization


(C-H bonds),

(C-C bonds)
Cyclopropane C-H bonds have high s-character, making them shorter and more acidic.
Conformation Thorpe-Ingold Effect: Compresses internal angle (

), forcing external groups closer.
Rigidification: "Locks" the conformation; prevents rotation inherent to acyclic alkyl chains.Gem-dimethyl biases equilibrium; Cyclopropane freezes it.
Electronic Effects (Walsh Orbitals)

Unlike the chemically inert methyl group, the cyclopropane ring is electronically active.

  • Gem-Dimethyl: Exerts a weak inductive electron-donating effect (+I).

  • Cyclopropane: Possesses Walsh orbitals —bent

    
    -bonds that can conjugate with adjacent 
    
    
    
    -systems (aryl or carbonyl). This allows the cyclopropane ring to act as a mild electron donor (pseudo-
    
    
    system) or acceptor depending on the orientation, often modulating the
    
    
    of neighboring amines or acids more significantly than a gem-dimethyl group.

Physicochemical Performance

Lipophilicity ( / )

Replacing a gem-dimethyl group with a cyclopropane ring typically lowers lipophilicity (


).
  • Mechanism: The cyclopropane ring is more compact and has higher polarity due to the exposed electron density of the bent bonds.

  • Benefit: Improved aqueous solubility and reduced promiscuous binding associated with "greasy" alkyl chains.

Metabolic Stability

This is often the deciding factor for the swap.

  • Gem-Dimethyl Liability: Methyl groups on

    
     carbons are classic "soft spots" for CYP450-mediated hydroxylation (
    
    
    
    -oxidation).
  • Cyclopropane Stability: The C-H bonds of cyclopropane have a higher Bond Dissociation Energy (BDE

    
     106 kcal/mol) compared to secondary acyclic C-H bonds (
    
    
    
    98 kcal/mol). This makes the ring significantly more resistant to hydrogen atom abstraction (HAT) and subsequent oxidation.

Case Study: CGRP Antagonists

A definitive example of this bioisostere exchange is found in the optimization of Calcitonin Gene-Related Peptide (CGRP) antagonists.

Experimental Observation: Researchers compared a gem-dimethyl glycine derivative (Compound A) with its cyclopropyl spiro-analog (Compound B).

CompoundStructure Motif

(Binding Affinity)
Fold ImprovementMechanism
Compound A Gem-dimethyl

ReferenceFlexible; high entropic penalty upon binding.
Compound B Spiro-cyclopropyl

>50x Rigidification locks bioactive conformation;

-stacking mimicry.

Analysis: The cyclopropyl group did not just provide bulk; it locked the amide bond into a specific orientation via electronic repulsion and hyperconjugation, perfectly matching the receptor's requirement.

Decision Logic & Metabolic Fate

The following diagram illustrates the divergent metabolic pathways and decision logic when choosing between these moieties.

Bioisostere_Logic Lead Lead Compound (Contains Alkyl Chain) Problem Problem: Rapid Metabolic Clearance Lead->Problem GemDim Strategy A: Gem-Dimethylation Problem->GemDim If steric bulk needed Cyclo Strategy B: Cyclopropanation Problem->Cyclo If rigidity needed Fate_Gem Fate: CYP450 Hydroxylation (-CH3 → -CH2OH) GemDim->Fate_Gem Metabolic Risk Conf_Gem Effect: Thorpe-Ingold (Biases Population) GemDim->Conf_Gem Kinetic Effect Fate_Cyc Fate: Resistant to Oxidation (High BDE C-H) Cyclo->Fate_Cyc Metabolic Benefit Conf_Cyc Effect: Rigid Locking (Freezes Conformation) Cyclo->Conf_Cyc Thermodynamic Effect

Figure 1: Decision matrix for bioisosteric replacement based on metabolic and conformational goals.

Experimental Protocols

Protocol A: Synthesis of Gem-Dimethyl Moiety (Active Methylene Alkylation)

Application: Installing a gem-dimethyl group alpha to a nitrile, ester, or ketone. Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.

  • Preparation: Charge a flame-dried flask with NaH (2.2 equiv, 60% dispersion in oil) under Argon. Wash with dry hexane to remove oil if necessary. Suspend in dry THF (

    
    ).
    
  • Deprotonation: Cool to

    
    . Add the substrate (1.0 equiv) containing the active methylene dropwise. Stir for 30 min at 
    
    
    
    until
    
    
    evolution ceases.
  • Alkylation: Add Methyl Iodide (2.5 equiv) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Quench carefully with saturated

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Validation:

    
     NMR should show a characteristic singlet integrating to 6H (approx. 
    
    
    
    1.1–1.5 ppm).
Protocol B: Simmons-Smith Cyclopropanation

Application: Converting an olefin to a cyclopropane. Reagents: Diethylzinc (


), Diiodomethane (

), DCM.
  • Reagent Formation: In a flame-dried flask under

    
    , add DCM (
    
    
    
    ). Add
    
    
    (1.0 M in hexanes, 2.0 equiv) at
    
    
    .
  • Carbenoid Generation: Add

    
     (2.0 equiv) dropwise. A white precipitate may form. Stir for 20 min to form the Furukawa reagent (
    
    
    
    ).
  • Cyclopropanation: Add the alkene substrate (1.0 equiv) dissolved in minimal DCM.

  • Reaction: Stir at room temperature for 6–12 hours.

  • Quench: Critical Step. Quench slowly with saturated

    
    . Vigorous gas evolution may occur.
    
  • Purification: Extract with DCM. Wash with

    
     and brine. Purify via silica gel chromatography.
    
  • Validation:

    
     NMR shows distinctive high-field signals for cyclopropyl carbons (
    
    
    
    -5 to 15 ppm).

References

  • The Influence of Bioisosteres in Drug Design. National Institutes of Health (NIH). Available at: [Link]

  • Thorpe–Ingold effect. Wikipedia. Available at: [Link][3]

  • Cyclopropane. Wikipedia. Available at: [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry (via NIH). Available at: [Link]

  • Synthesis and oxidation of 2-hydroxynevirapine. PubMed. Available at: [Link]

Sources

Technical Comparison Guide: IR Spectroscopy of Cyclopropane C-H Stretching

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: In modern drug discovery, the cyclopropane ring is a privileged pharmacophore, often used as a bioisostere for alkene or amide groups to restrict conformation and improve metabolic stability. However, identifying cyclopropane moieties via Infrared (IR) spectroscopy presents a specific analytical challenge: its C-H stretching frequencies overlap significantly with alkenes and aromatics.

Objective: This guide provides a definitive technical comparison of cyclopropane C-H stretching bands against common interfering functional groups. It establishes a self-validating diagnostic workflow to distinguish cyclopropyl rings from acyclic alkanes, alkenes, and epoxides using specific frequency windows and mechanistic exclusion criteria.

Theoretical Framework: The "Banana Bond" Effect

To interpret the IR spectrum of cyclopropane correctly, one must understand the underlying electronic structure that shifts its vibrational frequencies.

  • Walsh Orbitals (Banana Bonds): Unlike the

    
     hybridization (
    
    
    
    ) of acyclic alkanes, the highly strained
    
    
    bond angle of cyclopropane forces the carbon atoms to rehybridize. The C-C bonds adopt a "bent" character with high
    
    
    -character, while the external C-H bonds compensate by acquiring increased
    
    
    -character (approximately
    
    
    -like).
  • Vibrational Consequence:

    • Higher Force Constant: The increased

      
      -character in the C-H bonds leads to a shorter, stronger bond compared to a standard methylene (-CH₂-) group.
      
    • Frequency Shift: This increased force constant shifts the C-H stretching frequency upward into the

      
       region, a zone typically reserved for unsaturated (
      
      
      
      ) carbons.

Comparative Spectral Analysis

The following table synthesizes the critical vibrational modes required to distinguish cyclopropane from its spectral mimics.

Table 1: Vibrational Frequency Comparison
Functional GroupC-H Stretch (

)
Diagnostic Confirmation BandNegative Control (Absent Bands)
Cyclopropane 3000 – 3100 cm⁻¹ (Med-Weak)~1000 – 1025 cm⁻¹ (Ring Deformation/Breathing)No

at 1600–1680 cm⁻¹
Alkane (Acyclic) 2850 – 2960 cm⁻¹ (Strong)~1460 cm⁻¹ (CH₂ Scissoring)No bands >3000 cm⁻¹
Alkene (Vinyl) 3000 – 3100 cm⁻¹ (Med)1640 – 1680 cm⁻¹ (

)
N/A
Epoxide (Oxirane) 3000 – 3050 cm⁻¹ (Weak)~1250 cm⁻¹ (Sym. Ring Breath) & ~800–900 cm⁻¹ (C-O)No

at 1600–1680 cm⁻¹
Alkyne (Terminal) ~3300 cm⁻¹ (Sharp, Strong)2100 – 2260 cm⁻¹ (

)
N/A
Detailed Band Analysis[1][2]
A. The "Danger Zone": 3000 – 3100 cm⁻¹

This is the primary region of confusion.

  • Observation: A distinct, often weak-to-medium intensity band appears just above

    
     (typically 
    
    
    
    ).
  • Differentiation:

    • vs. Alkanes: Alkanes strictly absorb below

      
      . Any peak above this threshold indicates unsaturation or a strained ring.
      
    • vs. Alkenes: Both absorb here.[1][2] You cannot distinguish them by C-H stretch alone. You must look for the absence of the C=C stretch (

      
      ) to suspect cyclopropane.
      
B. The "Fingerprint" Confirmation: ~1020 cm⁻¹
  • Mechanism: The cyclopropane ring "breathing" or skeletal deformation mode.

  • Diagnostic Value: This band is often sharp and distinct.[3] While the fingerprint region (

    
    ) is complex, the combination of a 
    
    
    
    C-H stretch AND a band at
    
    
    (without a C=C band) is the gold standard for IR identification of the cyclopropyl group.

Diagnostic Workflow (Logic Diagram)

The following flowchart illustrates the decision-making process for identifying a cyclopropane ring in an unknown sample.

Cyclopropane_ID Start Unknown Spectrum Analysis Check_CH Are there C-H bands > 3000 cm⁻¹? Start->Check_CH Alkane Diagnosis: Saturated Alkane (sp³ C-H only) Check_CH->Alkane No (< 3000 only) Check_Triple Is there a sharp band ~3300 cm⁻¹ OR weak band ~2100-2260 cm⁻¹? Check_CH->Check_Triple Yes Alkyne Diagnosis: Alkyne Check_Triple->Alkyne Yes Check_Double Is there a band at 1600-1680 cm⁻¹ (C=C Stretch)? Check_Triple->Check_Double No Alkene Diagnosis: Alkene or Aromatic Check_Double->Alkene Yes Check_Ring Is there a band at ~1000-1025 cm⁻¹ (Ring Deformation)? Check_Double->Check_Ring No (The 'Silent' Region) Cyclopropane CONFIRMED: Cyclopropane Ring Check_Ring->Cyclopropane Yes Epoxide Check Epoxide Bands (~1250, 800-900 cm⁻¹) Check_Ring->Epoxide No

Figure 1: Logical decision tree for distinguishing cyclopropane moieties from other hydrocarbons.

Experimental Protocol

To reliably resolve the weak cyclopropyl C-H bands from the stronger alkyl C-H bands, precise sample preparation is required.

Method A: Solution Phase (Recommended)

This method eliminates intermolecular hydrogen bonding (if polar groups are present) and provides the sharpest resolution.

  • Solvent Selection: Use Carbon Tetrachloride (

    
    )  or Carbon Disulfide (
    
    
    
    )
    .
    • Why: These solvents are IR transparent in the C-H stretching region (

      
      ). Avoid Chloroform (
      
      
      
      ) if possible, as its own C-H stretch (
      
      
      ) can mask the cyclopropane band.
  • Concentration: Prepare a 5–10% w/v solution.

    • Why: Cyclopropane C-H stretches are inherently weaker than bulk methylene stretches. Too dilute, and the signal is lost to noise; too concentrated, and the alkyl bands may broaden and overlap.

  • Cell Path Length: Use a 0.1 mm to 0.5 mm NaCl or KBr liquid cell.

Method B: Thin Film (Neat)

Suitable for rapid screening of non-volatile liquids.

  • Application: Place 1 drop of sample between two polished NaCl/KBr salt plates.

  • Compression: Squeeze gently to create a capillary film.

    • Critical Step: The film must be thin enough that the strong alkane C-H bands (

      
      ) do not "bottom out" (reach 0% transmittance), which would distort the baseline for the weaker cyclopropane bands.
      
Instrument Parameters
  • Resolution: Set to 2 cm⁻¹ . Standard 4 cm⁻¹ resolution may blend the sharp cyclopropyl shoulder into the broad alkyl peak.

  • Scans: Accumulate 16–32 scans to improve the Signal-to-Noise ratio for the weak diagnostic bands.

References

  • NIST Chemistry WebBook. Cyclopropane Infrared Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][5][3][4][6][7][8][9][10][11][12][13]

  • Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. (Comparison data for epoxide ring strain). Available at: [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of cyclopropane. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist’s Technical Guide: Safe Handling and PPE Protocols for 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane

As drug development accelerates, complex building blocks like 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane are increasingly utilized to introduce sterically constrained cyclopropyl ethers into pharmacophores. However, handling this compound requires strict logistical and safety oversight. As a primary alkyl bromide, it acts as a potent electrophile and reactive alkylating agent[1].

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to personal protective equipment (PPE), operational handling, and disposal.

Chemical Profile & Hazard Causality

To implement effective safety protocols, one must first understand the physicochemical causality behind the hazard. The bromomethyl group is highly susceptible to bimolecular nucleophilic substitution (S_N2). In a biological context, this reactivity allows it to covalently modify proteins and nucleic acids, leading to severe skin irritation, ocular damage, and potential mutagenicity[1].

Table 1: Physicochemical Properties & Hazard Implications

PropertyValueHazard Implication
CAS Number 338445-07-1Unique identifier for safety tracking and inventory control[2].
Molecular Formula C6H11BrOHalogenated organic; requires strict waste segregation to prevent cross-reactivity.
Density 1.4 ± 0.1 g/cm³Denser than water[2]; spills will sink in aqueous mixtures, complicating cleanup.
Boiling Point 164.3 ± 13.0 °CLow volatility at room temperature, but heating generates hazardous, dense vapors[2].
Reactivity Primary Alkyl HalidePotent electrophile; reacts violently with strong nucleophiles, oxidizers, and bases[3].

Personal Protective Equipment (PPE) Matrix

PPE should never be viewed as the primary line of defense—engineering controls (like fume hoods) must always come first. However, when handling alkylating agents, the PPE matrix must be robust, chemically compatible, and actively monitored[1].

  • Hand Protection (The Double-Glove Standard): Alkyl bromides readily permeate standard latex. You must use Nitrile (minimum 8 mil thickness) or Neoprene gloves.

    • Causality: Halogenated organics rapidly swell thin polymers. Double-gloving allows you to immediately shed the outer layer if a micro-spill occurs, protecting the inner barrier while you evacuate the hood.

  • Eye & Face Protection: Standard safety glasses are insufficient. Wear chemical splash goggles combined with a full-face shield when transferring volumes >10 mL[3].

    • Causality: The high density and low surface tension of the liquid increase the risk of micro-droplet splashing during syringe transfers.

  • Skin & Body: A heavy cotton laboratory coat with tightly fitted cuffs, long pants, and non-porous closed-toe shoes.

  • Respiratory Protection: Routine handling must occur inside a certified chemical fume hood. If ventilation fails, or during a large spill, a NIOSH-approved half-mask respirator with organic vapor (OV) cartridges is mandatory[1].

Operational Workflow & Experimental Protocols

Trustworthy science requires protocols that validate themselves at each step. Below is the standard operating procedure (SOP) for utilizing 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane safely during a nucleophilic substitution reaction.

Step-by-Step Methodology: Reagent Transfer & Reaction Setup

  • Engineering Control Validation: Before opening the reagent, verify the fume hood monitor reads a continuous face velocity of 100–120 feet per minute (fpm). Do not proceed if the alarm is triggered.

  • Purge & Inert: Because ambient moisture can cause slow hydrolysis (generating corrosive hydrobromic acid)[4], flush the reaction vessel with dry Nitrogen or Argon for 15 minutes prior to introduction.

  • Syringe Transfer: Use a glass syringe with a PTFE plunger and a stainless-steel needle. Do not use plastic syringes, as the alkyl bromide can leach plasticizers or degrade the barrel, leading to mechanical failure and spills.

  • Controlled Addition: Add the 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane dropwise to the nucleophile solution at 0 °C.

    • Causality: Alkylation reactions are highly exothermic; active cooling prevents thermal runaway and the dangerous aerosolization of the bromide.

  • Post-Transfer Decontamination: Immediately rinse the syringe with a quenching solution (see Section 4) before removing it from the fume hood.

Workflow N1 Risk Assessment Identify Alkylating Hazard N2 Engineering Controls Verify Fume Hood (>100 fpm) N1->N2 N3 PPE Donning Double Nitrile & Face Shield N2->N3 N4 Reagent Transfer Syringe/Cannula Techniques N3->N4 N5 Reaction Execution Monitor Exotherm N4->N5 N6 Chemical Quenching Neutralize with Thiosulfate N5->N6 N7 Waste Segregation Halogenated Organic Stream N6->N7

Operational workflow for the safe handling and neutralization of reactive alkyl bromides.

Decontamination & Disposal Plan

Alkylating agents must be chemically deactivated, not just absorbed. Relying solely on evaporation or physical absorption leaves active electrophiles in the environment, posing a severe chronic exposure risk to lab personnel[3].

Step-by-Step Methodology: Spill Response & Quenching Protocol

  • Isolate: Evacuate the immediate area. Ensure the fume hood sash is lowered to the optimal working height to maximize exhaust containment.

  • Neutralize (The Quench): For spills or residual reagent in glassware, apply a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution[3].

    • Causality: The thiosulfate ion is a soft, highly reactive nucleophile that rapidly attacks the bromomethyl group, converting the hazardous, lipophilic alkyl bromide into a benign, water-soluble Bunte salt.

  • Absorb: Once neutralized (allow 15–30 minutes of contact time), cover the area with an inert absorbent like vermiculite or dry sand.

  • Segregate: Sweep the absorbed, neutralized material into a high-density polyethylene (HDPE) container. Label strictly as "Halogenated Organic Waste - Chemically Quenched." Never mix halogenated waste with non-halogenated solvent streams due to the risk of exothermic reactions.

SpillResponse S1 Spill Detected Evacuate Immediate Area S2 Assess Volume Check Ventilation S1->S2 S3 Don Emergency PPE Respirator & Heavy Gloves S2->S3 S4 Containment Surround with Absorbent S3->S4 S5 Deactivation Apply 10% Na2S2O3 S4->S5 S6 Collection & Disposal Seal in Hazardous Waste S5->S6

Logical step-by-step sequence for mitigating and neutralizing alkyl bromide spills.

References

  • Title: 338445-07-1_1-(Bromomethyl)-1-(methoxymethyl)cyclopropane Source: ChemSrc URL: [Link]

  • Title: Controlling Occupational Exposure to Hazardous Drugs - OSHA Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 1-Bromopropane | C3H7Br | CID 7840 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
1-(Bromomethyl)-1-(methoxymethyl)cyclopropane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.